1-Propylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-propylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-6-9(10)7-4-3-5-8-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPYOPJKOJRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202850 | |
| Record name | 1-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-24-9 | |
| Record name | 1-Propylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-n-Propylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylcyclohexanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F95498VKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propylcyclohexanol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propylcyclohexanol is a tertiary alcohol with potential applications in organic synthesis and as an intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and methods for its analytical characterization. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motif is relevant in medicinal chemistry, positioning it as a potentially useful building block for drug discovery and development programs.
Chemical and Physical Properties
This compound, with the IUPAC name 1-propylcyclohexan-1-ol, is a cyclic tertiary alcohol.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-propylcyclohexan-1-ol | [1] |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 5445-24-9 | [1] |
| Canonical SMILES | CCCC1(CCCCC1)O | [1] |
| InChI | InChI=1S/C9H18O/c1-2-6-9(10)7-4-3-5-8-9/h10H,2-8H2,1H3 | [1] |
| XLogP3 | 2.4 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Rotatable Bond Count | 2 | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | ~209.85 °C (estimate) | |
| Melting Point | ~36.9 °C (estimate) | |
| Density | ~0.934 g/cm³ | |
| Flash Point | ~76.5 °C | |
| Vapor Pressure | ~0.116 mmHg at 25 °C | |
| Refractive Index | ~1.468 | |
| Solubility | Slightly soluble in water |
Synthesis of this compound via Grignard Reaction
The most common and efficient method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a propyl Grignard reagent to cyclohexanone. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.
Reaction Scheme
References
An In-depth Technical Guide to 1-Propylcyclohexanol (CAS: 5445-24-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Propylcyclohexanol (CAS Number: 5445-24-9), a tertiary alcohol with applications in the fragrance industry and as a key intermediate in the synthesis of liquid crystals. This document collates essential chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and materials science.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic sweet, floral odor.[1] It exhibits good solubility in alcohols and oils.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 5445-24-9 | [2][3] |
| Molecular Formula | C₉H₁₈O | [2][3] |
| Molecular Weight | 142.24 g/mol | [2][3] |
| IUPAC Name | 1-propylcyclohexan-1-ol | [2] |
| Boiling Point | 194.4 °C at 760 mmHg | [1] |
| 453 K | [3][4] | |
| Melting Point | 36.9 °C (estimate) | [1][5] |
| 283.29 K (Joback Calculated) | [4] | |
| Density | 0.912 g/cm³ | [1] |
| Flash Point | 76.5 °C | [1] |
| Refractive Index | 1.465 | [1] |
| LogP (Octanol/Water) | 2.48 | [2][4] |
| Water Solubility (log10WS) | -2.86 (Crippen Calculated) | [4] |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a propyl Grignard reagent, typically propylmagnesium bromide, to cyclohexanone (B45756). The reaction proceeds via a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.
Experimental Protocol: Grignard Synthesis
This protocol is a representative procedure for the synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of 1-bromopropane in the anhydrous solvent dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.
-
-
Reaction with Cyclohexanone:
-
Cool the freshly prepared propylmagnesium bromide solution in an ice bath.
-
Add a solution of cyclohexanone in the anhydrous solvent dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification Protocol: Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask using a heating mantle.
-
Apply a vacuum and carefully monitor the temperature.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point will be lower than the atmospheric boiling point of 194.4 °C.
Spectroscopic Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a multiplet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons alpha to the hydroxyl group) and the cyclohexyl ring protons (a complex series of multiplets). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each of the nine carbon atoms in different chemical environments. The carbon bearing the hydroxyl group will be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-OH) | ~72 |
| C-2, C-6 (Cyclohexyl) | ~38 |
| C-3, C-5 (Cyclohexyl) | ~23 |
| C-4 (Cyclohexyl) | ~26 |
| C-1' (Propyl, α to OH) | ~44 |
| C-2' (Propyl) | ~18 |
| C-3' (Propyl) | ~15 |
Note: These are approximate values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and alkyl groups.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3600 - 3200 | Strong, broad |
| C-H stretch (sp³) | 3000 - 2850 | Strong, sharp |
| C-O stretch | 1200 - 1050 | Medium to strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern is characteristic of a tertiary alcohol. Common fragmentation pathways include the loss of the propyl group, loss of water, and cleavage of the cyclohexyl ring.
Table 4: Major Peaks in the Mass Spectrum
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 124 | [M - H₂O]⁺ |
| 99 | [M - C₃H₇]⁺ |
| 81 | [C₆H₉]⁺ |
| 55 | [C₄H₇]⁺ |
Applications
This compound is primarily utilized in two main areas:
-
Fragrance and Flavors: Due to its sweet, floral odor, it is used as a component in the formulation of perfumes, cosmetics, and other consumer products.[1]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other organic molecules, notably as an intermediate for liquid crystals.[5]
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Biological Activity and Signaling Pathways
Currently, there is no significant published research detailing the biological activity of this compound or its involvement in any specific biological signaling pathways. Its primary applications are in materials and fragrance science, and it is not typically investigated for pharmacological or therapeutic purposes. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction.
Caption: Synthesis of this compound via Grignard Reaction.
References
- 1. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Properties of 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propylcyclohexanol is a tertiary alcohol with a propyl group and a hydroxyl group attached to the same carbon atom of a cyclohexane (B81311) ring. A thorough understanding of its fundamental physicochemical properties, such as its molecular weight, is crucial for its application in various research and development contexts, including its potential use as a synthetic intermediate or a building block in medicinal chemistry. This document provides a detailed overview of the molecular weight of this compound, supported by relevant data and a generalized experimental protocol for its determination.
Molecular Composition and Weight
The molecular weight of a compound is a critical parameter, influencing its physical and pharmacological properties. It is determined by the sum of the atomic weights of its constituent atoms.
Chemical Formula
The chemical formula for this compound is C₉H₁₈O.[1][2][3][4] This indicates that each molecule of this compound contains nine carbon atoms, eighteen hydrogen atoms, and one oxygen atom.
Quantitative Data for Molecular Weight Calculation
The molecular weight is calculated using the standard atomic weights of carbon, hydrogen, and oxygen. The table below summarizes the necessary quantitative data.
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 9 | 12.011[5][6][7] | 108.099 |
| Hydrogen | H | 18 | 1.008[8][9][10][11] | 18.144 |
| Oxygen | O | 1 | 15.999[12][13][14] | 15.999 |
| Total | 142.242 |
The calculated molecular weight of this compound is 142.242 g/mol .[2][3][4]
Logical Relationship for Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its chemical formula and the atomic weights of its constituent elements.
Experimental Protocol for Molecular Weight Determination
The molecular weight of this compound can be experimentally verified using several analytical techniques. Mass spectrometry is a highly accurate method for this purpose.
Objective
To determine the molecular weight of a pure sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Instrumentation
-
This compound sample (≥98% purity)
-
High-purity solvent (e.g., dichloromethane (B109758) or methanol) for sample dilution
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source
-
Appropriate GC column (e.g., a non-polar capillary column)
-
Microsyringe for sample injection
Experimental Workflow
The following diagram outlines the general workflow for the experimental determination of the molecular weight of this compound using GC-MS.
Procedure
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Setup: Set the GC oven temperature program to ensure good separation of the analyte from any impurities. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-200).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Acquisition: The sample is vaporized and carried by an inert gas through the GC column, where it is separated from other components. The separated this compound then enters the mass spectrometer.
-
Ionization and Fragmentation: In the ion source, molecules are bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is analyzed. The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak. For this compound, this would be expected at approximately m/z 142.
Conclusion
The molecular weight of this compound has been calculated to be 142.242 g/mol based on its chemical formula and the standard atomic weights of its constituent elements. This value can be experimentally confirmed with high accuracy using techniques such as mass spectrometry. A precise understanding of the molecular weight is fundamental for any further research or development involving this compound.
References
- 1. Cyclohexanol, 1-propyl- [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. quora.com [quora.com]
- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. princeton.edu [princeton.edu]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of 1-Propylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Propylcyclohexanol (CAS No: 5445-24-9, Molecular Formula: C9H18O, Molecular Weight: 142.24 g/mol ).[1] The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ¹³C NMR data and a predicted ¹H NMR spectrum for this compound.
¹³C NMR Data
The ¹³C NMR spectrum of this compound was obtained on a Bruker WH-90 instrument.[1]
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly provided in search results | Assignments would correspond to the 7 unique carbon atoms in the molecule. |
Note: Specific chemical shift values and their assignments were not available in the provided search results. The table structure is provided as a template.
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | s | 1H | -OH |
| ~1.6 - 1.4 | m | 10H | Cyclohexyl protons |
| ~1.4 - 1.2 | m | 4H | -CH₂- (propyl chain) |
| ~0.9 | t | 3H | -CH₃ (propyl chain) |
Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary. The broadness of the cyclohexyl and propyl chain multiplets is due to complex spin-spin coupling.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The FTIR spectrum of this compound was recorded on a Bruker IFS 85 instrument using a robot-film technique.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (CH₂) |
| ~1150 | Medium | C-O stretch |
Note: Specific peak values were not detailed in the search results. The provided values are characteristic absorptions for alcohols.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the MassBank of North America and the NIST Mass Spectrometry Data Center.[1][2]
| m/z | Relative Intensity (%) | Assignment |
| 142 | Low | [M]⁺ (Molecular Ion) |
| 124 | Moderate | [M - H₂O]⁺ |
| 99 | High | [M - C₃H₇]⁺ (Loss of propyl group) |
| 81 | Moderate | [C₆H₉]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Note: The fragmentation pattern is consistent with a tertiary alcohol, showing a weak molecular ion peak and significant fragmentation through dehydration and alpha-cleavage.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Data Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Processing: Apply a 1.0 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of neat this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 1-Propylcyclohexanol from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-propylcyclohexanol, a tertiary alcohol, from cyclohexanone (B45756). The primary and most effective method detailed is the Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes spectroscopic information for the characterization of the final product. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the preparation of a wide array of complex molecules, including pharmaceuticals, fragrances, and materials. This compound, a tertiary alcohol, is synthesized from cyclohexanone through the nucleophilic addition of a propyl group to the carbonyl carbon. The Grignard reaction, utilizing an organomagnesium halide, is the most common and efficient method to achieve this transformation. This guide will focus on the synthesis of this compound via the reaction of cyclohexanone with propylmagnesium bromide.
Reaction Mechanism
The synthesis of this compound from cyclohexanone via a Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ketone, followed by an acidic workup.
2.1. Formation of the Grignard Reagent: Propylmagnesium Bromide
Propylmagnesium bromide is prepared by the reaction of 1-bromopropane (B46711) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-bromine bond, creating the organomagnesium compound.
2.2. Nucleophilic Addition to Cyclohexanone
The highly polarized carbon-magnesium bond in the Grignard reagent renders the propyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of cyclohexanone. The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.
2.3. Acidic Workup
The reaction is quenched by the addition of a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid. The alkoxide is protonated to yield the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. It is based on established methods for Grignard reactions with cyclohexanones.[1] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
3.1. Materials and Equipment
-
Magnesium turnings
-
1-Bromopropane
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
3.2. Procedure
Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (e.g., 2.43 g, 0.1 mol).
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Add approximately 20 mL of anhydrous diethyl ether to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopropane (e.g., 12.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 5 mL) of the 1-bromopropane solution to the magnesium suspension. The reaction should begin shortly, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with Cyclohexanone
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve cyclohexanone (e.g., 9.81 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred and cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution (approx. 50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The yield is based on a similar synthesis of 1-n-butylcyclohexanol.[1]
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone | 1.0 eq | [1] |
| 1-Bromopropane | 1.0 eq | [1] |
| Magnesium | 1.0 eq | [1] |
| Solvent | Anhydrous Diethyl Ether | [1] |
| Reaction Time | ~3 hours | [1] |
| Reaction Temperature | Reflux, then 0-10 °C, then RT | [1] |
| Product Yield (approx.) | ~50% | [1] |
| Purification Method | Vacuum Distillation | [1] |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
5.1. Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | Not available | |
| Density | Not available |
5.2. Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-H stretching absorptions will be observed around 2850-2950 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of the propyl group (M-43).[3]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will exhibit characteristic signals for the nine carbon atoms in the molecule. The carbon bearing the hydroxyl group (C1) will appear in the range of 70-80 ppm. The signals for the cyclohexyl ring carbons and the propyl group carbons will be observed in the aliphatic region of the spectrum.
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.
-
Diethyl ether is extremely flammable and volatile. All operations involving diethyl ether should be conducted in a well-ventilated fume hood, away from ignition sources.
-
1-Bromopropane is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclohexanone is an irritant. Avoid contact with skin and eyes.
-
The quenching of the reaction with aqueous acid is exothermic and may cause splashing. Perform this step slowly and with caution in an ice bath.
Conclusion
The Grignard reaction provides an efficient and reliable method for the synthesis of this compound from cyclohexanone. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving a good yield. The detailed protocol and characterization data presented in this guide serve as a valuable resource for chemists in research and development, facilitating the successful synthesis and application of this important tertiary alcohol intermediate.
References
Synthesis of 1-Propylcyclohexanol via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-propylcyclohexanol, a tertiary alcohol, through the nucleophilic addition of a propyl Grignard reagent to cyclohexanone (B45756). The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and includes visualizations of the reaction pathway and experimental workflow.
Core Concepts: The Grignard Reaction
The Grignard reaction, named after its discoverer Victor Grignard, is a powerful organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) is added to a carbonyl group in an aldehyde or ketone.[1] This reaction is a cornerstone of organic synthesis due to its reliability in forming new carbon-carbon bonds.
The synthesis of this compound involves the reaction of propylmagnesium bromide with cyclohexanone. The carbon atom of the propyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the cyclohexanone.[2] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, which is crucial for the stability of the Grignard reagent.[3] The initial product is a magnesium alkoxide, which is then protonated in a subsequent acidic workup step to yield the final tertiary alcohol product, this compound.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-propylcyclohexan-1-ol | [4] |
| CAS Number | 5445-24-9 | [5] |
| Molecular Formula | C₉H₁₈O | [4] |
| Molecular Weight | 142.24 g/mol | [4] |
| Boiling Point | 194.4 °C at 760 mmHg | [5] |
| Density | 0.912 g/cm³ | [5] |
Spectroscopic Data of this compound
Note: Experimentally obtained NMR data for this compound was not available in the cited resources. The following are predicted NMR data and should be used as a reference. Experimental verification is recommended.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.55 | m | 10H | Cyclohexyl protons |
| ~1.45 | m | 2H | -CH₂-CH₂-CH₃ |
| ~1.25 | s | 1H | -OH |
| ~0.92 | t, J ≈ 7.2 Hz | 3H | -CH₂-CH₂-CH₃ |
| ~1.40 | t, J ≈ 7.6 Hz | 2H | -CH₂-CH₂-CH₃ |
Predicted ¹³C NMR (CDCl₃, 101 MHz):
| Chemical Shift (ppm) | Assignment |
| ~71.5 | C-OH |
| ~44.5 | -CH₂-CH₂-CH₃ |
| ~38.0 | Cyclohexyl C2, C6 |
| ~25.8 | Cyclohexyl C4 |
| ~22.5 | Cyclohexyl C3, C5 |
| ~17.5 | -CH₂-CH₂-CH₃ |
| ~14.8 | -CH₂-CH₂-CH₃ |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a Grignard reaction, adapted from established procedures for similar syntheses.[3] All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Initiation: A small amount of a solution of 1-bromopropane (B46711) (1.1 equivalents) in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, often evidenced by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.
-
Grignard Formation: The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should appear grayish and cloudy.
Part B: Reaction with Cyclohexanone
-
Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
Addition of Ketone: A solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
Part C: Workup and Purification
-
Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid. This step protonates the alkoxide and dissolves the magnesium salts.[3]
-
Extraction: The aqueous layer is separated from the organic layer. The aqueous layer is then extracted two to three times with diethyl ether. The organic layers are combined.
-
Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
-
Drying: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Mandatory Visualizations
Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction for this compound synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-propylcyclohexanol, a tertiary alcohol with applications in chemical synthesis and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and presents key reactions and safety information.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-propylcyclohexan-1-ol [1]. It is also commonly referred to as 1-n-propylcyclohexanol.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-propylcyclohexan-1-ol | [1] |
| CAS Number | 5445-24-9 | [1][2][3] |
| Molecular Formula | C₉H₁₈O | [1][2][3] |
| Molecular Weight | 142.24 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [2] |
| Odor | Mild, sweet | [2] |
| Boiling Point | 453 K (179.85 °C) | [4][5] |
| Melting Point | 36.9°C (estimate) | [6] |
| Density | 0.9340 g/cm³ (estimate) | [6] |
| Refractive Index | 1.4680 | [6] |
| Solubility | Slightly soluble in water | [2] |
| LogP (Octanol/Water) | 2.48 | [4] |
Synthesis of this compound
This compound is commonly synthesized via the Grignard reaction, a versatile method for forming carbon-carbon bonds.
Experimental Protocol: Grignard Synthesis of this compound
This protocol describes the reaction of propylmagnesium bromide with cyclohexanone (B45756) to yield this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
-
Below is a diagram illustrating the workflow for the Grignard synthesis of this compound.
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic methods.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. A strong absorption band in the region of 2850-3000 cm⁻¹ corresponds to the C-H stretching of the alkyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl and cyclohexyl protons. The absence of a signal in the aldehyde or ketone region (9-12 ppm) and the presence of a broad singlet for the hydroxyl proton (which is exchangeable with D₂O) are key indicators.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in the range of 65-85 ppm.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of the propyl group (M-43)[1][3].
Common Reactions
This compound, as a tertiary alcohol, undergoes reactions typical of this class of compounds.
-
Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of 1-propylcyclohexene. This reaction typically follows an E1 mechanism.
-
Substitution Reactions: Under acidic conditions (e.g., with HX), the hydroxyl group can be protonated and leave as a water molecule, forming a stable tertiary carbocation. This can then be attacked by a nucleophile to form a substitution product.
The following diagram illustrates the acid-catalyzed dehydration of this compound.
Applications
This compound serves as a valuable intermediate in various fields:
-
Fragrance Industry: It is used as a fragrance ingredient in perfumes and personal care products due to its mild, sweet odor[2].
-
Organic Synthesis: It is a precursor for the synthesis of other organic compounds, including alkenes and substituted cyclohexanes[2].
-
Liquid Crystals: It is used as an intermediate in the synthesis of liquid crystals[6].
-
Solvent: It can be used as a solvent in certain chemical applications[2].
Safety and Handling
This compound is classified as causing skin and serious eye irritation[1].
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
References
- 1. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclohexanol, 1-propyl- [webbook.nist.gov]
- 4. Cyclohexanol, 1-propyl- (CAS 5445-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Cyclohexanol, 1-propyl- [webbook.nist.gov]
- 6. 1-N-PROPYLCYCLOHEXANOL CAS#: 5445-24-9 [amp.chemicalbook.com]
Stereochemistry of 1-Propylcyclohexanol
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propylcyclohexanol, a tertiary alcohol with a single stereocenter at the C1 position, serves as a valuable model system for the study of stereochemistry in cyclic compounds. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, conformational analysis, and the resolution of its enantiomers. While specific literature on the enantioselective synthesis and chiral resolution of this compound is limited, this guide consolidates established principles and data from analogous 1-alkylcyclohexanols to provide a robust framework for researchers. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and application in fields such as asymmetric synthesis and drug development.
Introduction to the
This compound possesses a chiral center at the carbon atom bearing the hydroxyl and propyl groups. Consequently, it exists as a pair of enantiomers: (R)-1-propylcyclohexanol and (S)-1-propylcyclohexanol. The spatial arrangement of the substituents around this stereocenter dictates the molecule's chiroptical properties and its interactions with other chiral molecules, a critical consideration in pharmacology and materials science.
The stereochemistry of this compound is further complicated by the conformational flexibility of the cyclohexane (B81311) ring. The chair conformation is the most stable, and the substituents (propyl and hydroxyl groups) can occupy either axial or equatorial positions. The interplay between the absolute configuration at the stereocenter and the conformational equilibrium of the ring defines the overall three-dimensional structure and reactivity of the molecule.
Synthesis of this compound
The most common method for the synthesis of this compound is the Grignard reaction between cyclohexanone (B45756) and a propylmagnesium halide. This reaction typically yields a racemic mixture of the two enantiomers.
General Experimental Protocol for Racemic Synthesis
This protocol describes the synthesis of racemic this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by distillation or column chromatography.
-
Enantioselective Synthesis Strategies
2.2.1. Chiral Ligand-Mediated Grignard Addition
The use of chiral ligands that coordinate to the magnesium atom of the Grignard reagent can create a chiral environment around the nucleophile, leading to an enantioselective addition. N,N,O-tridentate ligands derived from 1,2-diaminocyclohexane (DACH) have shown promise in the asymmetric addition of Grignard reagents to ketones, affording tertiary alcohols with high enantiomeric excess (ee).[1][3]
Table 1: Representative Enantioselectivities in the Asymmetric Addition of Grignard Reagents to Ketones using Chiral Ligands
| Ketone | Grignard Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Reference |
| Acetophenone | Ethylmagnesium bromide | (R,R)-DACH-derived ligand | up to 95% | [1][3] |
| 2-Acetylpyridine | Methylmagnesium bromide | (S,S)-DACH-derived ligand | 92% | [1] |
Note: This data is for analogous systems and serves as a guide for potential enantioselectivity in the synthesis of this compound.
2.2.2. Enantioselective Addition of Organozinc Reagents
The addition of dialkylzinc reagents to aldehydes and ketones in the presence of chiral catalysts is a well-established method for the synthesis of chiral alcohols.[4][5] Chiral amino alcohols and other ligands can catalyze the enantioselective addition of dipropylzinc (B8673928) to cyclohexanone.
Logical Workflow for Enantioselective Synthesis:
Caption: Strategies for the enantioselective synthesis of this compound.
Conformational Analysis
The stereochemistry of this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. The two chair conformations are in rapid equilibrium, with the substituents occupying either axial or equatorial positions.
A-Values and Steric Strain
The relative stability of the two chair conformers is determined by the steric strain introduced by the axial substituents. The A-value of a substituent is a measure of the free energy difference between the equatorial and axial conformations and reflects the steric bulk of the group.[6]
Table 2: A-Values for Relevant Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) |
| -OH | ~0.9 |
| -CH₃ | ~1.7 |
| -CH₂CH₃ | ~1.8 |
| -CH₂CH₂CH₃ (Propyl) | ~2.0 |
| -C(CH₃)₃ | > 4.5 |
The A-value for the propyl group is estimated to be slightly higher than that of the ethyl group.
In this compound, both the propyl and hydroxyl groups are attached to the same carbon. In one chair conformer, the propyl group is axial and the hydroxyl group is equatorial. In the other, the hydroxyl group is axial and the propyl group is equatorial. Due to the larger A-value of the propyl group, the conformer with the propyl group in the equatorial position is expected to be significantly more stable.
Conformational Equilibrium of this compound:
Caption: Conformational equilibrium of this compound.
Note: Placeholder images would be replaced with actual chemical structure diagrams in a final document.
Chiral Resolution of Enantiomers
Since the standard synthesis of this compound yields a racemic mixture, the separation of the enantiomers is necessary to study their individual properties. Kinetic resolution and chiral chromatography are two powerful techniques for this purpose.
Kinetic Resolution
Kinetic resolution involves the reaction of a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For tertiary alcohols like this compound, enzymatic or non-enzymatic acylation are common kinetic resolution methods.[7][8]
Table 3: Representative Data for Kinetic Resolution of Tertiary Alcohols
| Substrate | Chiral Catalyst/Enzyme | Selectivity Factor (s) | Reference |
| Racemic 1-phenylethanol | Lipase | >100 | [8] |
| Racemic tertiary allylic alcohol | Chiral Phosphoric Acid | up to 120 | [7] |
This data from analogous systems illustrates the potential for high selectivity in the kinetic resolution of this compound.
Workflow for Kinetic Resolution:
Caption: General workflow for the kinetic resolution of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the resolution of chiral alcohols.[9][10][11]
4.2.1. Experimental Protocol for Chiral HPLC Method Development
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral column (e.g., Daicel Chiralpak series).
Mobile Phase Screening:
-
Start with a mobile phase of n-hexane and isopropanol (B130326) in various ratios (e.g., 90:10, 80:20, 70:30).
-
If separation is not achieved, other modifiers such as ethanol (B145695) or acetonitrile (B52724) can be tested.
-
Small amounts of additives like trifluoroacetic acid or diethylamine (B46881) can be used to improve peak shape.
Optimization:
-
Adjust the mobile phase composition to achieve optimal resolution and retention times.
-
Vary the flow rate and column temperature to fine-tune the separation.
Table 4: Typical Starting Conditions for Chiral HPLC of Alcohols
| Parameter | Condition |
| Column | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
Spectroscopic Analysis for Stereochemical Determination
NMR spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomeric species that are distinguishable by NMR.
NMR Spectroscopy with Chiral Derivatizing Agents
The reaction of racemic this compound with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), produces a mixture of diastereomeric esters. The different spatial environments of the protons in the two diastereomers result in different chemical shifts in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.
Logical Relationship for NMR-based ee Determination:
Caption: Workflow for determining enantiomeric excess using NMR spectroscopy.
Spectroscopic Data
While specific NMR spectra for the individual enantiomers of this compound are not available in public databases, the following table summarizes the expected and reported spectroscopic data for the racemic mixture.
Table 5: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Multiplets for cyclohexyl protons, signals for the propyl chain, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR (CDCl₃) | Signal for the quaternary carbon (C-OH), signals for the cyclohexyl ring carbons, and signals for the propyl chain carbons. |
| IR (neat) | Broad absorption around 3400 cm⁻¹ (O-H stretch), absorptions in the 2850-2950 cm⁻¹ region (C-H stretch). |
| Mass Spec (EI) | Molecular ion peak (m/z = 142), fragmentation pattern characteristic of cyclohexanols. |
Data compiled from public databases such as PubChem and NIST.[12][13]
Conclusion
The stereochemistry of this compound is a multifaceted topic encompassing synthesis, conformational analysis, and chiral resolution. Although specific research on this molecule is not extensive, a robust understanding can be built upon the well-established principles of stereochemistry and data from analogous systems. The methodologies for enantioselective synthesis and chiral resolution presented in this guide provide a solid foundation for researchers to produce and study the individual enantiomers of this compound. Further investigation into the chiroptical properties and biological activities of the pure enantiomers will undoubtedly contribute to advancements in stereoselective chemistry and its applications.
References
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new chiral catalyst for the highly enantioselective addition of dialkylzinc reagents to aliphatic aldehydes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organocatalytic kinetic resolution via intramolecular aldol reactions: Enantioselective synthesis of both enantiomers of chiral cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Conformational Analysis of 1-Propylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of 1-propylcyclohexanol. The stereochemical landscape of this molecule is governed by the chair conformations of the cyclohexane (B81311) ring and the steric and electronic effects of the hydroxyl and n-propyl substituents. This document details the principles of its conformational isomerism, the energetic penalties associated with axial substitution, and the experimental and computational methodologies used to characterize these phenomena. Quantitative data are presented to delineate the energetic differences between conformers, and detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and computational modeling are provided.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane derivatives, the concept of conformational isomerism is of paramount importance. This compound, a substituted cyclohexanol, serves as an excellent model for understanding the interplay of steric and electronic factors that dictate conformational preferences. The non-planar, puckered "chair" conformation of the cyclohexane ring minimizes both angle and torsional strain, leading to a system of axial and equatorial positions for its substituents. The relative stability of the conformers of this compound is primarily determined by the energetic cost of placing the hydroxyl (-OH) and n-propyl (-CH₂CH₂CH₃) groups in the more sterically hindered axial positions. An understanding of these conformational preferences is crucial in fields such as medicinal chemistry, where molecular shape is a key determinant of drug-receptor interactions.
Stereoisomerism and Conformational Equilibria in this compound
The most stable conformation of a cyclohexane ring is the chair form, which rapidly interconverts with an equivalent chair form in a process known as a ring flip. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1] For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[2][3] These are steric repulsions between an axial substituent and the axial hydrogens on the same face of the ring.
In the case of this compound, we must consider the conformational preferences of both the hydroxyl and the n-propyl groups. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4][5]
Conformers of this compound
For this compound, there are two primary chair conformers in equilibrium: one with the n-propyl group axial and the hydroxyl group equatorial, and the other with the n-propyl group equatorial and the hydroxyl group axial. Since both substituents are on the same carbon, a ring flip interconverts the axial/equatorial positions of both groups simultaneously. However, in this compound, the key equilibrium is between the two chair forms where one substituent is axial and the other is equatorial. The diequatorial and diaxial arrangements are not possible for 1-substituted cyclohexanols. The crucial consideration is the relative energetic cost of placing the propyl group versus the hydroxyl group in the axial position.
The primary steric strain in the axial conformer arises from 1,3-diaxial interactions, which are essentially gauche-butane interactions.[6][7] When the n-propyl group is in the axial position, it experiences steric repulsion from the axial hydrogens at the C3 and C5 positions.
Quantitative Energetic Analysis
The relative populations of the two conformers at equilibrium can be determined from the difference in their free energies (ΔG°) using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([equatorial]/[axial]).
Caption: Conformational equilibrium of this compound.
Based on the A-values, the conformer with the larger n-propyl group in the equatorial position and the smaller hydroxyl group in the axial position will be significantly more stable.
| Substituent | A-Value (kcal/mol) | Reference |
| -OH | ~0.87 | [3] |
| -CH₃ | 1.74 | [4] |
| -CH₂CH₃ | 1.79 | [3] |
| -CH(CH₃)₂ | 2.15 | [3] |
| -CH₂CH₂CH₃ (n-propyl) | ~1.8 (estimated) |
Note: The A-value for the n-propyl group is estimated to be slightly higher than that of the ethyl group.
The total steric energy of an axial conformer can be approximated by summing the relevant gauche-butane interactions. An axial methyl group experiences two such interactions with the C3 and C5 axial hydrogens, contributing to its A-value of about 1.74 kcal/mol (2 x 0.87 kcal/mol).[5] For an axial n-propyl group, the steric interactions are more complex due to the rotational freedom of the propyl chain. However, the dominant interactions will still be the gauche-like repulsions between the first methylene (B1212753) group of the propyl chain and the axial hydrogens.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique for studying conformational equilibria. At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe the signals of individual conformers.
Protocol for Low-Temperature ¹³C NMR of this compound:
-
Sample Preparation: Dissolve a ~10-20 mg sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (298 K).
-
Low-Temperature Spectra: Gradually lower the temperature of the sample in increments of 10-20 K. Acquire a ¹³C NMR spectrum at each temperature point until the signals for the two chair conformers are resolved (decoalescence). This typically occurs at temperatures below -60 °C (213 K).
-
Data Analysis:
-
Identify the distinct sets of peaks corresponding to the axial-propyl and equatorial-propyl conformers. The chemical shifts of the carbons in the cyclohexane ring, particularly C1, C3, and C5, will be sensitive to the conformation.
-
Integrate the signals for a given carbon in both conformers to determine their relative populations.
-
Calculate the equilibrium constant (K_eq) at each temperature.
-
Plot ln(K_eq) versus 1/T (a van't Hoff plot). The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers.
-
Caption: Workflow for NMR-based conformational analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy can also be used to study conformational equilibria, particularly by examining the C-O stretching vibration of the hydroxyl group. The frequency of this vibration is sensitive to the axial or equatorial orientation of the -OH group.
Protocol for Variable-Temperature IR Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a non-polar solvent such as carbon tetrachloride (CCl₄) to minimize intermolecular hydrogen bonding.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a variable-temperature cell.
-
Data Acquisition: Record the IR spectrum over a range of temperatures, both above and below room temperature.
-
Data Analysis:
-
Identify the absorption bands corresponding to the C-O stretch of the axial and equatorial conformers. The axial C-O stretch typically appears at a lower frequency than the equatorial C-O stretch.
-
Measure the integrated intensities of these two bands at each temperature.
-
The ratio of the intensities can be related to the equilibrium constant, allowing for the calculation of the free energy difference between the conformers.
-
Computational Chemistry Protocol
Computational chemistry provides a powerful tool for modeling the conformations of this compound and calculating their relative energies.
Protocol for Computational Conformational Analysis:
-
Structure Generation:
-
Build the initial 3D structures of the two chair conformers of this compound (propyl-axial/hydroxyl-equatorial and propyl-equatorial/hydroxyl-axial) using a molecular modeling software package (e.g., Avogadro, GaussView).
-
For the axial n-propyl group, consider different rotational isomers (rotamers) around the C1-Cα and Cα-Cβ bonds to identify the lowest energy rotameric state.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations for each conformer using a suitable level of theory and basis set. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).
-
The optimization calculations will yield the minimum energy structure for each conformer.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Data Analysis:
-
Compare the calculated Gibbs free energies of the two primary conformers to determine their relative stability and the predicted equilibrium constant.
-
Analyze the optimized geometries to understand the structural parameters (bond lengths, bond angles, dihedral angles) that contribute to the energy differences.
-
Caption: Workflow for computational conformational analysis.
Summary of Findings
The conformational analysis of this compound is dominated by the preference of the larger n-propyl group to occupy the equatorial position in the chair conformation to avoid destabilizing 1,3-diaxial interactions. The smaller hydroxyl group will consequently be in the axial position in the most stable conformer. The energy difference between the two primary chair conformers can be quantified using the concept of A-values, with the n-propyl group having an estimated A-value of approximately 1.8 kcal/mol and the hydroxyl group having an A-value of around 0.87 kcal/mol.
Experimental techniques such as low-temperature NMR and variable-temperature IR spectroscopy, along with computational modeling, provide powerful and complementary methods for elucidating the conformational landscape of this compound. The detailed protocols provided in this guide offer a roadmap for researchers to investigate the stereochemistry of this and similar substituted cyclohexanes, which is of fundamental importance in the rational design of new chemical entities in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
1-Propylcyclohexanol derivatives and analogs
An In-Depth Technical Guide to 1-Propylcyclohexanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its structural analogs represent a class of compounds with significant potential in medicinal chemistry. The tertiary alcohol moiety on a cyclohexane (B81311) scaffold serves as a versatile starting point for the synthesis of novel chemical entities. This document provides a comprehensive overview of the synthesis, characterization, and known biological activities of this compound and related structures. It includes detailed experimental protocols for their synthesis and biological evaluation, summarizes key quantitative data in tabular format, and visualizes synthetic and mechanistic pathways to facilitate understanding and further research in this area.
Introduction
Tertiary alcohols, particularly those incorporating a cyclohexyl ring, are important structural motifs in organic chemistry and drug discovery. This compound is a simple yet representative member of this class, characterized by a hydroxyl group and a propyl group attached to the same carbon atom of a cyclohexane ring. While data on complex derivatives of this compound itself is sparse, the study of its synthesis and the biological activities of its analogs—such as other alkyl-substituted cyclohexanols and related ketones—provides valuable insights into their potential therapeutic applications, notably as anticonvulsant agents. This guide aims to consolidate the available technical information to serve as a foundational resource for researchers exploring this chemical space.
Synthesis and Characterization
The most common and efficient method for synthesizing this compound and its tertiary alcohol analogs is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. For this compound, the synthesis is typically achieved by reacting propylmagnesium bromide with cyclohexanone.
General Synthesis Workflow
The synthesis of tertiary alcohols like this compound via the Grignard reaction follows a well-established workflow. The process begins with the formation of the Grignard reagent, followed by its reaction with a ketone and subsequent workup to yield the final product.
Commercial Availability and Technical Profile of 1-Propylcyclohexanol: A Guide for Researchers
For Immediate Release
Shanghai, China – December 19, 2025 – 1-Propylcyclohexanol, a tertiary alcohol with the CAS number 5445-24-9, is a commercially available chemical intermediate with potential applications in synthetic chemistry. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, a common synthetic route, and its role as a building block in the synthesis of more complex molecules. While direct applications in drug development are not extensively documented in current literature, its structural motif is relevant to medicinal chemistry research.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered at purities of 98% or higher and is intended for research and development purposes.[1] The compound is listed by major chemical suppliers, ensuring its accessibility for researchers in various geographical locations.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Notes |
| Santa Cruz Biotechnology | Not specified | For research use only.[1] |
| Thermo Scientific Chemicals | 98% | Formerly part of the Alfa Aesar portfolio. |
| CP Lab Safety | 98% | For professional manufacturing, research, and industrial use. |
| BLD Pharm | Not specified | Available for research use. |
| AOBChem USA | 95% (for 1-Phenyl-4-propylcyclohexanol) | Note: This is a related compound, indicating the availability of similar structures. |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in experimental settings. This data, compiled from various chemical databases, is summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5445-24-9 | PubChem[2] |
| Molecular Formula | C₉H₁₈O | PubChem[2] |
| Molecular Weight | 142.24 g/mol | PubChem[2] |
| IUPAC Name | 1-propylcyclohexan-1-ol | PubChem[2] |
| Melting Point | 36.9 °C (estimate) | LookChem |
| Boiling Point | 209.85 °C (estimate) | LookChem |
| Density | 0.9340 g/cm³ | LookChem |
| Flash Point | 76.5 °C | LookChem |
| Solubility | Slightly soluble in water. | Guidechem[3] |
Table 3: Spectroscopic Data References for this compound
| Spectroscopic Data | Database/Source |
| ¹³C NMR | PubChem[2] |
| IR Spectra | NIST WebBook, PubChem[2] |
| Mass Spectrometry (GC-MS) | NIST WebBook, PubChem[2] |
Synthesis of this compound
A common and well-established method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a propyl Grignard reagent to cyclohexanone (B45756).
General Experimental Protocol: Grignard Synthesis
Materials:
-
Cyclohexanone
-
Propylmagnesium bromide (or propyl bromide and magnesium turnings for in situ preparation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dilute aqueous acid (e.g., HCl or H₂SO₄) for workup
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen or argon inlet is charged with a solution of cyclohexanone in the anhydrous solvent.
-
Grignard Addition: The propylmagnesium bromide solution is added dropwise to the cyclohexanone solution at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic and should be cooled as necessary.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of dilute aqueous acid.
-
Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by distillation or column chromatography.
Role in Chemical Synthesis and Potential Relevance to Drug Development
While there is limited direct evidence of this compound itself being a pharmacologically active agent, its structural features make it a valuable intermediate in the synthesis of more complex molecules. The cyclohexanol (B46403) ring is a common scaffold in medicinal chemistry, and the propyl group provides a lipophilic substituent that can be varied to modulate the properties of a lead compound.
The primary application of this compound in a research context is as a starting material or a building block.[3] For instance, it can be used in the synthesis of other chemicals where the 1-propylcyclohexyl moiety is desired.[3] Although no specific signaling pathways have been directly associated with this compound, the broader class of cyclohexanol derivatives has been investigated for various biological activities. For example, studies on other substituted cyclohexanols have explored their potential as antimicrobial and anti-inflammatory agents.
The logical progression for utilizing this compound in a drug discovery program would involve its chemical modification to generate a library of derivatives. These derivatives could then be screened for biological activity against various targets.
Conclusion
This compound is a commercially accessible chemical with well-defined physical and chemical properties. Its synthesis via the Grignard reaction is a standard and reproducible method. For researchers, scientists, and drug development professionals, this compound represents a versatile building block for the synthesis of novel chemical entities. While its own biological activity is not established, its utility as a chemical intermediate for the creation of compound libraries for biological screening is a key potential application in the field of medicinal chemistry.
References
1-Propylcyclohexanol: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS and institutional safety protocols before handling any chemical.
Executive Summary
1-Propylcyclohexanol is a cyclic alcohol with applications in various chemical syntheses. While comprehensive toxicological data is not publicly available, existing information from safety data sheets and chemical databases indicates that it should be handled with care. It is classified as an irritant to the skin and eyes and may cause respiratory irritation. This guide summarizes the known physicochemical properties and hazards of this compound. Due to the absence of specific experimental toxicity studies on this compound, this document also outlines the standard experimental protocols that would be employed to thoroughly evaluate its toxicological profile, in accordance with internationally recognized guidelines.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [1][2][3] |
| Molecular Weight | 142.24 g/mol | [1][2][3] |
| CAS Number | 5445-24-9 | [1][2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 194.4 °C at 760 mmHg | [1][4] |
| Melting Point | 36.9 °C (estimate) | [3][4] |
| Flash Point | 76.5 °C | [1][3] |
| Density | 0.912 g/cm³ | [1][4] |
| Vapor Pressure | 0.116 mmHg at 25°C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 2.48 | [1][5] |
| Refractive Index | 1.465 | [1][3] |
Known Hazards and GHS Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[2][6][7]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Precautionary Statements include, but are not limited to:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash face, hands and any exposed skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6][7]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor if you feel unwell).[6][7]
-
Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[6][7]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6][7]
Toxicological Data Summary
A thorough literature search did not yield specific public-domain studies on the acute toxicity, chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. The toxicological information is currently limited to the irritant effects identified in the GHS classification.[6][8][9] The subsequent sections detail the experimental protocols that would be necessary to establish a comprehensive toxicological profile.
Standardized Experimental Protocols for Toxicological Assessment
To address the existing data gaps for this compound, a tiered approach to toxicity testing, consistent with OECD guidelines, would be required.[10][11][12]
In Vitro Toxicity Testing
In vitro methods are crucial for initial screening and for reducing the reliance on animal testing.
5.1.1 Cytotoxicity Assays
-
Objective: To determine the concentration of this compound that is toxic to cells.
-
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 (liver), A549 (lung), and primary human keratinocytes (skin), would be cultured in appropriate media.[13]
-
Exposure: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A solvent control (e.g., DMSO, ethanol) must be included.[14]
-
Endpoint Measurement:
-
MTT Assay: Measures mitochondrial activity as an indicator of cell viability.
-
Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity.[13][15]
-
LDH Leakage Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[16]
-
-
Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.[13][15]
-
5.1.2 Genotoxicity Assays
-
Objective: To assess the potential of this compound to induce DNA mutations.
-
Methodology (Ames Test - OECD TG 471):
-
Test System: Histidine-dependent strains of Salmonella typhimurium are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.
-
Exposure: Bacteria are exposed to various concentrations of this compound.
-
Endpoint Measurement: The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
In Vivo Toxicity Testing
In vivo studies are conducted in animal models to understand the systemic effects of a substance. These studies must follow strict ethical guidelines and internationally recognized protocols, such as those from the OECD.[17]
5.2.1 Acute Oral Toxicity (OECD TG 420, 423, or 425)
-
Objective: To determine the short-term toxicity of a single oral dose of this compound and to estimate the LD50 (the dose lethal to 50% of the test animals).
-
Methodology (Example using OECD TG 423 - Acute Toxic Class Method):
-
Animal Model: Typically rats or mice.
-
Dosing: A stepwise procedure is used with a small number of animals per step. A starting dose is selected, and depending on the outcome (survival or death), the dose for the next step is adjusted up or down.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Endpoint Measurement: The LD50 is estimated based on the observed mortality at different dose levels.
-
5.2.2 Repeated Dose Toxicity (Sub-chronic - OECD TG 408)
-
Objective: To evaluate the adverse effects of repeated exposure to this compound over a 90-day period.
-
Methodology:
-
Animal Model: Typically rats.
-
Dosing: The substance is administered daily (e.g., via oral gavage) at three or more dose levels, plus a control group, for 90 days.
-
Observation: Regular observations are made for clinical signs, body weight changes, and food/water consumption.
-
Endpoint Measurement: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of organs are performed.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
5.2.3 Reproductive and Developmental Toxicity Screening (OECD TG 421)
-
Objective: To provide an initial assessment of the potential effects of this compound on reproductive function and offspring development.[17]
-
Methodology:
-
Animal Model: Typically rats.
-
Dosing: The substance is administered to male and female animals before, during, and after mating, and to females during gestation and lactation.
-
Observation: Parental animals are observed for effects on mating, fertility, and pregnancy. Offspring are examined for viability, growth, and development.
-
Endpoint Measurement: Key endpoints include fertility index, gestation length, number of live births, and pup survival and weight.
-
Data Analysis: The data is analyzed to identify any adverse effects on reproduction or development.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the logical flow of a toxicological evaluation for a chemical such as this compound.
Caption: A workflow for the toxicological evaluation of a chemical compound.
Caption: Decision pathway for in vitro genotoxicity screening (Ames Test).
Conclusion
This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While there is a significant gap in publicly available, detailed toxicological data, this guide provides a framework for its safe use based on current knowledge. For researchers and drug development professionals, it is crucial to recognize these data gaps and to advocate for comprehensive toxicological testing, following established international guidelines, before this chemical is used in applications with a higher potential for human exposure. The experimental protocols and workflows outlined herein represent the standard approach to generating the necessary data for a thorough hazard and risk assessment.
References
- 1. Cyclohexanol, 1-propyl- | CAS#:5445-24-9 | Chemsrc [chemsrc.com]
- 2. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 5445-24-9,1-N-PROPYLCYCLOHEXANOL | lookchem [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Cyclohexanol, 1-propyl- (CAS 5445-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 11. blog.biobide.com [blog.biobide.com]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Versatility of 1-Propylcyclohexanol: A Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propylcyclohexanol, a tertiary alcohol, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, liquid crystals, and fragrances. Its unique structural features, combining a cyclic aliphatic core with a reactive hydroxyl group, make it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and data presented for practical laboratory use.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 5445-24-9 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 194.4 °C at 760 mmHg | [1] |
| Melting Point | 36.9 °C (estimate) | [1] |
| Density | 0.912 g/cm³ | [1] |
| Flash Point | 76.5 °C | [1] |
| Refractive Index | 1.465 | [1] |
| Solubility | Soluble in alcohol and oils | [1] |
Table 2: Spectroscopic Data References for this compound
| Spectrum Type | Database/Reference |
| ¹H NMR | Predicted spectra available |
| ¹³C NMR | Predicted spectra available |
| Mass Spectrometry | NIST WebBook, PubChem |
| Infrared (IR) Spectroscopy | NIST WebBook |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a propylmagnesium halide to cyclohexanone (B45756).
Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings (1.22 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
1-Bromopropane (B46711) (5.5 mL, 6.15 g, 50 mmol)
-
Cyclohexanone (4.9 g, 50 mmol)
-
1 M Hydrochloric acid (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add 20 mL of anhydrous diethyl ether.
-
Add a solution of 1-bromopropane in 30 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The reaction is initiated if the solution becomes cloudy and starts to reflux gently.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of cyclohexanone in 20 mL of anhydrous diethyl ether to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Expected Yield: 70-80%
Key Reactions of this compound as a Chemical Intermediate
This compound can undergo several key reactions, making it a valuable intermediate for the synthesis of a variety of organic compounds.
Reaction Pathways of this compound
Caption: Key reaction pathways of this compound.
Dehydration to Propylcyclohexene
Tertiary alcohols like this compound readily undergo acid-catalyzed dehydration to form alkenes. This reaction is a key step in the synthesis of various cyclic olefins.
Experimental Protocol: Dehydration of this compound
Materials:
-
This compound (7.1 g, 50 mmol)
-
Concentrated sulfuric acid (2 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a 100 mL round-bottom flask, place this compound and add concentrated sulfuric acid dropwise with cooling.
-
Set up a simple distillation apparatus and heat the mixture gently.
-
Collect the distillate, which is a mixture of propylcyclohexene and water.
-
Wash the distillate with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purify the product by fractional distillation.
Expected Yield: 60-70%
Oxidation
Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[2][3][4] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.[2][3][4] Therefore, direct oxidation of this compound to a ketone is not a standard transformation.
Esterification
This compound can be esterified with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. These esters can have applications in the fragrance and flavor industry.
Experimental Protocol: Esterification of this compound with Acetyl Chloride
Materials:
-
This compound (7.1 g, 50 mmol)
-
Acetyl chloride (3.9 g, 50 mmol)
-
Pyridine (B92270) (4.0 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and pyridine in 30 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of acetyl chloride in 20 mL of anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 50 mL of 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by vacuum distillation.
Expected Yield: 80-90%
Applications in Drug Development
Cyclohexanol (B46403) derivatives are crucial intermediates in the synthesis of several pharmaceutical compounds. While a direct synthesis of a marketed drug starting from this compound is not prominently documented, its structural motif is present in key intermediates for important drugs like Venlafaxine (B1195380) and Tramadol analogues.
Role in the Synthesis of Venlafaxine Intermediate
The antidepressant Venlafaxine contains a 1-(substituted-phenyl)cyclohexanol core. The synthesis of a key intermediate for Venlafaxine involves the reaction of a substituted phenylacetonitrile (B145931) with cyclohexanone, forming a cyanohydrin derivative which is a substituted 1-hydroxycyclohexyl acetonitrile.[5][6][7] This highlights the importance of the 1-alkylcyclohexanol scaffold in accessing such pharmacologically active molecules.
Illustrative Synthetic Pathway to a Venlafaxine Precursor
Caption: Synthesis of a key intermediate for Venlafaxine.
Role in the Synthesis of Tramadol Analogues
The analgesic drug Tramadol and its analogues also feature a substituted cyclohexanol ring. The synthesis often involves the reaction of a Grignard reagent with a 2-(aminomethyl)cyclohexanone (B12972006) derivative. By modifying the Grignard reagent (e.g., using propylmagnesium bromide instead of a phenyl-based one) and the cyclohexanone starting material, a variety of Tramadol analogues can be synthesized for structure-activity relationship studies.
Applications in Other Industries
Liquid Crystals
Derivatives of propylcyclohexane, which can be synthesized from this compound, are important components in liquid crystal displays (LCDs). The rigid cyclohexyl core provides the necessary structural anisotropy for the formation of liquid crystalline phases. The propyl chain influences the mesophase behavior and physical properties such as viscosity and clearing point.[8][9][10]
Fragrances and Flavors
The sweet, floral odor of this compound and its esters makes them useful in the formulation of perfumes, cosmetics, and other consumer products.[1] The fragrance industry utilizes a wide range of synthetic aroma chemicals, and cyclohexanol derivatives contribute to various scent profiles.
Conclusion
This compound is a valuable and versatile chemical intermediate with a broad spectrum of applications. Its straightforward synthesis via the Grignard reaction and its ability to undergo various chemical transformations make it an important building block for researchers and professionals in pharmaceuticals, materials science, and the fragrance industry. The detailed protocols and data provided in this guide serve as a practical resource for the synthesis and utilization of this important compound.
Safety Information
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. guidechem.com [guidechem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 6. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 7. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor | MDPI [mdpi.com]
1-Propylcyclohexanol: A Technical Guide for Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propylcyclohexanol is a tertiary alcohol with potential as a fragrance ingredient, characterized by a mild, sweet, and floral aroma. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a proposed mechanism for its perception as a fragrance. The information is intended for researchers and professionals in the fields of fragrance chemistry, sensory science, and pharmacology.
Introduction
The demand for novel fragrance ingredients with unique and pleasant olfactory profiles is ever-present in the consumer products industry. Tertiary alcohols, such as this compound, represent a class of compounds that can offer interesting and complex scent characteristics. Understanding the synthesis, purification, and analytical characterization of these molecules is crucial for their potential application. Furthermore, elucidating the biological mechanisms underlying their odor perception can pave the way for the rational design of new fragrance compounds with tailored properties. This guide serves as a comprehensive resource for the scientific exploration of this compound as a fragrance ingredient.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various formulations and for developing appropriate handling and storage procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C9H18O | [1][2] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 5445-24-9 | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild, sweet, floral | [3] |
| Boiling Point | 194.4 °C at 760 mmHg | [3] |
| Melting Point | 36.9 °C (estimate) | [4] |
| Flash Point | 76.5 °C | [3] |
| Density | 0.912 g/cm³ | [3] |
| Refractive Index | 1.465 | [3] |
| LogP (Octanol/Water) | 2.48 | [3] |
| Solubility | Soluble in alcohol and oils; slightly soluble in water. | [3] |
Synonyms: 1-n-Propylcyclohexanol, Cyclohexanol, 1-propyl-[2].
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The most common and efficient method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a propyl Grignard reagent to cyclohexanone (B45756).[3][5]
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate. Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation. The crude product, this compound, can be purified by fractional distillation under reduced pressure.[6][7]
Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Apply a vacuum and begin to heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure. The boiling point will be lower than the atmospheric boiling point of 194.4 °C.
-
Monitor the temperature closely to ensure a clean separation from any lower or higher boiling impurities.
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.[1][8][9][10]
Table 2: Suggested GC-MS Experimental Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless injection) |
| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
Dilute a small amount of the purified this compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 100 ppm.
Data Analysis:
The identity of this compound can be confirmed by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). The purity can be determined by calculating the peak area percentage from the chromatogram.
Fragrance Profile and Sensory Evaluation
The odor of this compound is generally described as mild, sweet, and floral.[3] A more detailed characterization of its fragrance profile would require sensory analysis by a trained panel.[11][12][13][14][15]
Proposed Sensory Evaluation Protocol:
-
Panel Selection and Training: Recruit a panel of 10-15 individuals and train them to identify and rate the intensity of various standard odorants.
-
Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate) at concentrations ranging from the detection threshold to a clearly perceptible level.
-
Odor Profile Assessment: Panelists would evaluate the odor of each dilution on a smelling strip and provide descriptive terms for the scent (e.g., floral, fruity, woody, green) and rate the intensity of each attribute.
-
Data Analysis: The collected data would be statistically analyzed to create a detailed odor profile, including top, middle, and base notes, and to determine the odor detection threshold.
Proposed Mechanism of Odor Perception
The perception of odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[16] While the specific ORs that bind to this compound have not been identified, a plausible signaling pathway can be proposed based on the general mechanism of olfaction for alcohols.[5][17][18][19]
Steps in the Proposed Pathway:
-
Binding: this compound, being a volatile molecule, enters the nasal cavity and binds to a specific olfactory receptor (OR) on the cilia of an olfactory sensory neuron. The binding is likely influenced by the size, shape, and functional group of the molecule.
-
G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a G-protein (specifically, G-olf) coupled to the receptor on the intracellular side of the membrane.
-
Adenylyl Cyclase Activation: The activated G-protein then activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization: The opening of these channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.
-
Signal Transduction: If the depolarization reaches a certain threshold, it generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain. The brain then integrates signals from multiple olfactory neurons to create the perception of the specific "sweet, floral" scent of this compound.
Further research, potentially utilizing techniques like calcium imaging with expressed olfactory receptors or quantitative structure-activity relationship (QSAR) studies, would be necessary to identify the specific ORs involved and to validate this proposed pathway.[20][21][22]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound presents an interesting profile as a potential fragrance ingredient. This guide has provided a comprehensive overview of its properties and detailed methodologies for its synthesis, purification, and analysis. The proposed signaling pathway for its odor perception offers a framework for further investigation into its mechanism of action at the molecular level. The information contained herein is intended to facilitate further research and development of this and other novel fragrance compounds.
References
- 1. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 2. brainly.com [brainly.com]
- 3. Effects of Functional Group Position on Spatial Representations of Aliphatic Odorants in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembam.com [chembam.com]
- 5. benchchem.com [benchchem.com]
- 6. whitman.edu [whitman.edu]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fivesenses.com [fivesenses.com]
- 11. fivesenses.com [fivesenses.com]
- 12. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 13. researchgate.net [researchgate.net]
- 14. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Human Olfactory Detection of Homologous n-Alcohols Measured via Concentration-response Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 21. A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-propylcyclohexanol, a tertiary alcohol. The synthesis is achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, the protocol outlines the preparation of propylmagnesium bromide followed by its reaction with cyclohexanone (B45756). This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow, intended to guide researchers in the successful synthesis and purification of the target compound.
Introduction
This compound is a tertiary alcohol with potential applications in various fields, including fragrance chemistry and as an intermediate in the synthesis of more complex molecules. The Grignard reaction is the chosen synthetic route due to its efficiency and versatility in creating tertiary alcohols from ketones.[1] The reaction involves the nucleophilic addition of a Grignard reagent, in this case, propylmagnesium bromide, to the carbonyl carbon of cyclohexanone. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. Careful control of anhydrous conditions is critical for the success of this reaction, as Grignar reagents are highly reactive towards protic solvents like water.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Reagents | |||
| Magnesium Turnings | 2.67 | g | Activated |
| 1-Bromopropane | 12.3 | g | |
| Cyclohexanone | 9.81 | g | |
| Anhydrous Diethyl Ether | 150 | mL | For Grignard preparation and reaction |
| Saturated Aqueous NH4Cl | 100 | mL | For quenching |
| Reaction Conditions | |||
| Grignard Formation Temperature | Room Temperature | °C | Reflux may occur during initiation |
| Reaction Temperature | 0 to Room Temp | °C | Controlled addition of cyclohexanone |
| Reaction Time | 2 | hours | After addition of cyclohexanone |
| Product Information | |||
| Product Name | This compound | ||
| Molecular Formula | C9H18O | [2] | |
| Molecular Weight | 142.24 | g/mol | [2] |
| Theoretical Yield | 14.22 | g | Based on cyclohexanone as limiting reagent |
| Boiling Point | ~194.4 | °C | at 760 mmHg |
| Density | ~0.912 | g/cm³ |
Experimental Protocol
Materials and Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Standard distillation apparatus
-
Magnesium turnings
-
1-Bromopropane
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Iodine crystal (for initiation)
Procedure
Part A: Preparation of the Grignard Reagent (Propylmagnesium Bromide)
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Initiation of Grignard Formation: Place the magnesium turnings (2.67 g) in the three-necked flask. Add a small crystal of iodine. Assemble the reflux condenser and dropping funnel.
-
Addition of Alkyl Halide: Add 1-bromopropane (12.3 g) to the dropping funnel along with 50 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add a small amount of the 1-bromopropane solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to bubble. Gentle heating may be required to start the reaction. Once initiated, the reaction is exothermic.
-
Formation of Grignard Reagent: Add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of propylmagnesium bromide should be a grayish color.
Part B: Reaction with Cyclohexanone
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Ketone: Dissolve cyclohexanone (9.81 g) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude this compound by distillation. Collect the fraction boiling at approximately 194-196 °C.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (142.24 g/mol ).[2]
Safety Precautions
-
Grignard reagents are highly reactive and flammable. The reaction should be carried out in a well-ventilated fume hood, away from sources of ignition.
-
Anhydrous diethyl ether is extremely flammable and volatile.
-
1-Bromopropane and cyclohexanone are irritants. Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
References
Application Notes and Protocols: Dehydration of 1-Propylcyclohexanol to 1-Propylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the acid-catalyzed dehydration of 1-propylcyclohexanol to synthesize 1-propylcyclohexene. This elimination reaction is a fundamental transformation in organic synthesis, relevant for the creation of unsaturated cyclic molecules that can serve as intermediates in drug development and materials science. The protocols provided are based on established methods for the dehydration of analogous secondary and tertiary alcohols and are adapted for this specific substrate.[1][2][3] This document includes a detailed experimental procedure, a summary of physical and spectral data for the reactant and product, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The acid-catalyzed dehydration of alcohols is a classic and efficient method for the synthesis of alkenes.[4] The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols, such as this compound.[1][5] This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene.[5] The use of a strong acid catalyst, such as phosphoric acid or sulfuric acid, is essential for this transformation.[4] The reaction is typically performed under distillation conditions to remove the lower-boiling alkene product as it is formed, thereby shifting the equilibrium towards the product side according to Le Châtelier's principle.[1]
Data Presentation
A summary of the physical and spectral properties of the starting material and the product is provided in the tables below for easy reference.
Table 1: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | C₉H₁₈O | 142.24 | 194.4 - 209.85 | 0.912 - 0.934 | 1.465 - 1.468 |
| 1-Propylcyclohexene | C₉H₁₆ | 124.22 | ~155 (estimated for propylcyclohexane) | ~0.793 (estimated for propylcyclohexane) | ~1.436 (estimated for propylcyclohexane) |
Note: The physical properties for 1-propylcyclohexene are estimated based on the values for the closely related compound, propylcyclohexane, as specific experimental data for 1-propylcyclohexene is limited in the available literature.
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | Predicted shifts: Broad singlet for -OH, multiplets for alkyl protons. | Predicted shifts: Carbon bearing -OH group (~70-80 ppm), aliphatic carbons. | Broad O-H stretch (~3300-3600), C-H stretch (~2850-2950), C-O stretch (~1050-1150) |
| 1-Propylcyclohexene | Predicted shifts based on analogs: Olefinic proton (~5.4 ppm), multiplets for allylic and other alkyl protons.[6] | Predicted shifts: Olefinic carbons (~120-140 ppm), aliphatic carbons. | C=C stretch (~1640-1660), =C-H stretch (~3020-3100), C-H stretch (~2850-2950)[7] |
Experimental Protocols
This protocol is adapted from established procedures for the dehydration of similar alcohols.[1][2] Researchers should perform a thorough risk assessment before conducting any experiment.
Materials and Equipment:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate solution (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)
-
Round-bottom flask (100 mL)
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Boiling chips
-
Gas chromatograph (GC)
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 10.0 g (approximately 10.9 mL, 0.070 mol) of this compound.
-
Carefully add 2.5 mL of 85% phosphoric acid to the flask while swirling. Alternatively, 1.5 mL of concentrated sulfuric acid can be used, but phosphoric acid is generally preferred as it leads to fewer side reactions.[4] Add a few boiling chips to the flask.
-
Assemble a simple distillation apparatus with the round-bottom flask, distillation head, condenser, and a pre-weighed receiving flask.
-
-
Dehydration and Distillation:
-
Heat the mixture gently using a heating mantle.
-
The product, 1-propylcyclohexene, and water will co-distill. Collect the distillate.
-
Continue the distillation until no more liquid is collected, or the temperature of the distilling vapor rises significantly, indicating the end of the product distillation.
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with 15 mL of water to remove the bulk of any acid carryover.
-
Carefully wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any CO₂ gas that may form.
-
Wash the organic layer again with 15 mL of water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the crude 1-propylcyclohexene over anhydrous sodium sulfate or calcium chloride. Swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.
-
-
Final Distillation (Optional):
-
For higher purity, a final simple distillation of the dried product can be performed. Collect the fraction that boils at the expected temperature for 1-propylcyclohexene.
-
-
Characterization:
-
Determine the mass of the purified product and calculate the percent yield.
-
Obtain an IR spectrum of the product and look for the characteristic C=C and =C-H stretching frequencies, and the absence of the broad O-H stretch of the starting alcohol.[7]
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.
-
Analyze the purity of the product by gas chromatography (GC).
-
Mandatory Visualizations
Caption: Experimental workflow for the dehydration of this compound.
Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.
References
- 1. studylib.net [studylib.net]
- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 3. Alkenes by Acid-catalyzed Dehydration of an Alcohol (Sully) | Emporia State University - Edubirdie [edubirdie.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: Oxidation of Propyl-Substituted Cyclohexanols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Oxidizing 1-Propylcyclohexanol
In organic synthesis, the oxidation of alcohols to carbonyl compounds is a fundamental transformation. However, the feasibility of this reaction is highly dependent on the structure of the alcohol. The target molecule, this compound, is a tertiary alcohol. A key structural feature of tertiary alcohols is the absence of a hydrogen atom on the carbon that bears the hydroxyl group.[1][2][3][4][5][6][7] This hydrogen is essential for the mechanism of most common oxidation reactions, which typically involve the removal of this hydrogen along with the hydrogen from the hydroxyl group to form a carbon-oxygen double bond.[1] Consequently, tertiary alcohols like this compound are resistant to oxidation under standard conditions using common oxidizing agents such as acidified potassium dichromate(VI) or potassium permanganate.[1][6][7] Attempting to oxidize a tertiary alcohol with these reagents will typically result in no reaction.[7] More forceful conditions are likely to lead to cleavage of carbon-carbon bonds, resulting in a complex mixture of products rather than the desired ketone.
Given the inherent difficulty in oxidizing this compound, this document will focus on a practical and synthetically useful alternative: the oxidation of a secondary alcohol isomer, 4-propylcyclohexanol (B1272916) , to its corresponding ketone, 4-propylcyclohexanone (B1345700) . This transformation is a standard reaction and provides a reliable method for accessing a propyl-substituted cyclohexanone (B45756) core structure.
Overview of Oxidation Methods for Secondary Alcohols
Several reliable methods exist for the oxidation of secondary alcohols to ketones. The choice of reagent often depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding toxicity and waste disposal. Below is a summary of common oxidation methods applicable to the synthesis of 4-propylcyclohexanone.
| Oxidation Method | Reagent(s) | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Jones Oxidation | CrO₃, H₂SO₄, H₂O | Acetone (B3395972) | Inexpensive, powerful, and high-yielding.[8][9] The reaction progress is indicated by a color change from orange to green. | Uses carcinogenic Cr(VI) compounds, requiring careful handling and disposal.[9] Strongly acidic conditions. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Mild reaction conditions (room temperature, neutral pH), high selectivity, and tolerance of sensitive functional groups.[10][11][12] | The reagent is relatively expensive and can be explosive under certain conditions.[11][12] |
| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride, Triethylamine (Et₃N) | Dichloromethane (DCM) | Very mild conditions, avoiding harsh acids and toxic metals.[13][14][15] | Requires cryogenic temperatures (-78 °C) and produces malodorous dimethyl sulfide (B99878) as a byproduct.[16] |
Experimental Protocol: Jones Oxidation of 4-Propylcyclohexanol
This protocol details the oxidation of 4-propylcyclohexanol to 4-propylcyclohexanone using Jones reagent.
Materials and Equipment
-
4-Propylcyclohexanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Preparation of Jones Reagent
-
Caution: Chromium trioxide is highly toxic and carcinogenic. Always handle it in a fume hood with appropriate personal protective equipment (PPE).
-
In a beaker, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid.
-
Slowly and with stirring, add this mixture to 50 mL of deionized water. The addition is exothermic.
-
Allow the resulting orange-red solution to cool to room temperature.
Oxidation Procedure
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g of 4-propylcyclohexanol in 100 mL of acetone.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
With vigorous stirring, add the prepared Jones reagent dropwise from the dropping funnel. Maintain the reaction temperature below 20 °C. A greenish precipitate will form.[17]
-
Continue adding the Jones reagent until a faint orange color persists in the reaction mixture, indicating that the alcohol has been completely consumed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 30 minutes.
Work-up and Purification
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution turns uniformly green.
-
Decant the acetone solution from the chromium salts. Wash the salts with additional acetone and combine the acetone fractions.
-
Remove the majority of the acetone using a rotary evaporator.
-
To the remaining residue, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-propylcyclohexanone.
-
The product can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Oxidation of 4-propylcyclohexanol to 4-propylcyclohexanone.
Caption: Experimental workflow for the Jones oxidation.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. monash.edu [monash.edu]
- 5. physicsforums.com [physicsforums.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: 1-Propylcyclohexanol as a Precursor for Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of liquid crystals derived from 1-propylcyclohexanol. The inclusion of a cyclohexane (B81311) ring in the molecular core of liquid crystals is a well-established strategy for modulating their mesomorphic and physical properties, such as clearing point, viscosity, and dielectric anisotropy. This compound serves as a versatile and accessible starting material for the synthesis of various calamitic (rod-shaped) liquid crystals. The trans-isomer of the propylcyclohexyl moiety is particularly crucial for achieving a linear molecular shape, which is essential for the formation of stable nematic and smectic mesophases.[1][2]
This document outlines two synthetic pathways starting from this compound to produce two distinct liquid crystalline compounds. Detailed experimental protocols, summarized quantitative data, and visual representations of the synthetic workflows are provided to guide researchers in this field.
Key Intermediates and Target Molecules
The synthetic strategies focus on the preparation of two key intermediates derived from this compound:
-
4-(trans-4-Propylcyclohexyl)phenol (B1630764): A crucial building block for liquid crystals with a direct connection between the cyclohexane and a phenyl ring.[1][3]
-
trans-4-Propylcyclohexanecarboxylic acid: An intermediate that allows for the introduction of an ester linkage directly to the cyclohexane ring.[2]
These intermediates can then be esterified with appropriate aromatic cores to yield the final liquid crystal products. The protocols detailed below describe the synthesis of:
-
Target Molecule 1 (TM1): 4-Cyanophenyl 4'-(trans-4-propylcyclohexyl)benzoate
-
Target Molecule 2 (TM2): 4-(trans-4-Propylcyclohexyl)phenyl 4-cyanobenzoate (B1228447)
Data Presentation
The following tables summarize the physical and mesomorphic properties of the key precursor, intermediates, and a representative final liquid crystal product. Data for the target molecules are estimated based on closely related structures found in the literature.
Table 1: Physical Properties of Precursor and Key Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 5445-24-9 | C₉H₁₈O | 142.24 | 36.9 (estimate) | 209.85 (estimate) |
| 4-(trans-4-Propylcyclohexyl)phenol | 81936-33-6 | C₁₅H₂₂O | 218.33 | 138 | 339.8 |
| trans-4-Propylcyclohexanecarboxylic acid | 38289-27-9 | C₁₀H₁₈O₂ | 170.25 | 97-100 | - |
| 4-Cyanophenol | 767-00-0 | C₇H₅NO | 119.12 | 112-114 | 298.1 |
| 4-Cyanobenzoyl chloride | 6068-72-0 | C₈H₄ClNO | 165.58 | 74-77 | 135 (15 mmHg) |
Table 2: Mesomorphic and Physical Properties of a Representative Propylcyclohexyl-based Liquid Crystal
| Compound | Structure | Phase Transitions (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Viscosity (mPa·s) |
| 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate | 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate | Cr ↔ N ↔ I (Specific temperatures not available) | Positive (estimated) | ~0.12 (estimated) | Low (estimated) |
Note: "Cr" denotes the crystalline phase, "N" the nematic phase, and "I" the isotropic liquid phase. Specific transition temperatures for the target molecules require experimental determination.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the target liquid crystal molecules from this compound.
Synthesis Pathway 1: Preparation of Target Molecule 1 (TM1) - 4-Cyanophenyl 4'-(trans-4-propylcyclohexyl)benzoate
This pathway involves the conversion of this compound to trans-4-propylcyclohexylbenzene, followed by acylation, oxidation to the carboxylic acid, and final esterification.
Protocol 1.1: Synthesis of trans-4-Propylcyclohexylbenzene
-
Dehydration of this compound: Place this compound in a round-bottom flask with a catalytic amount of concentrated sulfuric acid. Heat the mixture to induce dehydration, and distill the resulting propylcyclohexene.
-
Hydrogenation: Dissolve the obtained propylcyclohexene in a suitable solvent such as ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure to obtain propylcyclohexane. The product will be a mixture of cis and trans isomers.
Protocol 1.2: Synthesis of 4-(trans-4-Propylcyclohexyl)acetophenone
-
Friedel-Crafts Acylation: To a solution of propylcyclohexane in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃). Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Reaction and Work-up: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Pour the mixture into ice-water and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Purify the product by column chromatography to isolate the para-substituted product.
Protocol 1.3: Synthesis of 4-(trans-4-Propylcyclohexyl)benzoic acid
-
Haloform Reaction: Dissolve 4-(trans-4-propylcyclohexyl)acetophenone in a suitable solvent (e.g., dioxane). Add a solution of bromine in aqueous sodium hydroxide.
-
Reaction and Work-up: Stir the mixture until the reaction is complete. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain pure 4-(trans-4-propylcyclohexyl)benzoic acid.
Protocol 1.4: Synthesis of 4-Cyanophenyl 4'-(trans-4-propylcyclohexyl)benzoate (TM1)
-
Esterification: Dissolve 4-(trans-4-propylcyclohexyl)benzoic acid, 4-cyanophenol, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a dry solvent such as dichloromethane (B109758).
-
Coupling: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature.
-
Work-up and Purification: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. Purify the crude product by column chromatography or recrystallization to yield the final liquid crystal, 4-cyanophenyl 4'-(trans-4-propylcyclohexyl)benzoate.
Synthesis Pathway 2: Preparation of Target Molecule 2 (TM2) - 4-(trans-4-Propylcyclohexyl)phenyl 4-cyanobenzoate
This pathway involves the synthesis of 4-(trans-4-propylcyclohexyl)phenol, which is then esterified with 4-cyanobenzoyl chloride.
Protocol 2.1: Synthesis of 4-(trans-4-Propylcyclohexyl)anisole
-
Friedel-Crafts Alkylation: Prepare propylcyclohexane as described in Protocol 1.1. To a solution of anisole in a suitable solvent, add anhydrous aluminum chloride (AlCl₃). Add the propylcyclohexane dropwise at a low temperature.
-
Reaction and Work-up: Allow the reaction to proceed to completion. Work up the reaction as described in Protocol 1.2 to obtain 4-(trans-4-propylcyclohexyl)anisole.
Protocol 2.2: Synthesis of 4-(trans-4-Propylcyclohexyl)phenol
-
Demethylation: Dissolve 4-(trans-4-propylcyclohexyl)anisole in a dry, inert solvent like dichloromethane. Cool the solution in an ice bath and add a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) dropwise.[3]
-
Reaction and Work-up: Stir the reaction mixture at room temperature until the demethylation is complete. Carefully quench the reaction with water. Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt. Purify the product by recrystallization or column chromatography.
Protocol 2.3: Synthesis of 4-(trans-4-Propylcyclohexyl)phenyl 4-cyanobenzoate (TM2)
-
Esterification: Dissolve 4-(trans-4-propylcyclohexyl)phenol in a suitable solvent such as pyridine or dichloromethane containing a base like triethylamine.
-
Acylation: Add 4-cyanobenzoyl chloride to the solution and stir at room temperature.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. Purify the crude product by recrystallization to obtain the final liquid crystal, 4-(trans-4-propylcyclohexyl)phenyl 4-cyanobenzoate.
Characterization of Liquid Crystalline Properties
The synthesized compounds should be characterized to determine their liquid crystalline properties.
Protocol 3.1: Polarized Optical Microscopy (POM)
-
Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.
-
Heat the sample on a hot stage while observing it through a polarized light microscope.
-
Observe the textures of the different phases as the sample is heated and cooled to identify the mesophases (e.g., nematic, smectic) and determine the transition temperatures.
Protocol 3.2: Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to determine the transition temperatures (melting point, clearing point) and associated enthalpy changes.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of liquid crystalline materials. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis and characterization of novel liquid crystals containing the propylcyclohexyl moiety. The ability to introduce this group through different synthetic routes allows for the fine-tuning of molecular architecture and, consequently, the physical and mesomorphic properties of the final materials. These compounds are of significant interest for applications in display technologies and other areas where the unique properties of liquid crystals are leveraged.
References
Application Notes and Protocols: 1-Propylcyclohexanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 1-propylcyclohexanol in organic synthesis. It includes key reactions, experimental protocols, and quantitative data to facilitate its use as a versatile building block in the laboratory.
Overview of this compound
This compound is a tertiary alcohol with the chemical formula C₉H₁₈O.[1] Its structure, featuring a hydroxyl group on a propyl-substituted cyclohexane (B81311) ring, makes it a useful intermediate in the synthesis of various organic molecules. Its primary applications lie in its conversion to other functional groups, such as alkenes, ketones, and esters, which are valuable in the synthesis of fragrances, liquid crystals, and other specialty chemicals.[2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| CAS Number | 5445-24-9 |
| Appearance | Colorless liquid |
| Boiling Point | ~209.85 °C (estimate) |
| Density | ~0.934 g/cm³ |
Key Synthetic Applications and Protocols
The primary utility of this compound in organic synthesis stems from its role as a precursor to a variety of functionalized cyclohexanes. The following sections detail the protocols for its synthesis and its most common transformations.
Synthesis of this compound via Grignard Reaction
The most common and efficient method for the laboratory synthesis of this compound is the Grignard reaction between cyclohexanone (B45756) and a propyl magnesium halide. This reaction forms a new carbon-carbon bond and is a cornerstone of alcohol synthesis.
Reaction Scheme:
Caption: Grignard synthesis of this compound.
Experimental Protocol:
This protocol is adapted from the synthesis of similar 1-alkylcyclohexanols.[3][4]
Materials:
-
Magnesium turnings
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine and a few mL of a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Quantitative Data (Analogous Reaction):
The synthesis of 1-n-butylcyclohexanol via a similar Grignard reaction reports yields of approximately 50%.[4] It is expected that the synthesis of this compound would proceed with a comparable yield.
| Reactant | Product | Yield | Reference |
| Cyclohexanone and n-butylmagnesium bromide | 1-n-Butylcyclohexanol | ~50% | [4] |
Dehydration to 1-Propylcyclohexene
This compound, being a tertiary alcohol, readily undergoes acid-catalyzed dehydration to form 1-propylcyclohexene. This elimination reaction is a common method for the synthesis of substituted alkenes.
Reaction Scheme:
Caption: Dehydration of this compound.
Experimental Protocol:
This protocol is based on the general procedure for the dehydration of tertiary alcohols.[5][6][7]
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup:
-
Place this compound into a round-bottom flask.
-
Slowly add 85% phosphoric acid (approximately 0.3 equivalents).
-
Add a few boiling chips and set up for fractional distillation.
-
-
Dehydration and Distillation:
-
Gently heat the reaction mixture. The alkene product will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
-
Workup and Purification:
-
Transfer the distillate to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize any acid.
-
Wash with brine.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
The crude 1-propylcyclohexene can be further purified by simple distillation.
-
Quantitative Data:
Dehydration of tertiary alcohols typically proceeds with good to excellent yields. For example, the dehydration of 2-methyl-2-butanol, a similar tertiary alcohol, can yield over 80% of the corresponding alkene.
| Reactant | Product | Catalyst | Temperature | Yield | Reference |
| Tertiary Alcohols (general) | Alkenes | Strong Acid (H₂SO₄, H₃PO₄) | 25-80 °C | High | [6] |
| Ethanol | Ethene | Conc. H₂SO₄ | 170 °C | - | [7] |
Oxidation to 1-Propylcyclohexanone (Hypothetical)
The oxidation of tertiary alcohols like this compound is generally not possible under standard conditions without breaking carbon-carbon bonds, as there is no hydrogen atom on the carbon bearing the hydroxyl group.[8][9][10] Strong oxidizing agents under harsh conditions would lead to the degradation of the molecule. Therefore, a direct oxidation to a ketone at the tertiary carbon is not a standard synthetic application. However, the isomeric secondary alcohol, 2- or 4-propylcyclohexanol, can be readily oxidized to the corresponding ketone.
Oxidation of a Secondary Propylcyclohexanol Isomer:
Caption: Oxidation of a secondary propylcyclohexanol.
Experimental Protocol (for a secondary isomer):
This protocol is based on the general oxidation of secondary alcohols using Pyridinium Chlorochromate (PCC).[11][12]
Materials:
-
A secondary propylcyclohexanol isomer (e.g., 4-propylcyclohexanol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous dichloromethane.
-
Add a solution of the secondary propylcyclohexanol (1.0 eq) in dichloromethane dropwise to the stirred suspension.
-
-
Reaction:
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude ketone.
-
The product can be purified by column chromatography or distillation.
-
Quantitative Data (Analogous Reactions):
The oxidation of secondary alcohols with PCC generally proceeds in high yields.
| Reactant | Product | Reagent | Yield | Reference |
| Secondary Alcohols (general) | Ketones | PCC | High | [11] |
| Primary/Secondary Alcohols | Carbonyls | PCC/Al₂O₃ (solvent-free) | 85-95% | [13] |
Esterification to 1-Propylcyclohexyl Acetate
This compound can be converted to its corresponding ester through Fischer esterification with a carboxylic acid, typically in the presence of an acid catalyst.
Reaction Scheme:
Caption: Fischer esterification of this compound.
Experimental Protocol:
This protocol is based on the general Fischer esterification procedure.[14]
Materials:
-
This compound
-
Glacial acetic acid (or acetic anhydride)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 3.0 eq).
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Fit the flask with a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude ester can be purified by vacuum distillation.
-
Quantitative Data:
Fischer esterification yields are equilibrium-dependent. Using an excess of one reactant or removing water can drive the reaction to completion.
| Reactant Alcohol | Carboxylic Acid | Catalyst | Yield | Reference |
| Various Alcohols | Acetic Acid | [TMDPH₂]₂ + 2[HSO₄]⁻ x H₂O | 73-82% | [14] |
Application in Liquid Crystal Synthesis
Logical Workflow for Liquid Crystal Intermediate Synthesis:
Caption: General workflow for liquid crystal synthesis.
References
- 1. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory Synthesis of 1-n-Butylcyclohexanol [zkxb.jsu.edu.cn]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistrylovers.com [chemistrylovers.com]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Purification of 1-Propylcyclohexanol by Fractional Distillation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propylcyclohexanol is a tertiary alcohol of interest in various fields of chemical synthesis, including the development of novel pharmaceuticals and liquid crystals.[1][2] Synthesis of this compound, commonly achieved through a Grignard reaction between propylmagnesium bromide and cyclohexanone, often yields a crude product containing unreacted starting materials, byproducts, and residual solvent.[3] For applications demanding high purity, fractional distillation is an effective purification method, leveraging differences in the boiling points of the components to isolate the desired compound.
This document provides a detailed protocol for the purification of this compound using fractional distillation. It includes key physical data, a step-by-step experimental procedure, and guidance on data analysis and characterization of the purified product.
Physical Properties and Data Presentation
Accurate physical property data is crucial for the successful execution of fractional distillation. The following table summarizes the key physical properties of this compound and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) | Refractive Index (n_D) |
| This compound | C₉H₁₈O | 142.24 | ~194.4 - 209.85[4][5] | ~0.912 - 0.934[4][5] | ~1.465 - 1.468[4][5] |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | 0.947 | 1.450 |
| Propyl Bromide | C₃H₇Br | 122.99 | 71 | 1.35 | 1.434 |
| Diethyl Ether (solvent) | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | 1.353 |
| Hexane (solvent) | C₆H₁₄ | 86.18 | 69 | 0.655 | 1.375 |
Experimental Protocol
This protocol outlines the fractional distillation of crude this compound.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude product)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer or boiling chips
-
Thermometer (-10 to 250 °C)
-
Clamps and stands
-
Vacuum adapter (if performing vacuum distillation)
-
Cold water source for the condenser
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is reported to cause skin and eye irritation.[6]
-
Apparatus Assembly:
-
Set up the distillation apparatus as depicted in the workflow diagram below.
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the column and insert the thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
Attach the condenser to the distillation head and secure it with clamps. Connect the lower water inlet to a cold water source and the upper outlet to a drain.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
-
Distillation Process:
-
Begin heating the round-bottom flask gently with the heating mantle. If using a stir bar, start the stirrer.
-
Observe the temperature as the mixture begins to boil and the vapor rises through the fractionating column.
-
The temperature will initially rise to the boiling point of the most volatile impurity (e.g., residual solvent like diethyl ether or hexane). Collect this initial fraction (forerun) in a separate receiving flask.
-
The temperature should then stabilize at the boiling point of the next component. Continue collecting fractions as the temperature plateaus and changes.
-
As the temperature approaches the boiling point of this compound (approximately 194-210 °C at atmospheric pressure), change to a new, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate of approximately 1-2 drops per second for optimal separation.
-
Monitor the temperature closely. A stable temperature reading during the collection of a fraction indicates that a pure compound is distilling.
-
Once the temperature starts to drop or rise significantly after the main fraction has been collected, or when only a small amount of liquid remains in the distilling flask, stop the distillation by removing the heating mantle. Never distill to dryness.
-
-
Product Characterization:
-
Weigh the collected main fraction to determine the yield.
-
Characterize the purified this compound using appropriate analytical techniques:
-
Gas Chromatography (GC): To assess purity.
-
Refractive Index: Compare the measured value to the literature value.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group and the absence of carbonyl impurities (from cyclohexanone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
-
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of the purification process.
References
- 1. 1-N-PROPYLCYCLOHEXANOL CAS#: 5445-24-9 [amp.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Solved Please help answer this question and it ask's to | Chegg.com [chegg.com]
- 4. Cas 5445-24-9,1-N-PROPYLCYCLOHEXANOL | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Interpreting the ¹H NMR Spectrum of 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-propylcyclohexanol. It includes predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a visual representation of the molecular structure with proton assignments. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
Introduction
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. This data was generated using computational prediction tools and serves as a guide for interpreting an experimental spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~1.3 (variable) | Singlet (s) | 1H |
| Cyclohexane (B81311) CH₂ (positions 2, 6) | 1.45 - 1.65 | Multiplet (m) | 4H |
| Cyclohexane CH₂ (positions 3, 4, 5) | 1.25 - 1.45 | Multiplet (m) | 6H |
| Propyl CH₂ (alpha) | 1.40 - 1.50 | Triplet (t) | 2H |
| Propyl CH₂ (beta) | 1.20 - 1.35 | Sextet | 2H |
| Propyl CH₃ (gamma) | 0.90 | Triplet (t) | 3H |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration, solvent, and temperature, and it may appear as a broad singlet. The signals of the cyclohexyl protons are complex and overlapping multiplets due to the conformational flexibility of the ring and the diastereotopic nature of the geminal protons.
Experimental Protocol
A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent can influence the chemical shifts of the analyte.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]
-
Vortexing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent magnetic field inhomogeneities.[1]
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition
-
Spectrometer Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for better signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency will be locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity will then be optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Visualization of this compound Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and the different proton environments, which correspond to the signals in the ¹H NMR spectrum.
Figure 1. Chemical structure of this compound with key proton environments labeled.
Conclusion
The ¹H NMR spectrum of this compound can be reliably interpreted using predicted data. The characteristic signals for the propyl group and the complex multiplets of the cyclohexyl ring, along with the hydroxyl proton signal, provide a unique fingerprint for this molecule. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and purity analysis in a research and development setting.
References
Application Note: Assigning the 13C NMR Spectrum of 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propylcyclohexanol is a tertiary alcohol with applications in fragrance, specialty chemicals, and as a potential intermediate in pharmaceutical synthesis. A critical aspect of its characterization is the unambiguous assignment of its 13C Nuclear Magnetic Resonance (NMR) spectrum. This application note provides a detailed protocol for the acquisition and assignment of the 13C NMR spectrum of this compound, including predicted chemical shifts and a logical workflow for peak assignment utilizing Distortionless Enhancement by Polarization Transfer (DEPT) experiments.
Predicted 13C NMR Chemical Shifts and Assignments
Figure 1. Structure and Carbon Numbering of this compound.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity | Rationale for Assignment |
| C1 | 72 - 76 | Quaternary (C) | Quaternary carbon bonded to the hydroxyl group, expected to be significantly downfield. |
| C2, C6 | 35 - 39 | Methylene (B1212753) (CH2) | α-carbons to the substituted carbon, deshielded. |
| C3, C5 | 22 - 26 | Methylene (CH2) | β-carbons to the substituted carbon. |
| C4 | 25 - 29 | Methylene (CH2) | γ-carbon to the substituted carbon, least affected within the ring. |
| C1' | 40 - 44 | Methylene (CH2) | Propyl carbon directly attached to the quaternary center. |
| C2' | 16 - 20 | Methylene (CH2) | Central carbon of the propyl group. |
| C3' | 14 - 16 | Methyl (CH3) | Terminal methyl group of the propyl chain, typically the most upfield signal. |
Experimental Protocol
This protocol outlines the procedure for acquiring high-quality broadband decoupled 13C and DEPT NMR spectra of this compound.
3.1. Materials and Equipment
-
This compound (≥98% purity)
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a broadband probe.
3.2. Sample Preparation
-
Accurately weigh approximately 50-100 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl3 containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz spectrometer and should be adjusted as necessary for other field strengths.
3.3.1. Broadband 1H-Decoupled 13C NMR:
-
Pulse Program: zgpg30 or equivalent
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width: 0-220 ppm
-
Acquisition Time: ~1.0 s
-
Relaxation Delay (d1): 2.0 s
-
Number of Scans: 128 or as needed for adequate signal-to-noise ratio
-
Proton Decoupling: Waltz16 or similar composite pulse decoupling
3.3.2. DEPT-135 and DEPT-90 Experiments:
-
Pulse Program: Standard DEPT-135 and DEPT-90 pulse sequences.[3][4]
-
Parameters: Use the same spectral width, temperature, and solvent as the broadband 13C experiment.
-
Number of Scans: 64 or as needed for clear phase determination.
-
Note: DEPT experiments are used to differentiate between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH3 and CH groups will appear as positive peaks, while CH2 groups will be negative. Quaternary carbons are not observed. A DEPT-90 spectrum will only show signals for CH groups.[5][6]
Logical Workflow for Peak Assignment
The assignment of the 13C NMR spectrum of this compound follows a systematic approach, integrating data from the broadband decoupled, DEPT-135, and DEPT-90 spectra with the predicted chemical shifts. The logical workflow for this process is illustrated in the diagram below.
Caption: A flowchart illustrating the systematic approach to assigning the 13C NMR peaks of this compound.
Conclusion
This application note provides a comprehensive guide for the acquisition and interpretation of the 13C NMR spectrum of this compound. By employing broadband decoupled 13C spectroscopy in conjunction with DEPT experiments, researchers can confidently assign each carbon signal. The provided predicted chemical shifts serve as a reliable reference for this process. For absolute and unambiguous assignment, especially between the structurally similar methylene groups of the cyclohexane (B81311) ring, further 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-propylcyclohexanol. Included are the characteristic fragment ions, a proposed fragmentation mechanism, and a generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). This information is valuable for the identification and structural elucidation of cyclic alcohols in various research and development settings, including drug metabolism studies and chemical analysis.
Introduction
This compound (C₉H₁₈O, MW: 142.24 g/mol ) is a tertiary alcohol.[1][2] Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds.[3] In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions.[4] The resulting mass spectrum serves as a molecular fingerprint. For cyclic alcohols like this compound, fragmentation is typically driven by the loss of small neutral molecules such as water, alpha-cleavage, and ring cleavage events.[5][6]
Predicted Fragmentation Pattern
The mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (m/z 142), a common feature for tertiary alcohols due to the instability of the molecular ion.[6] The fragmentation process is dominated by several key pathways:
-
Loss of the Propyl Group (α-cleavage): The bond between the cyclohexyl ring and the propyl group is susceptible to cleavage. This results in the loss of a propyl radical (•C₃H₇), leading to a stable oxonium ion.
-
Dehydration: The elimination of a water molecule (H₂O) is a characteristic fragmentation pathway for alcohols.[7] This results in an ion with a mass-to-charge ratio of M-18.
-
Ring Cleavage: The cyclohexyl ring can undergo fragmentation, leading to a variety of smaller carbocation fragments. A complex ring cleavage for cyclic alcohols often produces a characteristic ion at m/z 57.[5][6]
-
Combined Fragmentation: A combination of these pathways can occur, for example, dehydration followed by the loss of an alkyl radical.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound exhibits several key fragment ions. The relative intensities of these ions are crucial for identification.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 124 | [M-H₂O]⁺• | Low |
| 113 | [M-C₂H₅]⁺ | Moderate |
| 99 | [M-C₃H₇]⁺ (Loss of propyl group) | High |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation after rearrangement) | High |
| 67 | [C₅H₇]⁺ | Moderate |
| 55 | [C₄H₇]⁺ | Moderate |
| 41 | [C₃H₅]⁺ | High |
Note: The relative intensities are qualitative descriptions based on typical spectra and may vary depending on the instrument and experimental conditions. The NIST WebBook and PubChem provide reference spectra with specific relative abundance data.[1][2]
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
Solvent Delay: 3 minutes
Fragmentation Pathway Diagram
The following diagram illustrates the proposed major fragmentation pathways for this compound upon electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
Conclusion
The mass spectrum of this compound is characterized by the prominent fragment ions resulting from the loss of the propyl group (m/z 99) and dehydration. The provided experimental protocol and fragmentation pathway analysis serve as a valuable resource for the identification and structural confirmation of this compound in various scientific applications. The detailed understanding of these fragmentation patterns is essential for accurate data interpretation in metabolomics, environmental analysis, and quality control in chemical manufacturing.
References
- 1. Cyclohexanol, 1-propyl- [webbook.nist.gov]
- 2. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. whitman.edu [whitman.edu]
- 6. GCMS Section 6.10 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: FTIR Analysis of the Hydroxyl Group in 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups in molecules.[1] In the pharmaceutical and chemical industries, it is a crucial tool for structural elucidation, quality control, and reaction monitoring. This application note details the use of FTIR spectroscopy for the analysis of the hydroxyl (-OH) functional group in 1-Propylcyclohexanol, a tertiary alcohol. The hydroxyl group exhibits characteristic absorption bands in the infrared spectrum that provide valuable information about its chemical environment, including the presence of hydrogen bonding.
Principles of FTIR Spectroscopy for Hydroxyl Group Analysis
The vibrational modes of the hydroxyl group are sensitive to their environment, making FTIR an excellent method for their study. The key vibrational modes for the -OH group in an alcohol like this compound are:
-
O-H Stretching: This vibration gives rise to a strong and typically broad absorption band in the region of 3200-3600 cm⁻¹.[2] The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules.[2][3] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, less intense peak is observed around 3600-3650 cm⁻¹.[4][5] For tertiary alcohols, the stretching vibration frequency is typically around 3660 cm⁻¹.[6][7]
-
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in alcohols results in a strong absorption band in the fingerprint region of the spectrum, typically between 1000 and 1250 cm⁻¹.[5] The position of this band can help distinguish between primary, secondary, and tertiary alcohols. Tertiary alcohols, such as this compound, are expected to show a C-O stretching band around 1150 cm⁻¹.[5]
-
O-H Bending: The in-plane bending vibration of the O-H bond appears in the region of 1330-1470 cm⁻¹. This peak is often coupled with other vibrations and can be more difficult to assign definitively than the O-H stretching band.[6][7]
Experimental Protocol
This protocol outlines the procedure for obtaining an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid sample analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound sample
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Setup:
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.[9]
-
Acquire the FTIR spectrum of the sample.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands for the hydroxyl group (O-H stretch, C-O stretch) and other relevant functional groups (e.g., C-H stretches).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.
-
Data Presentation
The expected characteristic FTIR absorption bands for this compound are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Peak Shape |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong | Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Sharp |
| O-H Bend | 1330 - 1470 | Medium | Broad |
| C-O Stretch (Tertiary Alcohol) | ~1150 | Strong | Sharp |
Mandatory Visualizations
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Vibrational modes of the hydroxyl group and influencing factors.
References
- 1. ejournal.upi.edu [ejournal.upi.edu]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: Synthesis of Substituted 1-Propylcyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1-propylcyclohexanol derivatives are valuable intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and liquid crystals. Their synthesis is most commonly achieved through the nucleophilic addition of a propyl Grignard reagent to a corresponding substituted cyclohexanone (B45756). This document provides detailed protocols for the synthesis of this compound, a representative unsubstituted derivative, and offers guidance for adapting the methodology to produce substituted analogues.
Core Synthesis: Grignard Reaction
The primary method for synthesizing this compound and its derivatives is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. In this specific application, propylmagnesium bromide reacts with cyclohexanone (or a substituted cyclohexanone) to form a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.
Reaction Scheme
Caption: General Grignard reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from cyclohexanone and propyl bromide. The same procedure can be adapted for substituted cyclohexanones.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
1-Bromopropane (B46711) (Propyl bromide)
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (as an initiator)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel.
-
The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction should be observed. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound. Yields for Grignard reactions are typically in the range of 60-80%, depending on the specific conditions and the purity of the reagents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| CAS Number | 5445-24-9 | [1][2] |
| IUPAC Name | 1-propylcyclohexan-1-ol | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals | Reference |
| Mass Spectrometry (GC-MS, EI) | m/z: 109, 99, 83, 67, 55, 41 | [1] |
| Infrared (IR) Spectroscopy | Data available but specific peaks not detailed in search results. Expect a broad O-H stretch around 3300-3600 cm⁻¹ and C-H stretches around 2850-3000 cm⁻¹. | [2] |
Signaling Pathways and Logical Relationships
The synthesis of substituted this compound derivatives follows a logical progression of chemical transformations. The core of this process is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the cyclohexanone ring.
Caption: Logical flow from starting materials to the final substituted this compound product.
Conclusion
The Grignard reaction provides a robust and versatile method for the synthesis of substituted this compound derivatives. By selecting the appropriately substituted cyclohexanone, a wide range of analogues can be prepared using the general protocol outlined in this document. Careful control of reaction conditions, particularly the exclusion of water, is crucial for achieving high yields. The provided data and workflows serve as a comprehensive guide for researchers engaged in the synthesis of these important chemical intermediates.
References
Application of 1-Propylcyclohexanol Derivatives in Materials Science: Advanced Liquid Crystal Polymers
Introduction
1-Propylcyclohexanol and its derivatives are pivotal precursors in the synthesis of advanced materials, most notably in the field of liquid crystals. The incorporation of the propylcyclohexyl moiety into the molecular structure of organic compounds can induce or enhance mesomorphic properties, leading to the formation of liquid crystalline phases. These materials are critical components in a wide array of technologies, including display devices, smart windows, and sensors. This document provides a detailed overview of the application of this compound derivatives in the synthesis of liquid crystal polymers, complete with experimental protocols, quantitative data, and graphical representations of the synthetic pathways and structure-property relationships.
Application Notes
The primary application of this compound in materials science is as a synthetic intermediate for liquid crystal monomers. The trans-4-propylcyclohexyl group is a common structural motif in nematic liquid crystals. Its presence contributes to a desirable combination of properties, including a broad nematic temperature range, low viscosity, and good thermal and chemical stability.
Liquid crystal polymers derived from this compound precursors are of particular interest for applications requiring robust, anisotropic films. For instance, polystyrene-based liquid crystal polymers can be used as alignment layers for conventional liquid crystal displays, where the polymer film directs the orientation of the liquid crystal molecules. The properties of these polymer films, such as surface energy, can be tuned by altering the concentration of the liquid crystal mesogen side chains, which are derived from this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [1][2] |
| Molecular Weight | 142.24 g/mol | [2] |
| CAS Number | 5445-24-9 | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | ~194.4 °C at 760 mmHg | N/A |
| Melting Point | ~36.9 °C | N/A |
| Density | ~0.912 g/cm³ | N/A |
| Refractive Index | ~1.465 | N/A |
Experimental Protocols
This section details the synthesis of a polystyrene derivative functionalized with 4-(trans-4-propylcyclohexyl)phenoxymethyl side chains, a representative example of a liquid crystal polymer derived from a this compound precursor. The protocol is adapted from established synthetic methodologies.
Protocol 1: Synthesis of 4-(trans-4-Propylcyclohexyl)phenol (B1630764)
This protocol describes the synthesis of the key intermediate, 4-(trans-4-propylcyclohexyl)phenol, starting from this compound.
Materials:
-
This compound
-
Dehydrating agent (e.g., sulfuric acid, alumina)
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Friedel-Crafts catalyst (e.g., aluminum chloride)
-
Appropriate solvents (e.g., toluene, ethanol)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dehydration: this compound is dehydrated to form 1-propylcyclohexene. This is typically achieved by heating with a strong acid catalyst like sulfuric acid or by passing the alcohol vapor over a heated alumina (B75360) catalyst.
-
Hydrogenation: The resulting 1-propylcyclohexene is then hydrogenated to yield propylcyclohexane. This reaction is carried out using a catalyst such as palladium on carbon under a hydrogen atmosphere.
-
Friedel-Crafts Alkylation: Propylcyclohexane is reacted with phenol in the presence of a Friedel-Crafts catalyst, such as aluminum chloride, to introduce the propylcyclohexyl group onto the phenol ring, yielding 4-(trans-4-propylcyclohexyl)phenol. The trans isomer is typically the major product due to thermodynamic stability.
-
Purification: The crude product is purified by recrystallization or column chromatography to isolate the pure 4-(trans-4-propylcyclohexyl)phenol.
Protocol 2: Synthesis of 4-(trans-4-Propylcyclohexyl)phenoxymethyl-Substituted Polystyrene
This protocol details the synthesis of the final liquid crystal polymer.[3]
Materials:
-
Poly(4-chloromethylstyrene) (PCMS)
-
4-(trans-4-Propylcyclohexyl)phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
A solution of 4-(trans-4-propylcyclohexyl)phenol (1.5 equivalents relative to the chloromethyl groups in PCMS) in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Potassium carbonate (2.0 equivalents) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
-
Poly(4-chloromethylstyrene) is added to the reaction mixture.
-
The reaction mixture is heated to 70 °C and stirred for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into a large excess of methanol to precipitate the polymer.
-
The white precipitate is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Quantitative Data
The properties of liquid crystal materials are highly dependent on their molecular structure. The following table summarizes key data for liquid crystal compositions containing the trans-4-n-propylcyclohexyl moiety, as described in the patent literature.
| Compound/Mixture | Property | Value | Reference |
| Liquid Crystal Composition | Nematic-Isotropic Transition (Tₙᵢ) | > 80 °C | [4] |
| Viscosity at 0 °C | ≤ 50-60 cP | [4] | |
| Viscosity at -30 °C | ≤ 300 cP | [4] | |
| 4-(trans-4-Propylcyclohexyl)phenoxymethyl-Substituted Polystyrene | Water Contact Angle | > 81° | [3] |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from this compound to the final liquid crystal polymer.
References
Application Notes and Protocols for the Biocatalytic Synthesis of cis-4-Propylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
cis-4-Propylcyclohexanol is a key intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a compound widely utilized in the manufacturing of liquid crystal displays (LCDs).[1][2] Traditional chemical synthesis routes to cis-4-propylcyclohexanol often involve harsh reagents and can lead to the formation of undesirable byproducts.[1] Biocatalytic synthesis offers a green and highly selective alternative, utilizing enzymes to catalyze the reduction of 4-propylcyclohexanone (B1345700) to the desired cis-isomer with high efficiency and stereoselectivity.[1][3][4] This document provides detailed application notes and protocols for the biocatalytic synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase.
Data Presentation
The following tables summarize the quantitative data for the biocatalytic synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration.[1]
Table 1: Comparison of Wild-Type and Mutant Alcohol Dehydrogenase Performance. [1]
| Enzyme | Conversion Rate (%) | cis/trans Ratio | Reaction Time (h) |
| Recombinant LK-ADH | 64.1 | 56.5:43.5 | 6 |
| Recombinant LK-TADH | ~100 | 99.5:0.5 | 6 |
Table 2: Optimization of Reaction Conditions for LK-TADH. [1][2]
| Parameter | Range Tested | Optimal Condition | Conversion Rate at Optimal Condition (%) |
| Temperature (°C) | 25 - 45 | 35 | 100 |
| pH | 6.0 - 9.0 | 7.0 - 8.0 | 100 |
| Substrate Conc. (g/L) | 50 - 200 | 125 | 100 |
| LK-TADH Dosage (g/L) | 10 - 60 | 30 | Not specified, but conversion was complete |
Table 3: Large-Scale Synthesis of cis-4-Propylcyclohexanol. [1][2]
| Parameter | Value |
| Scale | 2 L |
| Substrate (4-propylcyclohexanone) | 250 g (125 g/L) |
| Product (cis-4-propylcyclohexanol) | 225.8 g |
| Yield (%) | 90.32 |
| cis/trans Ratio | 99.5:0.5 |
| Reaction Time (h) | 5 |
Experimental Protocols
1. Materials and Reagents:
-
4-Propylcyclohexanone (Substrate)[5]
-
Recombinant E. coli cells expressing mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L)[1]
-
Recombinant E. coli cells expressing glucose dehydrogenase (GDH)[1]
-
NAD⁺ (Cofactor)[1]
-
Glucose (for cofactor regeneration)[1]
-
Phosphate (B84403) buffer (0.1 M)[2]
-
Sodium Carbonate (Na₂CO₃) (2 M) for pH adjustment[1]
-
Ethyl acetate (B1210297) (for extraction)[1]
-
Standard laboratory glassware and equipment (bioreactor, centrifuge, rotary evaporator)
2. Enzyme Preparation:
-
Culture recombinant E. coli cells expressing LK-TADH and GDH separately.
-
Induce protein expression as per standard protocols.
-
Harvest the cells by centrifugation. The resulting wet cell lysate can be used directly in the reaction.[1]
3. General Protocol for Biocatalytic Synthesis (50 mL scale): [2][6]
-
To a 100 mL flask, add 50 mL of 0.1 M phosphate buffer.
-
Add 4-propylcyclohexanone to a final concentration of 125 g/L.
-
Add the wet cell lysate of LK-TADH to a final concentration of 30 g/L.
-
Add the wet cell lysate of GDH to a final concentration of 10 g/L.
-
Add NAD⁺ to a final concentration of 0.1 g/L.
-
Add glucose to a final molar ratio of 1.2:1 (glucose:substrate).
-
Adjust the pH to 7.0-8.0 using 2 M Na₂CO₃.
-
Incubate the reaction mixture at 35°C with stirring for 5-6 hours.
-
Monitor the reaction progress by gas chromatography (GC).[7]
4. Protocol for 2 L Scale Synthesis and Product Isolation: [1]
-
In a 2 L bioreactor, combine the reactants as described in the general protocol, scaling up the quantities accordingly.
-
Maintain the temperature at 35°C and the pH between 7.0 and 8.0 by the automated addition of 2 M Na₂CO₃.
-
After 5 hours, or once the reaction is complete as determined by GC analysis, terminate the reaction.
-
Extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate using a rotary evaporator to obtain cis-4-propylcyclohexanol.
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of cis-4-propylcyclohexanol.
Caption: Coupled-enzyme system for cofactor regeneration in cis-4-propylcyclohexanol synthesis.
References
- 1. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1-Propylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Grignard synthesis of 1-propylcyclohexanol, a tertiary alcohol.
Troubleshooting Guide
Low yields in the Grignard synthesis of this compound are common and can arise from various factors throughout the experimental process. The following table outlines frequent issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Presence of Moisture: Grignard reagents are highly reactive towards protic sources like water, which quenches the reagent.[1][2] | Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, such as anhydrous diethyl ether.[3] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Poor Quality Magnesium: An oxide layer on the magnesium turnings can prevent the reaction with propyl bromide from initiating.[3] | Use fresh, high-quality magnesium turnings. Activate the magnesium by gently crushing it to expose a fresh surface or by adding a small crystal of iodine.[1][3] | |
| Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield. These include enolization of cyclohexanone (B45756), reduction of the ketone, and Wurtz coupling of the Grignard reagent with unreacted propyl bromide.[1][2][4] | To minimize side reactions, add the cyclohexanone slowly to the Grignard reagent at a low temperature (e.g., 0 °C).[1] Using a less sterically hindered Grignard reagent can also be beneficial, though not applicable when propyl is required.[2] | |
| Formation of Significant Side Products | Biphenyl Formation (if using bromobenzene (B47551) as a reference): While not directly applicable to propylmagnesium bromide, the principle of Wurtz-type coupling applies. Propylmagnesium bromide can react with unreacted propyl bromide to form hexane.[2][5] | Add the propyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[3] |
| Recovery of Starting Ketone (Cyclohexanone): The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, leading to an enolate intermediate that reverts to the ketone upon workup.[5] | Add the cyclohexanone to the Grignard solution at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over enolization.[2] The use of additives like cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent.[2] | |
| Formation of a Secondary Alcohol (Cyclohexanol): Reduction of the ketone can occur, especially with bulky Grignard reagents, where a hydride is transferred from the beta-carbon of the Grignard reagent.[1][4] | Running the reaction at a lower temperature can help to minimize this side reaction.[2] | |
| Difficulty Initiating the Grignard Reaction | Inactive Magnesium Surface: The magnesium turnings may have a passivating oxide layer. | In addition to mechanical activation (crushing), a small crystal of iodine can be added to the magnesium to chemically activate the surface. The disappearance of the brown iodine color is an indicator of activation.[3] Gentle heating with a heat gun can also initiate the reaction, but caution is advised as the reaction is exothermic.[3] |
| Inactive Alkyl Halide: The propyl bromide may be impure or degraded. | Use a fresh bottle of propyl bromide or distill it prior to use.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous conditions for a Grignard reaction?
A1: Grignard reagents are potent nucleophiles and strong bases. They will react readily with any source of protons, especially water. This reaction, an acid-base neutralization, consumes the Grignard reagent, forming an alkane (propane in this case) and a magnesium salt, thus reducing the amount of reagent available to react with the cyclohexanone and lowering the yield of the desired this compound.[2]
Q2: My Grignard reagent is a dark, cloudy color. Is this normal?
A2: Yes, a grayish and slightly cloudy appearance is typical for a Grignard reagent solution.[6] However, a very dark or black mixture could indicate side reactions or decomposition, possibly from overheating.
Q3: How can I confirm the formation and concentration of my propylmagnesium bromide reagent before adding the cyclohexanone?
A3: While visual cues like the disappearance of magnesium and gentle boiling of the ether are good indicators of reaction initiation, the concentration of the Grignard reagent can be determined by titration.[7] A common method involves titrating a sample of the Grignard solution against a solution of iodine in an anhydrous solvent.[2]
Q4: What is the purpose of the aqueous workup with ammonium (B1175870) chloride?
A4: The initial product of the Grignard reaction is a magnesium alkoxide salt. The workup step serves to protonate this alkoxide to form the final alcohol product, this compound. A saturated aqueous solution of ammonium chloride is often used because it is a weak acid and provides a controlled quench of the reaction, minimizing potential side reactions that could occur with stronger acids.[1]
Q5: Can I use a different solvent instead of diethyl ether?
A5: Tetrahydrofuran (THF) is another common solvent for Grignard reactions and can be a better choice in some cases due to its higher boiling point and better ability to solvate the Grignard reagent.[7] However, it is also crucial to use the anhydrous form of THF.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
1. Preparation of the Grignard Reagent (Propylmagnesium Bromide):
-
All glassware must be oven or flame-dried and assembled under a dry, inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Dissolve 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.[6] If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[6]
2. Reaction with Cyclohexanone:
-
Cool the Grignard solution in an ice bath.
-
Dissolve cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add the cyclohexanone solution to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation.
Visualizations
Caption: Reaction pathway for the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Relationship between reaction parameters and product yield.
References
Technical Support Center: Synthesis of 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-propylcyclohexanol, a key intermediate in various chemical manufacturing processes. The following information is designed to assist in overcoming common challenges and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Grignard reaction. This involves the reaction of a propylmagnesium halide (typically bromide or chloride) with cyclohexanone (B45756) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Q2: What are the primary side reactions that can occur during the Grignard synthesis of this compound?
Several side reactions can compete with the desired nucleophilic addition, potentially reducing the yield and purity of this compound. The most common of these include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, forming a magnesium enolate. This is particularly prevalent with sterically hindered Grignar reagents or at elevated temperatures. Upon workup, this enolate reverts to the starting material, cyclohexanone, thus lowering the product yield.
-
Reduction: Propylmagnesium bromide, containing β-hydrogens, can reduce cyclohexanone to cyclohexanol. This occurs via a six-membered ring transition state (a Meerwein-Ponndorf-Verley-type reduction), where a hydride is transferred from the Grignard reagent to the carbonyl carbon.
-
Wurtz Coupling: The propylmagnesium halide can react with unreacted propyl halide to form hexane. This side reaction consumes the Grignard reagent and the starting alkyl halide.
Q3: Why is my Grignard reaction not initiating?
Failure of the Grignard reaction to initiate is a frequent issue. The primary causes are:
-
Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Presence of Moisture: Grignard reagents are highly sensitive to protic sources, including water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.
-
Impure Alkyl Halide: Impurities in the propyl halide can inhibit the reaction.
Q4: How can I minimize the formation of byproducts?
Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Low Reaction Temperature: Performing the addition of cyclohexanone to the Grignard reagent at a low temperature (e.g., 0 °C) can significantly favor the desired nucleophilic addition over enolization and reduction.[1]
-
Slow Addition: Adding the cyclohexanone solution dropwise to the Grignard reagent helps to control the exothermic reaction and maintain a low temperature.
-
Use of Additives: In some cases, the use of additives like cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent relative to its basicity, thereby reducing enolization.[2]
-
High-Quality Reagents and Anhydrous Conditions: Using pure, dry reagents and solvents, along with properly dried glassware, is essential to prevent the quenching of the Grignard reagent.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or No Yield of this compound | Inactive magnesium surface | Activate magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. | Successful initiation of the Grignard reaction. |
| Presence of moisture in reagents or glassware | Flame-dry all glassware before use. Use anhydrous solvents and ensure starting materials are dry. | Prevention of Grignard reagent quenching, leading to a higher yield. | |
| Poor quality of Grignard reagent | Titrate the Grignard reagent before use to determine its exact concentration. | Accurate stoichiometry in the reaction, preventing the use of insufficient reagent. | |
| High Percentage of Unreacted Cyclohexanone | Significant enolization side reaction | Add the cyclohexanone to the Grignard reagent at a low temperature (0 °C or lower).[1] | Increased ratio of addition product to enolization product. |
| Insufficient Grignard reagent | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. | Complete consumption of the cyclohexanone. | |
| Presence of Cyclohexanol as a Major Byproduct | Reduction of cyclohexanone by the Grignard reagent | Maintain a low reaction temperature during the addition of cyclohexanone. | Minimized formation of the reduction byproduct. |
| Formation of Hexane | Wurtz coupling side reaction | Add the propyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. Use a dilute solution of the alkyl halide. | Reduced likelihood of the coupling reaction occurring. |
Data Presentation
While specific quantitative data for the synthesis of this compound is not extensively available in the cited literature, the following table provides a general overview of the expected impact of key reaction parameters based on analogous Grignard reactions.
| Parameter | Condition | Expected Yield of this compound | Expected Purity | Notes |
| Temperature of Cyclohexanone Addition | 0 °C | Moderate to High | High | Favors nucleophilic addition over side reactions. |
| Room Temperature | Moderate | Moderate to Low | Increased likelihood of enolization and reduction. | |
| Reflux | Low | Low | Significant formation of byproducts. | |
| Rate of Cyclohexanone Addition | Slow (Dropwise) | High | High | Allows for better temperature control and minimizes local high concentrations. |
| Fast | Moderate to Low | Moderate to Low | Can lead to an uncontrolled exotherm and increased side reactions. | |
| Solvent | Diethyl Ether | Good | Good | Standard solvent for Grignard reactions. |
| Tetrahydrofuran (THF) | Good to Excellent | Good to Excellent | THF can sometimes improve the yield and rate of Grignard reagent formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Cyclohexanone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle boiling. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
If a precipitate of magnesium salts forms, add dilute hydrochloric acid dropwise until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.
Caption: Main reaction and potential side reactions in the synthesis of this compound.
References
Technical Support Center: Grignard Reactions for Tertiary Alcohols
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary alcohols via Grignard reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Reaction Initiation and Reagent Quality
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I start it?
A1: Failure to initiate is one of the most common problems in Grignard reactions. It is almost always due to the passivation of the magnesium metal surface by a layer of magnesium oxide.
-
Troubleshooting Steps:
-
Magnesium Activation: The magnesium surface must be activated to expose fresh, reactive metal.[1]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod against the side of the flask (use caution to avoid breaking the glass) or briefly stir them vigorously under an inert atmosphere before solvent addition.[2]
-
Chemical Activation: Add a small crystal of iodine (the brown color should disappear upon initiation), a few drops of 1,2-dibromoethane, or a pre-made sample of Grignard reagent to the magnesium suspension.[1][2]
-
-
Anhydrous Conditions: Ensure all glassware is rigorously flame- or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Grignard reagents are extremely sensitive to moisture.[3]
-
Solvent and Reagent Purity: Use anhydrous ether or THF. Ensure the alkyl/aryl halide is pure and dry.
-
Q2: I purchased a commercial Grignard reagent. Do I still need to be concerned about its quality?
A2: Yes. The concentration of commercial Grignard reagents can decrease over time due to gradual degradation during storage. It is always best practice to titrate the reagent immediately before use to determine its exact molarity.[3] This ensures accurate stoichiometry for your reaction. A common method involves titration against a solution of a known concentration of an alcohol in the presence of an indicator like 1,10-phenanthroline.
Section 2: Low Yields and Side Reactions
Q3: My reaction is initiated, but the yield of the tertiary alcohol is consistently low. What are the primary side reactions?
A3: Low yields, assuming the reagent is active, are typically caused by competing side reactions that consume either the Grignard reagent or the ketone starting material. The three main side reactions are:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[4] This is especially problematic with sterically hindered ketones and bulky Grignard reagents. The starting ketone is recovered after acidic workup.
-
Reduction: If the Grignard reagent has β-hydrogens (e.g., n-propylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state.[4]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide starting material to form a homocoupled R-R byproduct.[5] This consumes both the starting material and the active reagent.
Q4: How can I minimize these side reactions to improve my yield?
A4: Optimizing reaction conditions is key to favoring the desired nucleophilic addition over side reactions.
-
To Minimize Enolization and Reduction:
-
Temperature Control: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).[3] This favors the nucleophilic addition pathway, which generally has a lower activation energy.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly improve yields.[6] Organocerium reagents are less basic but still highly nucleophilic, thus suppressing enolization.[6][7]
-
-
To Minimize Wurtz Coupling:
-
Slow Addition: Add the alkyl/aryl halide dropwise during the Grignard reagent formation to maintain a low concentration and minimize its reaction with the newly formed Grignard reagent.[5]
-
Solvent Choice: The choice of solvent can be critical. For instance, diethyl ether often gives better yields with minimal Wurtz coupling compared to THF for certain substrates like benzyl (B1604629) halides.[5]
-
Section 3: Reaction Workup and Product Isolation
Q5: During the aqueous workup, a large amount of white precipitate forms, making extraction difficult. What is this and how can I resolve it?
A5: The white precipitate consists of magnesium salts (e.g., Mg(OH)Br). The standard procedure is to dissolve these salts by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a dilute acid like 1 M HCl.[8][9]
-
Best Practice: Slowly and carefully pour the reaction mixture onto a stirred slurry of ice and saturated aqueous NH₄Cl.[3] This method serves to both quench any unreacted Grignard reagent and protonate the alkoxide product in a controlled manner. Using strong acids can sometimes promote elimination of the tertiary alcohol to form an alkene, especially if the alcohol is prone to forming a stable carbocation.[3]
Q6: I'm experiencing a persistent emulsion during the extraction phase. How can I break it?
A6: Emulsions are common in Grignard workups due to the presence of fine magnesium salts. To break an emulsion:
-
Add a small amount of brine (saturated aqueous NaCl).
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the mixture through a pad of Celite.
-
In difficult cases, centrifugation can be effective.
Data Presentation: Effect of Additives and Solvents
The following tables summarize quantitative data on the impact of reaction conditions on the yield of tertiary alcohols and the formation of byproducts.
Table 1: Effect of CeCl₃ on the Addition of Grignard Reagents to Ketones
| Entry | Ketone | Grignard Reagent | Additive | Temperature | Yield of Tertiary Alcohol (%) | Yield of Byproducts (%) |
| 1 | Cyclohexanone | n-BuMgBr | None | 0 °C | 55 | 40 (Enolization) |
| 2 | Cyclohexanone | n-BuMgBr | CeCl₃ | 0 °C | 95 | <5 |
| 3 | 2-Octanone | MeMgBr | None | 0 °C | 71 | 28 (Enolization) |
| 4 | 2-Octanone | MeMgBr | CeCl₃ | 0 °C | 99 | <1 |
Data synthesized from literature reports demonstrating the suppression of enolization.[6][10]
Table 2: Influence of Solvent on Wurtz Coupling for Benzylmagnesium Chloride Formation
| Solvent | Yield of Grignard Reagent (%) | Yield of Wurtz Coupling Product (dibenzyl) (%) |
| Diethyl Ether (Et₂O) | 94 | 6 |
| Tetrahydrofuran (THF) | 27 | 73 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 85 | 15 |
Data adapted from BenchChem, illustrating the significant impact of solvent choice on minimizing Wurtz coupling for reactive halides.[5]
Experimental Protocols
Detailed Methodology: Synthesis of 2-Phenyl-2-propanol
This protocol details the synthesis of a tertiary alcohol from acetophenone (B1666503) and methylmagnesium bromide.
1. Preparation and Setup:
-
All glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Equip the top of the condenser with a drying tube containing CaCl₂ or Drierite.
-
Place magnesium turnings (1.1 equivalents) into the reaction flask.
2. Formation of Methylmagnesium Bromide:
-
Prepare a solution of bromomethane (B36050) (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10%) of the bromomethane solution to the magnesium turnings.
-
Initiation should be observed as cloudiness and gentle refluxing of the ether. If no reaction starts, add one small crystal of iodine.
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
3. Reaction with Ketone:
-
Cool the gray, cloudy Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of acetophenone (0.9 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
4. Quenching and Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the resulting white precipitate.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
5. Product Isolation:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenyl-2-propanol.
-
The product can be further purified by distillation or column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualizations
Caption: Mechanism of Tertiary Alcohol Synthesis via Grignard Reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Minimizing byproduct formation in 1-Propylcyclohexanol dehydration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 1-propylcyclohexanol.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of the desired 1-propyl-1-cyclohexene lower than expected, with a high proportion of the isomeric byproduct, propylidenecyclohexane (B14749183)?
Possible Cause: The reaction conditions may be favoring the formation of the less thermodynamically stable exo-cyclic alkene (propylidenecyclohexane) over the more stable endo-cyclic alkene (1-propyl-1-cyclohexene). This is often influenced by the choice of acid catalyst, reaction temperature, and reaction time.
Solution:
-
Choice of Acid: Use a non-nucleophilic, moderately strong acid like phosphoric acid (H₃PO₄) instead of sulfuric acid (H₂SO₄). Sulfuric acid is a stronger oxidizing agent and can lead to more side products and charring.
-
Temperature Control: Maintain a controlled and moderate reaction temperature. While higher temperatures favor elimination, excessively high temperatures can lead to less selectivity and potential rearrangement or degradation. For tertiary alcohols, temperatures in the range of 25-80°C are typically sufficient.
-
Reaction Time: A longer reaction time at a moderate temperature can allow for the isomerization of the less stable kinetic product (propylidenecyclohexane) to the more stable thermodynamic product (1-propyl-1-cyclohexene).[1]
-
Efficient Water Removal: As the reaction is an equilibrium, efficiently removing the water as it is formed will drive the reaction towards the products. This is often achieved by distilling off the alkene/water azeotrope.
Question 2: My Gas Chromatography (GC) analysis shows several unexpected peaks. What could they be?
Possible Cause: The unexpected peaks could be due to several factors, including incomplete reaction, side reactions, or rearrangement products.
Solution:
-
Identify Known Byproducts: The primary expected byproduct is the constitutional isomer, propylidenecyclohexane. Other possibilities include isomeric propylcyclohexenes (e.g., 3-propyl-1-cyclohexene) if rearrangement occurs, although this is less likely for a tertiary carbocation.
-
Check for Unreacted Starting Material: One of the peaks could be unreacted this compound. Compare the retention time with that of the starting material.
-
Consider Dimerization/Polymerization: Under strongly acidic conditions and higher temperatures, the alkene products can undergo acid-catalyzed dimerization or polymerization. These would appear as peaks with higher retention times (higher boiling points). Using milder conditions and keeping the reaction time to a minimum can help mitigate this.
-
GC-MS Analysis: To definitively identify the unexpected peaks, couple the gas chromatograph to a mass spectrometer (GC-MS). The mass spectrum of each peak will provide its mass-to-charge ratio and fragmentation pattern, allowing for structural elucidation.
Question 3: The reaction mixture has turned dark brown or black. What happened and how can I prevent it?
Possible Cause: Charring or polymerization of the starting material or products is a common issue, especially when using strong, oxidizing acids like concentrated sulfuric acid at elevated temperatures.
Solution:
-
Use a Milder Acid: As mentioned, phosphoric acid is generally preferred over sulfuric acid as it is less oxidizing and leads to cleaner reactions.[2]
-
Temperature Control: Avoid overheating the reaction mixture. Use a heating mantle with a stirrer and a thermometer to maintain a consistent and appropriate temperature.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized overheating at the bottom of the flask.
-
Reaction Time: Do not prolong the reaction unnecessarily, as this increases the likelihood of side reactions and decomposition.
Question 4: The distillation of the product is very slow, or no product is distilling over.
Possible Cause: This could be due to insufficient heating, an improper distillation setup, or a leak in the apparatus.
Solution:
-
Check Temperature: Ensure the reaction flask is heated to a temperature that allows for the co-distillation of the alkene products and water. The boiling point of 1-propyl-1-cyclohexene is around 158-160°C.
-
Inspect Apparatus: Check for any leaks in the distillation apparatus, especially at the joints. Ensure the condenser is properly cooled.
-
Packing Material: If using a fractional distillation column, ensure it is not packed too tightly, which can impede vapor flow.
-
"Chaser" Solvent: In some cases, adding a small amount of a high-boiling, inert solvent (a "chaser") can help to drive the last traces of the lower-boiling product out of the reaction flask and into the collection vessel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the acid-catalyzed dehydration of this compound?
A1: The dehydration of this compound, a tertiary alcohol, proceeds through an E1 (unimolecular elimination) mechanism. This involves three main steps:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen of the alcohol's hydroxyl group attacks a proton (H⁺) from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Formation of a carbocation: The C-O bond breaks, and the water molecule departs, leaving behind a tertiary carbocation. This is the slow, rate-determining step of the reaction.
-
Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the pi bond of the alkene.
Q2: Which alkene is the major product and why?
A2: According to Zaitsev's rule, the major product of an elimination reaction is the most substituted (and therefore most stable) alkene. In the dehydration of this compound, the two likely products are 1-propyl-1-cyclohexene (an endo-cyclic, trisubstituted alkene) and propylidenecyclohexane (an exo-cyclic, disubstituted alkene). Therefore, 1-propyl-1-cyclohexene is the expected major product.
Q3: Can carbocation rearrangements occur in this reaction?
A3: Carbocation rearrangements are possible in E1 reactions if the rearrangement leads to a more stable carbocation. However, since the initial carbocation formed from this compound is already a tertiary carbocation, a simple hydride or alkyl shift is unlikely to produce a more stable carbocation. Therefore, significant rearrangement byproducts are not expected under carefully controlled conditions.
Q4: What is the purpose of washing the distillate with sodium bicarbonate solution during the workup?
A4: The crude distillate will contain the alkene product(s), water, and traces of the acid catalyst. Washing with a dilute solution of sodium bicarbonate (a weak base) neutralizes any remaining acid catalyst, preventing it from catalyzing the reverse reaction (hydration of the alkene) or other unwanted side reactions.
Q5: How can I confirm the identity and purity of my final product?
A5: The most effective method for analyzing the product mixture is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC) will separate the different components of the mixture based on their boiling points and interactions with the column's stationary phase. The relative peak areas can be used to determine the ratio of the products and thus the purity of the desired alkene.
-
Mass Spectrometry (MS) will provide the mass spectrum for each separated component. By analyzing the molecular ion peak and the fragmentation pattern, you can confirm the identity of your products.
Data Presentation
| Starting Material | Major Product | Minor Product | Typical Ratio (Major:Minor) | Analytical Method |
| 1-Methylcyclohexanol (B147175) | 1-Methylcyclohexene | Methylenecyclohexane | ~90:10 | Gas Chromatography |
Note: This data is for 1-methylcyclohexanol and serves as an illustrative example. The exact ratio for this compound may vary.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
This protocol is adapted from the procedure for the dehydration of 1-methylcyclohexanol and is suitable for the synthesis of 1-propyl-1-cyclohexene.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Boiling chips
-
50 mL round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle with stirrer
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and 5 mL of 85% phosphoric acid. Add a few boiling chips.
-
Distillation: Assemble a fractional distillation apparatus. Gently heat the mixture using a heating mantle with stirring. The alkene products and water will co-distill. Collect the distillate in a receiver cooled in an ice bath. The temperature at the still head should be maintained below 100°C to collect the azeotrope.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with 15 mL of water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.
-
Isolation: Decant the dried liquid into a pre-weighed vial. Determine the mass of the product mixture and calculate the percent yield.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the product mixture in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 drop of product in 1 mL of solvent).
-
GC-MS Injection: Inject a small sample (e.g., 1 µL) into the GC-MS instrument.
-
Data Acquisition: Run the sample using a suitable temperature program to separate the components. A non-polar GC column is typically used for alkene separation.
-
Data Analysis:
-
Identify the peaks corresponding to 1-propyl-1-cyclohexene and propylidenecyclohexane based on their retention times. The lower boiling point isomer (propylidenecyclohexane) is expected to elute first.
-
Integrate the peak areas to determine the relative percentages of each isomer in the product mixture.
-
Analyze the mass spectrum of each peak to confirm its identity.
-
Expected MS for 1-propyl-1-cyclohexene (C₉H₁₆, MW = 124.22): Look for the molecular ion peak at m/z = 124. Key fragments may include the loss of the propyl group ([M-43]⁺) at m/z = 81, and other fragments characteristic of cyclohexene (B86901) ring cleavage.[3]
-
Expected MS for propylidenecyclohexane (C₉H₁₆, MW = 124.22): The molecular ion peak will also be at m/z = 124. The fragmentation pattern will differ from the endo-cyclic isomer, providing a means of differentiation.
-
-
Mandatory Visualizations
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the synthesis and analysis of propylcyclohexenes.
Caption: Troubleshooting decision tree for low yield in this compound dehydration.
References
Technical Support Center: Grignard Reaction with Cyclohexanone - Solvent Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction with cyclohexanone (B45756). The content focuses on the critical role of the solvent in influencing reaction outcomes.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture or Protic Solvents | Grignard reagents are highly sensitive to moisture and will be quenched by water, alcohols, or any protic solvent. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.[1][2] |
| Poor Quality or Inactive Magnesium | The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Activate the magnesium by gently crushing the turnings, using a crystal of iodine, or a small amount of 1,2-dibromoethane.[3] |
| Impure or Wet Starting Materials | Ensure the cyclohexanone and the alkyl/aryl halide are pure and anhydrous. Distill them if necessary. |
| Incorrect Reaction Temperature | The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during formation. For the reaction with cyclohexanone, the temperature may need to be controlled (e.g., cooled to 0°C) to minimize side reactions. |
| Side Reactions | Depending on the Grignard reagent and solvent, side reactions like enolization or Wurtz coupling can reduce the yield of the desired alcohol.[4] Consider changing the solvent or using a less sterically hindered Grignard reagent. |
Issue 2: Formation of Side Products
| Side Product | Cause and Prevention |
| Enolization of Cyclohexanone | The Grignard reagent can act as a base, deprotonating the alpha-carbon of cyclohexanone to form an enolate. This is more prevalent with sterically hindered Grignard reagents.[5] Use a less bulky Grignard reagent if possible. Lowering the reaction temperature can also disfavor enolization. |
| Wurtz Coupling Product (R-R) | The Grignard reagent can react with the unreacted alkyl/aryl halide. This is more likely to occur at higher temperatures and with certain solvents. A study has shown that for the formation of a benzyl (B1604629) Grignard reagent, THF can lead to a significant amount of Wurtz coupling by-product compared to diethyl ether.[4] |
| Unreacted Starting Material | This could be due to any of the reasons listed for low yield. Titrate the Grignard reagent before addition to the ketone to ensure its concentration is known and the correct stoichiometry is used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a Grignard reaction?
A: The solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), plays several crucial roles. It dissolves the Grignard reagent, stabilizes it through coordination of the ether oxygen atoms with the magnesium center, and influences its reactivity.[6] Ethereal solvents are essential as they are aprotic and do not react with the highly basic Grignard reagent.[6]
Q2: Which solvent is better for the Grignard reaction with cyclohexanone: diethyl ether or THF?
A: The choice of solvent can significantly impact the reaction's success.
-
Diethyl Ether: Often a good starting point. It has a low boiling point (34.6°C), which allows for a gentle reflux during reagent formation.[7] Many standard protocols for Grignard reactions with cyclohexanone derivatives are established in diethyl ether.[1][2]
-
Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is a better solvating agent than diethyl ether, which can be advantageous for less reactive halides or to increase reaction rates.[7] However, for some Grignard reagents, THF can lead to lower yields due to side reactions like Wurtz coupling.[4]
The optimal solvent may need to be determined empirically for a specific Grignard reagent and reaction scale.
Q3: Can other solvents be used for Grignard reactions?
A: Yes, other ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as "greener" alternatives.[8] They can offer advantages in terms of safety (higher flash points, less prone to peroxide formation) and work-up procedures.[8] Studies have shown that 2-MeTHF can sometimes provide yields comparable to or even better than THF.[4]
Q4: How does steric hindrance of the Grignard reagent affect the reaction with cyclohexanone?
A: Highly sterically hindered Grignard reagents (e.g., tert-butylmagnesium bromide) are more likely to act as a base rather than a nucleophile. This leads to the deprotonation of cyclohexanone at the alpha-position to form an enolate, resulting in the recovery of the starting ketone after work-up and a very low yield of the desired tertiary alcohol.[5]
Data Presentation
The choice of solvent can have a dramatic effect on the yield of a Grignard reaction. The following table summarizes the isolated yields for the reaction of benzyl chloride with magnesium to form a Grignard reagent, followed by reaction with an electrophile, in different ethereal solvents. While this data is not for cyclohexanone, it clearly illustrates the potential impact of the solvent on a common side reaction (Wurtz coupling).
| Solvent | Grignard Product Yield (%) | Major Side Product |
| Diethyl Ether (Et₂O) | 94 | - |
| Tetrahydrofuran (THF) | 27 | Wurtz coupling |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | - |
| Data from a study on the Grignard reaction of benzyl chloride.[4] |
Experimental Protocols
Protocol 1: Grignard Reaction of Cyclohexanone with Methylmagnesium Bromide in Diethyl Ether
This protocol is adapted from general procedures for Grignard reactions with cyclohexanone derivatives.[1][2]
Materials:
-
Magnesium turnings
-
Iodine crystal (initiator)
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromomethane solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicate reaction initiation.
-
Add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 1-methylcyclohexanol.
-
Protocol 2: Grignard Reaction of Cyclohexanone with Methylmagnesium Bromide in THF
This protocol is a modification based on the principles of using THF as a solvent.
Materials:
-
Same as Protocol 1, but with anhydrous THF instead of diethyl ether.
Procedure:
-
Preparation of Grignard Reagent:
-
Follow the same setup as in Protocol 1.
-
Add a solution of bromomethane (1.1 equivalents) in anhydrous THF to the magnesium turnings (1.2 equivalents). Initiation may be more facile in THF.
-
Due to the higher boiling point of THF, the reaction may be gently heated to reflux to ensure complete formation of the Grignard reagent after the initial exothermic reaction subsides. Stir for 30-60 minutes at reflux.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0°C.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Follow the same work-up procedure as in Protocol 1, using diethyl ether for extraction as it is typically easier to remove and forms cleaner layers with aqueous solutions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. guidechem.com [guidechem.com]
- 8. benchchem.com [benchchem.com]
Removing unreacted starting materials from 1-Propylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Propylcyclohexanol. Our focus is on effectively removing unreacted starting materials and common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound synthesized via a Grignard reaction?
The primary impurities include unreacted starting materials such as cyclohexanone (B45756), propyl bromide, and magnesium. A significant byproduct is often biphenyl (B1667301), formed from the coupling of the Grignard reagent (propylmagnesium bromide) with unreacted propyl bromide.
Q2: What is the recommended first step in the work-up procedure to remove the bulk of inorganic impurities?
The initial step after the Grignard reaction is to carefully quench the reaction mixture with a cold, dilute aqueous acid solution, such as ammonium (B1175870) chloride or dilute hydrochloric acid. This procedure neutralizes the magnesium alkoxide salt of the product to form this compound and dissolves the magnesium salts (e.g., magnesium bromide) into the aqueous layer, facilitating their removal through liquid-liquid extraction.
Q3: How can I confirm the purity of my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method for assessing the purity of this compound. This technique can separate the desired product from volatile impurities and provide their relative quantities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine purity by integrating the signals of the product against those of a known internal standard.
Troubleshooting Guide
Issue 1: My final product is contaminated with unreacted cyclohexanone.
-
Possible Cause: An insufficient amount of the Grignard reagent was used, leading to incomplete conversion of the cyclohexanone.
-
Solution:
-
Column Chromatography: Purify the crude product using silica (B1680970) gel column chromatography. Due to the difference in polarity (alcohols are generally more polar than ketones), this compound will elute later than cyclohexanone. A step-gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is effective.
-
Fractional Distillation: If a significant amount of cyclohexanone is present, fractional distillation can be effective due to the notable difference in boiling points between cyclohexanone (approx. 155 °C) and this compound (approx. 194.4 °C).
-
Issue 2: The purified alcohol contains a significant amount of a non-polar impurity, likely biphenyl.
-
Possible Cause: During the formation of the Grignard reagent, a side reaction (Wurtz-type coupling) can occur between the propylmagnesium bromide and unreacted propyl bromide, forming biphenyl.
-
Solution:
-
Column Chromatography: Biphenyl is significantly less polar than this compound and will elute much earlier from a silica gel column.
-
Recrystallization/Trituration: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can remove the more soluble biphenyl impurity. Alternatively, triturating the crude product with a cold, non-polar solvent like hexanes can dissolve the biphenyl, leaving the desired alcohol as a solid.
-
Issue 3: My product appears cloudy or contains a fine white precipitate after extraction.
-
Possible Cause: Incomplete removal of magnesium salts during the aqueous work-up.
-
Solution:
-
Additional Washes: Perform additional washes of the organic layer with a saturated aqueous solution of ammonium chloride or dilute acid, followed by a brine wash.
-
Filtration: Filter the organic solution through a pad of Celite® or a plug of glass wool to remove any fine particulate matter before drying and solvent evaporation.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Elution Order in Column Chromatography (Silica Gel) |
| This compound | 142.24 | 194.4 | 3 |
| Cyclohexanone | 98.14 | 155 | 2 |
| Propyl Bromide | 123.00 | 71 | 1 (highly volatile) |
| Biphenyl | 154.21 | 255 | 1 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating compounds with significantly different boiling points, such as this compound and unreacted cyclohexanone.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) between the distillation flask and the condenser. Ensure all joints are well-sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask along with a few boiling chips.
-
Distillation:
-
Heat the distillation flask gently.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at the boiling point of cyclohexanone (around 155 °C).
-
Increase the heating mantle temperature to distill the this compound. Collect the fraction that distills at approximately 194.4 °C.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm their identity and purity.
Protocol 2: Purification by Column Chromatography
This technique is highly effective for separating compounds based on polarity.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the compounds.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or GC-MS.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Preventing emulsion formation during 1-Propylcyclohexanol workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering emulsion formation during the workup of 1-Propylcyclohexanol, commonly synthesized via a Grignard reaction.
Troubleshooting Guide: Emulsion Formation
Persistent emulsions during the aqueous workup of this compound can lead to significant product loss and purification challenges. This guide provides a systematic approach to both prevent and resolve these issues.
Problem: A stable or persistent emulsion has formed in the separatory funnel during the aqueous workup, preventing clear phase separation.
Initial Assessment Workflow
Caption: Troubleshooting workflow for emulsion formation.
| Step | Action | Rationale |
| 1. Prevention | Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. | Vigorous shaking increases the surface area between the aqueous and organic layers, promoting emulsion formation, especially when surfactant-like species are present.[1] |
| 2. Patience | Let it Stand: Allow the separatory funnel to sit undisturbed for 15-30 minutes. | Gravity can be sufficient to allow for the coalescence of droplets and phase separation in some cases. |
| 3. Salting Out | Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently mix. | The increased ionic strength of the aqueous layer reduces the solubility of the organic product in the aqueous phase, helping to break the emulsion.[2] This is a widely effective and gentle method. |
| 4. Filtration | Filter through Celite or Glass Wool: If the emulsion persists, filter the entire mixture through a pad of Celite or a plug of glass wool. | Emulsions are often stabilized by finely divided solids, such as magnesium salts formed during the Grignard workup.[1] Celite or glass wool can physically remove these particulates, leading to the collapse of the emulsion.[1] |
| 5. Centrifugation | Centrifuge: If available, centrifuge the emulsion. | The application of high centrifugal force can effectively separate the immiscible layers. This method is particularly useful for stubborn emulsions but may be limited by the scale of the reaction. |
| 6. Solvent Addition | Add a Different Solvent: Add a small amount of a different organic solvent with a different polarity. | This can alter the overall properties of the organic phase and disrupt the intermolecular forces stabilizing the emulsion. |
| 7. Temperature Change | Gentle Heating or Cooling: Gently warming the mixture can decrease its viscosity, while cooling to the point of freezing can physically disrupt the emulsion upon thawing. | These methods should be used with caution to avoid decomposition of the product or pressure buildup. |
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the workup of a Grignard reaction?
A1: Emulsions in Grignard workups are common and are primarily caused by the formation of finely divided magnesium salts (e.g., magnesium hydroxyhalides) which act as emulsifying agents.[2] The tertiary alcohol product, this compound, may also have some surfactant-like properties that contribute to the stability of the emulsion.
Q2: Which quenching agent is best to minimize emulsion formation?
A2: For tertiary alcohols that may be sensitive to acid-catalyzed dehydration, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often the preferred quenching agent.[2] It is acidic enough to protonate the alkoxide and quench excess Grignard reagent but is generally milder than strong acids like HCl, which can sometimes exacerbate the formation of precipitates that lead to emulsions.
Q3: Can I prevent emulsions from forming in the first place?
A3: Yes, preventative measures are often the most effective. The simplest method is to use gentle swirling or inversions of the separatory funnel instead of vigorous shaking.[1] Another approach is to evaporate the reaction solvent (e.g., diethyl ether or THF) after the reaction is complete and then take up the residue in the extraction solvent before adding the aqueous quenching solution.
Q4: I've added brine, but the emulsion is still not breaking. What should I do next?
A4: If a brine wash is ineffective, the emulsion is likely stabilized by fine solid particles. The next best step is to filter the entire mixture through a pad of Celite.[1] This physically removes the solid particles and often leads to immediate phase separation.
Q5: Will adding more organic solvent help break the emulsion?
A5: Sometimes, diluting the organic layer by adding more of the extraction solvent (e.g., diethyl ether) can help break an emulsion. Alternatively, adding a small amount of a different solvent with a different polarity can also be effective.
Data Presentation
While precise quantitative data for the effectiveness of emulsion-breaking techniques are highly dependent on the specific reaction conditions, the following table provides a semi-quantitative comparison of common laboratory methods for resolving emulsions during the workup of tertiary alcohols like this compound.
| Method | Relative Effectiveness | Time Requirement | Potential for Product Loss | Notes |
| Letting Stand | Low | Long (15-60 min) | Low | Effective for weakly emulsified systems. |
| Brine Wash (Salting Out) | Moderate to High | Short (5-10 min) | Low | Generally the first and most common method to try.[2] |
| Filtration (Celite/Glass Wool) | High | Moderate (10-20 min) | Low to Moderate | Highly effective for emulsions stabilized by solids.[1] |
| Centrifugation | Very High | Moderate (10-30 min) | Low | Very effective but requires specialized equipment. |
| Addition of Different Solvent | Moderate | Short (5 min) | Low | Effectiveness depends on the nature of the emulsion. |
| Gentle Heating/Cooling | Low to Moderate | Moderate | Moderate to High | Risk of product decomposition or pressure buildup. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from cyclohexanone (B45756) and propylmagnesium bromide.
Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Part A: Preparation of Propylmagnesium Bromide
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Place magnesium turnings in the flask. Add a portion of anhydrous diethyl ether to cover the magnesium.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. In the dropping funnel, prepare a solution of propyl bromide in anhydrous diethyl ether.
-
Formation: Add a small amount of the propyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
Part B: Reaction with Cyclohexanone and Workup
-
Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. If an emulsion forms, refer to the troubleshooting guide above. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash with water, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter or decant the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.
References
Technical Support Center: GC-MS Analysis of 1-Propylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of 1-Propylcyclohexanol. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in the GC-MS analysis of this compound?
A1: Common impurities in this compound often stem from its synthesis, typically the Grignard reaction between propylmagnesium bromide and cyclohexanone. Potential impurities to monitor include:
-
Unreacted Cyclohexanone: The starting ketone may be present if the reaction did not go to completion.
-
1-Propylcyclohexene: This is a common dehydration byproduct that can form during the acidic workup of the reaction or at elevated temperatures in the GC inlet.[1]
-
Biphenyl: Often used as an indicator for the formation of the Grignard reagent, it can sometimes be carried through the workup and purification steps.
-
Solvent Impurities: Residual solvents used in the synthesis or sample preparation, such as diethyl ether or tetrahydrofuran, may be present.
Q2: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause?
A2: Peak tailing for alcohols like this compound is a frequent issue in GC-MS analysis. The primary cause is often the interaction of the polar hydroxyl group with active sites in the GC system. Here are some common causes and solutions:
-
Active Sites in the Inlet: The liner, particularly if it's not deactivated or has become contaminated, can cause peak tailing. Replacing the liner with a new, deactivated one is a recommended first step.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites. Trimming a small portion (10-20 cm) of the column from the inlet side can resolve this.
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.
-
Column Choice: For underivatized alcohols, a polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended to improve peak shape.
Q3: I am having difficulty separating this compound from a suspected impurity. What can I do to improve the resolution?
A3: Improving chromatographic resolution can be achieved by several methods:
-
Modify the Temperature Program: Decrease the initial oven temperature or reduce the ramp rate. This will increase the time the analytes spend in the column, potentially improving separation.
-
Use a Different Column: If you are using a non-polar column (like a DB-5ms), switching to a more polar column (like a wax column) can alter the elution order and improve the separation of polar analytes like alcohols from less polar impurities.
-
Derivatization: Silylating the sample by reacting it with a reagent like BSTFA will convert the polar alcohol into a less polar and more volatile silyl (B83357) ether. This can significantly improve peak shape and may enhance separation from non-polar impurities on a non-polar column.
Q4: What are the expected major fragments in the mass spectrum of this compound?
A4: The mass spectrum of this compound (molecular weight: 142.24 g/mol ) will show characteristic fragmentation patterns for cyclic alcohols. Key fragments to look for include:
-
M-18 (m/z 124): Loss of water (H₂O) is a very common fragmentation pathway for alcohols.
-
M-43 (m/z 99): Loss of the propyl group (•C₃H₇).
-
m/z 57: A common fragment for cyclohexanol (B46403) derivatives.[2]
-
m/z 41, 55, 67, 83: These are characteristic ions from the fragmentation of the cyclohexyl ring.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues during the GC-MS analysis of this compound.
Guide 1: No Peaks or Very Small Peaks Observed
Problem: The chromatogram shows no peaks or peaks with very low intensity.
| Possible Cause | Troubleshooting Step |
| Syringe Issue | Ensure the syringe is drawing up the sample and is not clogged. Manually inject a solvent to confirm proper operation. |
| Incorrect Injection Parameters | Verify the injection volume, split ratio (if applicable), and inlet temperature. For trace analysis, a splitless injection might be necessary. |
| Sample Concentration Too Low | Prepare a more concentrated sample. A typical starting concentration is around 1 mg/mL. |
| Inlet Leak | Perform a leak check on the inlet, paying close attention to the septum and column fittings. |
| Column Breakage | Inspect the column for any breaks, especially near the inlet and detector connections. |
Guide 2: Contamination and Ghost Peaks
Problem: The chromatogram shows unexpected peaks, or peaks appear in blank runs.
| Possible Cause | Troubleshooting Step |
| Contaminated Syringe | Thoroughly rinse the syringe with a clean solvent. |
| Contaminated Inlet | Replace the septum and liner. Bake out the inlet at a high temperature. |
| Carryover from Previous Injection | Run several solvent blanks to wash out any residual sample from the system. |
| Contaminated Solvent | Use a fresh, high-purity solvent for sample preparation and syringe washing. |
| Column Bleed | Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its potential impurities.
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments | Notes |
| This compound | 142.24 | 124, 99, 81, 57, 41 | The molecular ion (m/z 142) may be weak or absent. |
| Cyclohexanone | 98.14 | 98, 70, 55, 42 | The molecular ion is typically prominent. |
| 1-Propylcyclohexene | 124.24 | 124, 95, 81, 67 | The molecular ion is usually visible. |
| Biphenyl | 154.21 | 154, 77, 51 | The molecular ion is the base peak. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the GC-MS analysis of this compound. Method parameters may require optimization for specific instruments and applications.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, and dilute to the mark. This provides a stock solution of 1 mg/mL.
-
Further dilute the stock solution as needed to achieve the desired concentration for analysis.
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar wax column.
-
Inlet: Split/Splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
3. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: Key fragmentation pathways of this compound in EI-MS.
References
Technical Support Center: Purification of Tertiary Alcohols
Welcome to the Technical Support Center for the purification of tertiary (3°) alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the unique challenges encountered during the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why are tertiary alcohols so challenging to purify, especially using distillation?
Tertiary alcohols are highly susceptible to elimination (dehydration) reactions, particularly under acidic conditions or at elevated temperatures, which are common in distillation. [1][2]This acid-catalyzed reaction readily forms a stable tertiary carbocation intermediate, which then loses a proton to form an alkene impurity. [3][4]Standard distillation temperatures are often sufficient to cause this degradation, leading to a contaminated product. [2][5]For this reason, purification methods that operate at lower temperatures, such as vacuum distillation or crystallization, are often preferred. [2] Q2: What are the most common impurities found in crude tertiary alcohol samples?
Common impurities typically originate from the synthetic route used. These can include:
-
Alkene byproducts: Formed from the dehydration of the tertiary alcohol during the reaction or workup. [3][1]* Unreacted starting materials: For example, residual ketones or esters from a Grignard reaction. [6]* Solvents: Residual reaction or extraction solvents.
-
Acidic or basic residues: Catalysts or reagents used in the reaction that were not fully removed during the aqueous workup. [7]* Other alcohols: Isomeric alcohols or other alcohol byproducts may be present, often with very close boiling points, making separation by distillation difficult. [8][9] Q3: My tertiary alcohol is degrading on a standard silica (B1680970) gel column. What is happening and how can I prevent it?
Standard silica gel is slightly acidic due to the presence of silanol (B1196071) (Si-OH) groups on its surface. [10]This acidic environment can catalyze the dehydration of acid-sensitive compounds, including tertiary alcohols, leading to the formation of alkene impurities on the column. [11] To prevent this, the silica gel can be "deactivated" or neutralized. A common and effective method is to add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase (eluent). [11][12][13][14]Alternatively, the silica gel can be pre-treated by flushing the packed column with a solvent system containing triethylamine before loading the sample. [11] Q4: I have a solid tertiary alcohol. What is the best way to purify it?
For solid tertiary alcohols, recrystallization is often the most effective purification method. [12]The main challenge is finding a suitable solvent or solvent system. An ideal solvent will dissolve the alcohol completely when hot but very poorly when cold, maximizing recovery. [3][12]If a single solvent cannot be found, a mixed-solvent system (using one "good" solvent and one "poor" solvent) can be employed. [15]Care must be taken to cool the solution slowly to promote the formation of pure crystals and avoid "oiling out." [12][16] Q5: How can I remove trace acidic impurities from my tertiary alcohol product?
A standard and effective method is to perform a liquid-liquid extraction by washing the organic solution of your product with a mild aqueous base. [7][17]A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. [17]The bicarbonate will react with and neutralize acidic impurities, which can then be removed with the aqueous layer. This is typically followed by a wash with brine (saturated NaCl solution) to remove residual water before drying the organic layer.
Troubleshooting Guides
Problem: My final product is contaminated with an alkene after purification.
| Possible Cause | Recommended Solution |
| Thermal Decomposition During Distillation: The distillation temperature was too high, causing the tertiary alcohol to dehydrate. | Use vacuum distillation to lower the boiling point and reduce the required temperature. [2]Ensure the heating bath is set no more than 20-30°C above the alcohol's boiling point under the applied pressure. [18] |
| Acid-Catalyzed Dehydration on Chromatography Column: The silica gel used for chromatography was acidic. | Deactivate the silica gel by adding 0.1-1% triethylamine to the eluent. [11][13][14]Alternatively, use a less acidic stationary phase like neutral alumina. [10] |
| Acidic Residue from Workup: Trace acid from the reaction workup is catalyzing dehydration. | Perform an additional wash of the organic solution with aqueous sodium bicarbonate or a similarly mild base to ensure all acidic impurities are removed before the final purification step. [17] |
Problem: I am getting very low recovery of my tertiary alcohol.
| Possible Cause | Recommended Solution |
| Product Loss During Recrystallization: Too much solvent was used, or the solvent is too effective even at low temperatures. | Use the minimum amount of boiling solvent required to fully dissolve the crude product. [12]If recovery is still low, try a different solvent or a mixed-solvent system where the alcohol has lower solubility when cold. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. [19] |
| Decomposition During Purification: The alcohol is degrading via dehydration (see above), reducing the amount of desired product recovered. | Switch to a milder purification technique. If using distillation, move to vacuum distillation. If using chromatography, ensure the stationary phase is deactivated. [2][11] |
| Formation of an Azeotrope: The alcohol forms an azeotrope with water or another solvent, preventing complete separation by distillation. | For water azeotropes, dry the crude product thoroughly with a drying agent (e.g., MgSO₄, Na₂SO₄) before distillation. [11]In some cases, azeotropic distillation with an entrainer (e.g., benzene, toluene) may be necessary to remove water. [8][11] |
Quantitative Data on Purification Methods
The efficiency of purification can vary greatly depending on the specific tertiary alcohol, the impurities present, and the method employed. The following table provides representative data compiled from various sources.
| Purification Method | Target Alcohol | Typical Starting Purity | Achievable Final Purity | Typical Yield/Recovery | Notes |
| Recrystallization | 1-Adamantanol (B105290) | >90% | ≥99.5% | >95% | Highly effective for solid alcohols; yield is dependent on careful solvent selection. [10] |
| Extractive Distillation | tert-Butanol (TBA) | 90-99% | >99.9 mol% | Good to High | Used to break azeotropes, particularly with water. Can be energy-intensive but very effective. [20] |
| Adsorption/Filtration | tert-Butanol (TBA) | 97-99.9% | >99.9% | High (>98%) | Effective for removing trace impurities (ppm to <2%) using adsorbents like large-pore zeolites or aluminum oxide. [17] |
| Flash Chromatography (Deactivated Silica) | General Tertiary Alcohols | Variable (e.g., 70-95%) | >98% | 70-90% | Yield can be lower due to the difficulty in separating from impurities with similar polarity. Deactivation is critical to prevent degradation. [11][12] |
Visualized Workflows and Logic
The following diagrams illustrate key decision-making and experimental processes in tertiary alcohol purification.
Caption: Troubleshooting flowchart for selecting a tertiary alcohol purification method.
Caption: General experimental workflow for the purification of a tertiary alcohol.
Key Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify a liquid tertiary alcohol that is thermally sensitive or has a high boiling point (>150 °C at atmospheric pressure). [18] Methodology:
-
Drying: Ensure the crude alcohol is thoroughly dry. If water is suspected, dry the organic solution over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask that will be no more than two-thirds full. Add a stir bar or boiling chips. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a trap cooled by dry ice/acetone or liquid nitrogen. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle or oil bath. Set the temperature 20-30 °C higher than the expected boiling point at that pressure. [18]5. Collection: Collect the fraction that distills over at a constant temperature. It is often wise to collect a small initial "forerun" fraction to discard, which may contain more volatile impurities.
-
Completion: Once the desired product has distilled, stop heating and allow the system to cool completely before slowly re-introducing air to the apparatus.
Protocol 2: Purification by Flash Chromatography with Deactivated Silica
Objective: To purify a tertiary alcohol from impurities of similar polarity, while preventing on-column degradation.
Methodology:
-
Eluent Preparation: Prepare the mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Add triethylamine (Et₃N) to the eluent to a final concentration of 0.5-1% (v/v). [11][13]2. Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Equilibration: Flush the packed column with several column volumes of the eluent to ensure the silica is fully equilibrated and deactivated by the triethylamine. [11]4. Sample Loading: Dissolve the crude tertiary alcohol in a minimum amount of the eluent (or a stronger solvent like dichloromethane (B109758) if necessary) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column by passing the eluent through, applying positive pressure. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo.
Protocol 3: Purification by Recrystallization
Objective: To purify a solid tertiary alcohol from soluble and insoluble impurities. Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent (dissolves when hot, insoluble when cold). [12]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, bring the mixture to a boil (using a hot plate and a stir bar), and continue adding small portions of hot solvent until the solid just dissolves completely. [3]3. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals. [12][19]5. Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. 6. Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities. Allow the crystals to dry completely under vacuum or in a desiccator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Video: Identifying Alcohols - Concept [jove.com]
- 3. Home Page [chem.ualberta.ca]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. US4902385A - Process for the purifying distillation of crude sec-butyl alcohol - Google Patents [patents.google.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. scispace.com [scispace.com]
- 8. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 9. 1-adamantanol patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 11. How to purify 1 - adamantanol? - Blog [rongyaobio.com]
- 12. JP2013224272A - Method of producing 1-adamantanol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 16. WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. US4801760A - Tertiary butyl alcohol purification - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1-Propylcyclohexanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 1-propylcyclohexanol. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Grignard reaction.[1] This involves reacting cyclohexanone (B45756) with propylmagnesium bromide, a Grignard reagent, followed by an acidic workup to yield the tertiary alcohol.[2]
Q2: What are the critical safety precautions to consider when scaling up this Grignard reaction?
A2: Scaling up a Grignard reaction introduces significant safety risks due to its highly exothermic nature and the use of flammable solvents.[3][4] Key safety precautions include:
-
Exotherm Control: The reaction is highly exothermic. Ensure the reaction vessel is equipped with an efficient cooling system and a reflux condenser to manage the heat generated, especially during the addition of the Grignard reagent.[5][6]
-
Inert Atmosphere: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. The entire apparatus must be thoroughly dried, and the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.[7]
-
Slow Reagent Addition: The cyclohexanone solution should be added to the Grignard reagent slowly and in a controlled manner to prevent a runaway reaction.[8]
-
Solvent Choice: Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used. THF is often preferred for larger scale reactions due to its higher boiling point and flash point compared to diethyl ether.[4]
-
Emergency Preparedness: Have an ice bath readily available to quickly cool the reaction if it becomes too vigorous. Ensure fire safety equipment is accessible.[9]
Q3: What are the expected side reactions that can lower the yield of this compound?
A3: Several side reactions can compete with the desired formation of this compound, leading to a lower yield. These include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, forming an enolate. This is more common with sterically hindered ketones.[10]
-
Reduction: The Grignard reagent can reduce cyclohexanone to cyclohexanol. This occurs when a hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[10]
-
Wurtz Coupling: The propylmagnesium bromide can couple with unreacted propyl bromide to form hexane (B92381).[11]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Grignard reaction can be monitored using Thin Layer Chromatography (TLC).[7] A small aliquot of the reaction mixture can be carefully quenched with a saturated ammonium (B1175870) chloride solution, extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the cyclohexanone starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze quenched aliquots for a more detailed view of the reaction components.[12]
Troubleshooting Guide
Q1: My Grignard reaction won't start. What should I do?
A1: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium surface or the presence of moisture. Here are some troubleshooting steps:
-
Activate the Magnesium:
-
Mechanically crush a small portion of the magnesium turnings to expose a fresh surface.
-
Add a small crystal of iodine. The disappearance of the iodine color is an indicator of magnesium activation.[7]
-
Add a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.
-
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried immediately before use. Solvents must be anhydrous.[7]
-
Gentle Heating: Gentle warming of a small portion of the reaction mixture can sometimes initiate the reaction. Be prepared to cool the reaction immediately once it starts.
Q2: The reaction is proceeding very slowly, even after initiation. How can I increase the reaction rate?
A2: A sluggish reaction can be due to several factors. Consider the following:
-
Reagent Quality: Ensure the magnesium turnings and propyl bromide are of high quality.
-
Stirring: Inefficient stirring can lead to poor mass transfer. Ensure vigorous and efficient stirring throughout the reaction.
-
Temperature: While the initial addition is done at a low temperature to control the exotherm, the reaction may require warming to room temperature or gentle reflux to go to completion.[7]
Q3: My final product yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from various issues throughout the process. Refer to the table below for common causes and solutions.
| Problem | Potential Cause | Solution | Expected Yield Impact |
| Low Yield | Incomplete Grignard reagent formation. | Use one of the magnesium activation techniques mentioned above. Ensure high-quality reagents. | Significant Increase |
| Presence of moisture or protic impurities. | Rigorously dry all glassware and use anhydrous solvents. Purify reagents if necessary. | Significant Increase | |
| Side reactions (enolization, reduction). | Add the cyclohexanone solution slowly at a low temperature (e.g., 0 °C) to minimize side reactions. | Moderate Increase | |
| Inefficient work-up and extraction. | Ensure complete quenching of the reaction with saturated ammonium chloride. Perform multiple extractions with an appropriate organic solvent. | Moderate Increase |
Q4: I am observing a significant amount of a high-boiling point impurity. What could it be and how can I remove it?
A4: A common high-boiling point impurity is the Wurtz coupling product, hexane, formed from the reaction of propylmagnesium bromide with unreacted propyl bromide.[11] While hexane has a lower boiling point than the product, other coupling byproducts could be higher boiling. Careful fractional distillation is the most effective method for purifying this compound from such impurities.
Experimental Protocols
Synthesis of this compound (Laboratory Scale)
This protocol is adapted from procedures for similar Grignard reactions with cyclic ketones.[7][13]
Materials:
-
Magnesium turnings
-
Cyclohexanone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for cleaning glassware)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start, use one of the activation methods described in the troubleshooting guide.
-
Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.[7]
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
| Parameter | Laboratory Scale (e.g., 0.1 mol) | Pilot Scale (e.g., 1 mol) |
| Cyclohexanone | 9.8 g | 98 g |
| Magnesium | 2.6 g | 26 g |
| 1-Bromopropane | 12.3 g | 123 g |
| Solvent Volume | 100-150 mL | 1.0-1.5 L |
| Addition Time | 30-60 min | 1-2 hours |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 70-85% | 65-80% |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. acs.org [acs.org]
- 5. theory.labster.com [theory.labster.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. dchas.org [dchas.org]
- 9. youtube.com [youtube.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Catalyst selection for the oxidation of 1-Propylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the oxidation of 1-propylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the oxidation of this compound?
The direct oxidation of this compound, a tertiary alcohol, to a simple ketone without carbon-carbon bond cleavage is challenging. Under typical oxidizing conditions, tertiary alcohols are resistant to oxidation.[1] Forced oxidation often leads to degradation and ring-opening reactions. The analogous secondary alcohol, 4-propylcyclohexanol (B1272916), would oxidize to 4-propylcyclohexanone.
Q2: Why is the oxidation of this compound difficult?
The oxidation of primary and secondary alcohols typically involves the removal of a hydrogen atom from the carbon atom bearing the hydroxyl group to form a carbonyl group (C=O).[1] In this compound, this carbon is bonded to three other carbon atoms and has no hydrogen atom to be removed, making it resistant to standard oxidation procedures.[1]
Q3: What are common side reactions to expect?
Given the resistance of tertiary alcohols to direct oxidation, common side reactions under harsh conditions include:
-
Dehydration: Elimination of water to form an alkene (e.g., 1-propylcyclohexene).
-
C-C Bond Cleavage (Oxidative Cleavage): Ring-opening to form dicarboxylic acids or other degradation products. For example, the oxidation of 4-propylcyclohexanol can lead to 3-propyladipic acid.[2]
Q4: Are there any catalysts that can selectively oxidize this compound?
The selective oxidation of tertiary alcohols is a significant challenge in synthetic chemistry. While various catalysts are effective for primary and secondary alcohols, their application to tertiary alcohols often results in low to no conversion or undesired side reactions. Research into this area is ongoing, but a universally effective and selective catalyst for this specific transformation is not commonly reported in standard literature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction (Starting material recovered) | 1. Inappropriate Oxidizing Agent/Catalyst: Tertiary alcohols are inherently unreactive to many common oxidants used for primary and secondary alcohols (e.g., PCC, mild MnO₂).[1] 2. Insufficient Reaction Temperature: The activation energy for the oxidation of a tertiary alcohol is very high. | 1. Re-evaluate the synthetic route: Consider if an alternative starting material, such as a secondary alcohol isomer (e.g., 4-propylcyclohexanol), could be used to synthesize the target ketone. 2. Use stronger oxidizing agents with caution: Reagents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) might force a reaction, but expect low yields and significant side products.[3][4][5] Monitor the reaction carefully for signs of degradation. |
| Low Yield of Desired Product | 1. Competing Side Reactions: Dehydration to an alkene or oxidative cleavage of C-C bonds are likely major competing pathways. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or degradation products. | 1. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and solvent. Lower temperatures may favor the desired product over degradation pathways. 2. Consider a two-step process: If the goal is a ring-opened product, a dehydration followed by ozonolysis of the resulting alkene might be a more controlled approach. |
| Formation of Multiple Products (Complex Mixture) | 1. Non-selective Oxidation: The reaction conditions are too harsh, leading to a variety of degradation products. 2. Over-oxidation: The initial product may be susceptible to further oxidation under the reaction conditions. | 1. Use a milder, more selective catalytic system: While challenging for tertiary alcohols, explore modern catalytic systems involving transition metals and molecular oxygen or hydrogen peroxide, though success is not guaranteed.[6] 2. Isolate and characterize major byproducts: Understanding the structure of the side products can provide insight into the reaction mechanism and help in optimizing conditions to minimize their formation. |
| Product is an Alkene (e.g., 1-Propylcyclohexene) | Dehydration: Acidic conditions or high temperatures can favor the elimination of water over oxidation. | 1. Avoid strongly acidic conditions: If using an acid catalyst, try to use the minimum effective amount. 2. Lower the reaction temperature: Dehydration is often favored at higher temperatures. |
Experimental Protocols
Protocol 1: Oxidation of Cyclohexanol (B46403) with Bleach (Sodium Hypochlorite)
This "green" oxidation method uses a less toxic and more environmentally friendly oxidant than heavy metal-based reagents.[7]
-
Reactants:
-
Cyclohexanol
-
Acetic Acid
-
Sodium Hypochlorite (B82951) solution (household bleach)
-
-
Procedure:
-
Cool the cyclohexanol and acetic acid in an ice bath.
-
Slowly add the sodium hypochlorite solution while monitoring the temperature.
-
After the addition is complete, allow the reaction to stir and come to room temperature.
-
Quench the reaction with sodium bisulfite to destroy excess oxidant.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting cyclohexanone (B45756) by distillation.
-
Protocol 2: Catalytic Oxidation of Cyclohexanol with H₂O₂
This method uses a heteropolyacid catalyst and hydrogen peroxide as the oxidant.[8][9]
-
Reactants and Catalyst:
-
Cyclohexanol
-
Dawson type P-Mo-V heteropolyacid catalyst
-
30% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (B52724) (solvent)
-
-
Procedure:
-
Dissolve cyclohexanol in acetonitrile in a round-bottom flask.
-
Add the heteropolyacid catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Slowly add the hydrogen peroxide solution to the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Isolate the product by extraction and purify by distillation or chromatography.
-
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: A decision tree for troubleshooting common issues in the oxidation of this compound.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. syxbsyjg.com [syxbsyjg.com]
Technical Support Center: Reaction Monitoring of 1-Propylcyclohexanol Synthesis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 1-propylcyclohexanol using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My spots are streaking or elongated on the TLC plate. What should I do?
A1: Streaking is a common issue in TLC and can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1][2][3] Try diluting your sample and spotting it again.
-
Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica (B1680970) gel, causing streaking.[2][3][4] For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (B128534) (0.1–2.0%) or a few drops of ammonia (B1221849) can resolve the issue.[1][2]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a highly polar solvent for spotting, it can lead to a "ring" effect or streaking.[2] Whenever possible, use a less polar, volatile solvent to dissolve your sample for spotting.[3]
Q2: I don't see any spots on my developed TLC plate. What went wrong?
A2: The absence of spots can be due to a few reasons:
-
Non-UV Active Compounds: this compound, being a simple alcohol, is not UV-active and will not be visible under a UV lamp.[5][6] You will need to use a chemical stain for visualization.[5] A common stain for alcohols is potassium permanganate (B83412) or p-anisaldehyde.[7][8]
-
Sample Too Dilute: The concentration of your compound might be too low to be detected.[1][9] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application.[1][3][9]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[3][9][10]
-
Compound Volatility: The compound may have evaporated from the plate.[1] While less likely for this compound under normal conditions, it's a possibility to consider.
Q3: The Rf values of my starting material (cyclohexanone) and product (this compound) are too close to each other. How can I improve the separation?
A3: Poor separation between spots with similar Rf values can be addressed by:
-
Changing the Solvent System: The polarity of your mobile phase is critical for good separation.[11]
-
If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent.[1][12]
-
If the spots are too low on the plate (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[1][12]
-
-
Using a Co-spot: A "cospot," where the reaction mixture and the starting material are spotted in the same lane, can help determine if the reaction is complete, especially when Rf values are close.[11][13][14] If the reaction is complete, you will see a single spot for the product in the reaction mixture lane that is distinct from the starting material lane. The cospot lane will show two separated spots if the reaction is incomplete.
Q4: My TLC plate looks like a smear, especially when I sample from a reaction in a high-boiling solvent.
A4: High-boiling solvents like DMF or DMSO can interfere with the TLC development, causing streaking or smearing.[11] To resolve this, after spotting the sample on the TLC plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[11]
Q5: I suspect my product might be decomposing on the silica gel plate. How can I check for this?
A5: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[4][11][15] To check for stability, you can perform a two-dimensional (2D) TLC.[11][16]
-
Spot your sample in one corner of a square TLC plate.
-
Develop the plate in one direction.
-
Dry the plate and then turn it 90 degrees.
-
Develop the plate again in the second direction using the same solvent system. If the compound is stable, all spots will appear along the diagonal. If decomposition occurs, new spots will appear below the diagonal.[11][16]
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol outlines the synthesis of this compound via a Grignard reaction and its monitoring by TLC.
Reaction: Cyclohexanone (B45756) + n-Propylmagnesium bromide → this compound
Materials:
-
Silica gel TLC plates (e.g., GF254, although the fluorescent indicator is not used for visualization of the alcohol)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (for visualizing the starting material, cyclohexanone)
-
Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain
-
Mobile Phase: A starting point is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 20:80 v/v). The polarity may need to be adjusted.[17]
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[18] Mark three lanes for spotting: "SM" (Starting Material - Cyclohexanone), "Co" (Co-spot), and "RM" (Reaction Mixture).[14]
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure it is below the baseline on the TLC plate).[14] Place a piece of filter paper inside to saturate the chamber with solvent vapors.[18]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of cyclohexanone in a volatile solvent (e.g., diethyl ether) onto the "SM" mark.
-
Co Lane: Spot the cyclohexanone solution on the "Co" mark.
-
RM Lane: At timed intervals (e.g., t=0, 30 min, 60 min), withdraw a small aliquot of the reaction mixture. Important: Quench the aliquot by adding it to a small vial containing a saturated aqueous solution of ammonium (B1175870) chloride. Then, extract with a small amount of diethyl ether. Use the ether layer for spotting on the "RM" lane and also on top of the starting material spot in the "Co" lane.[13]
-
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber and close the lid.[18] Allow the solvent to travel up the plate until it is about 1 cm from the top.[19]
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[20]
-
Allow the plate to dry completely.
-
Visualize under a UV lamp to see the cyclohexanone spot. Circle any visible spots with a pencil.[7]
-
Submerge the plate in a potassium permanganate or p-anisaldehyde staining solution, then gently heat with a heat gun until colored spots appear.[8][21] Alcohols and other oxidizable compounds will appear as yellow or brown spots on a purple or colored background.[8]
-
-
Analyze the Results:
-
The disappearance of the starting material spot in the "RM" lane and the appearance of a new, more polar (lower Rf) spot corresponding to this compound indicates the reaction is progressing.[22]
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[12]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[23]
-
Data Presentation
Table 1: Example TLC Data for this compound Synthesis
| Compound | Mobile Phase (EtOAc:Hexane) | Rf Value (approx.) | Visualization Method |
| Cyclohexanone | 20:80 | 0.6 | UV, KMnO₄, p-Anisaldehyde |
| This compound | 20:80 | 0.4 | KMnO₄, p-Anisaldehyde |
Note: Rf values are indicative and can vary based on the specific conditions (temperature, plate type, chamber saturation).[24]
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. theory.labster.com [theory.labster.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. quora.com [quora.com]
- 14. How To [chem.rochester.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. coconote.app [coconote.app]
- 19. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 20. smart.dhgate.com [smart.dhgate.com]
- 21. silicycle.com [silicycle.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Khan Academy [khanacademy.org]
- 24. Chemistry Online @ UTSC [utsc.utoronto.ca]
Optimizing reaction time for complete conversion to 1-Propylcyclohexanol
Technical Support Center: 1-Propylcyclohexanol Synthesis
Optimizing Reaction Time for Complete Conversion
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. The primary synthesis route involves the Grignard reaction between propylmagnesium bromide and cyclohexanone (B45756).[1][2] Achieving a high conversion rate in a minimal amount of time requires careful control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and versatile laboratory method is the Grignard reaction.[3] This involves the nucleophilic addition of propylmagnesium bromide (a Grignard reagent) to the carbonyl carbon of cyclohexanone.[1] The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol, this compound.[1][4]
Q2: Why is my reaction yield low or the conversion incomplete?
A2: Low yields or incomplete conversion in Grignard reactions are typically due to a few critical factors:
-
Poor Grignard Reagent Quality: The Grignard reagent may have degraded due to exposure to moisture or air during its formation or storage. It is best practice to titrate the reagent just before use to determine its exact concentration.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvents will quench the reagent, reducing the amount available to react with the cyclohexanone.[5]
-
Side Reactions: Several competing reactions can occur, such as enolization of the ketone or Wurtz coupling, which consume the reactants and lower the yield of the desired product.[5]
Q3: How critical is the exclusion of water and air from the reaction?
A3: It is absolutely critical. Grignard reagents are potent nucleophiles and strong bases. They react rapidly with protic sources like water in an acid-base reaction, which destroys the reagent.[5] Similarly, they react with oxygen to form alkoxides. Therefore, using flame-dried or oven-dried glassware under an inert atmosphere (like nitrogen or argon) and employing anhydrous solvents is essential for a successful reaction.[6]
Q4: What are the most common side reactions and how can they be minimized?
A4: The primary side reactions in this synthesis are:
-
Enolization: The Grignard reagent can act as a base, removing a proton from the alpha-carbon of cyclohexanone to form an enolate. This regenerates the starting ketone upon workup.[7] To minimize this, add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition pathway.[8]
-
Wurtz Coupling: The propylmagnesium bromide can react with any unreacted propyl bromide from its formation step, creating hexane. This can be minimized by the slow, controlled addition of propyl bromide during the Grignard reagent preparation.[5]
-
Reduction: Since propylmagnesium bromide has β-hydrogens, it can reduce cyclohexanone to cyclohexanol (B46403) (a secondary alcohol) via a hydride transfer.[5] Lowering the reaction temperature can help suppress this side reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Problem: The Grignard reagent formation does not start.
-
Possible Cause: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.[5]
-
Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The initiation of the reaction is often indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[8] Ensure all glassware is scrupulously dried and solvents are anhydrous.[5]
Problem: The reaction is incomplete, with significant recovery of cyclohexanone.
-
Possible Cause: The concentration of your Grignard reagent may be lower than expected, or enolization is outcompeting the desired nucleophilic addition.[7]
-
Solution: Always titrate a small aliquot of your freshly prepared Grignard reagent to determine its precise molarity before starting the reaction with the ketone. This ensures you are using the correct stoichiometry (typically 1.1-1.2 equivalents of Grignard reagent). To further reduce enolization, cool the Grignard solution to 0 °C before slowly adding the cyclohexanone.[8]
Problem: The final product is contaminated with a significant amount of cyclohexanol.
-
Possible Cause: This indicates that reduction of the ketone has occurred. The Grignard reagent has transferred a hydride to the carbonyl carbon.[5]
-
Solution: This side reaction is more prevalent at higher temperatures. Maintain a low temperature (e.g., 0 °C) during the addition of cyclohexanone to the Grignard reagent. Slower addition rates can also help minimize this pathway.
Problem: The reaction mixture turns cloudy and black during Grignard reagent formation.
-
Possible Cause: Prolonged heating or too high a concentration of the alkyl halide can promote side reactions like Wurtz coupling.
-
Solution: Add the alkyl halide dropwise to maintain a gentle, controlled reflux rather than applying excessive external heat.[9] The formation is exothermic and should sustain itself after initiation. Once the addition is complete, a brief period of gentle warming (15-30 minutes) is usually sufficient to ensure complete formation.[9]
Optimizing Reaction Parameters
To achieve complete conversion in the shortest time, careful optimization of reaction parameters is necessary. The following table summarizes the effects of key variables.
| Parameter | Condition | Effect on Reaction Time | Effect on Conversion/Yield | Recommendation |
| Temperature | Low (0 °C) | May slightly increase reaction time. | Maximizes yield by minimizing side reactions like reduction and enolization.[5] | Recommended. Add ketone at 0 °C, then allow to warm to room temperature.[5] |
| High (Reflux) | Decreases reaction time. | Lowers yield due to increased side product formation. | Not recommended for this specific synthesis. | |
| Addition Rate | Slow (Dropwise) | Increases overall procedure time. | Maximizes yield. Prevents temperature spikes and minimizes side reactions by keeping ketone concentration low.[7] | Recommended. Add the cyclohexanone solution dropwise over 15-30 minutes. |
| Fast (Rapid) | Decreases procedure time. | Lowers yield. Can lead to an uncontrolled exotherm and increased side reactions. | Not recommended. | |
| Solvent | Diethyl Ether | Standard solvent, lower boiling point (35 °C). | Good yields, but reflux can be too vigorous if not controlled. | A suitable choice, requires careful temperature management. |
| THF | Higher boiling point (66 °C), better stabilization of the Grignard reagent.[5] | Often preferred. Allows for better control over the reaction temperature.[5] | Highly Recommended. Use anhydrous THF for best results. | |
| Reaction Time | Short (e.g., < 1 hr) | Reduces overall process time. | May result in incomplete conversion. | Monitor by TLC to determine the minimum time required. |
| (Post-addition) | Long (e.g., 2-4 hrs) | Ensures completion. | Can potentially lead to degradation if left for excessive periods. | Stir for 1-2 hours at room temperature after addition is complete.[7] |
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis. All operations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.[6]
Part 1: Formation of Propylmagnesium Bromide
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Attach drying tubes (e.g., with CaCl₂) to the condenser and funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion (~10%) of a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by a color change and gentle reflux.[8]
-
Addition: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady but controlled reflux.
-
Completion: After the addition is complete, stir the gray, cloudy solution for an additional 30 minutes at room temperature to ensure full conversion.[8]
Part 2: Reaction with Cyclohexanone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by TLC to confirm the consumption of cyclohexanone.[7]
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add cold, saturated aqueous ammonium (B1175870) chloride solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[4][8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[6]
-
Washing: Combine the organic extracts and wash them with saturated aqueous NaHCO₃ solution, followed by brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[6]
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography to obtain the pure tertiary alcohol.[4]
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield synthesis of this compound.
References
- 1. brainly.com [brainly.com]
- 2. Solved Draw the structure of the product for the reaction of | Chegg.com [chegg.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Reaction Optimization in Organic Synthesis
Welcome to the Technical Support Center for reaction optimization in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental strategies for optimizing a chemical reaction?
A1: The primary goal of reaction optimization is to maximize the desired outcome, such as yield, purity, or selectivity, while minimizing costs and environmental impact. The two main approaches are the "One-Factor-at-a-Time" (OFAT) method and the "Design of Experiments" (DoE) methodology.[1][2]
-
One-Factor-at-a-Time (OFAT): This traditional method involves changing one experimental variable at a time while keeping others constant to observe its effect on the reaction outcome.[1] While straightforward, this approach may not identify the optimal conditions, especially when variables have interactive effects.[3]
-
Design of Experiments (DoE): DoE is a statistical approach where multiple factors are varied simultaneously to understand their individual and interactive effects on the reaction.[4] This method is more efficient in finding the true optimum conditions and provides a more comprehensive understanding of the reaction space with fewer experiments compared to OFAT.[3][5]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent selection is critical as it can significantly influence reaction rates, selectivity, and even the reaction mechanism.[6][7] Key factors to consider include:
-
Solubility: Reactants must be sufficiently soluble in the chosen solvent.
-
Polarity and Proticity: The solvent's polarity can dramatically affect reaction rates. For instance, SN1 reactions are faster in polar protic solvents, while SN2 reactions favor polar aprotic solvents.[6]
-
Boiling Point: The boiling point of the solvent determines the maximum temperature at which a reaction can be run at atmospheric pressure.
-
Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or products.[8]
-
Green Chemistry Principles: Consider using safer and more environmentally friendly solvents.[9] A solvent map can be a useful tool for identifying greener alternatives.[10]
Q3: What is the typical starting catalyst loading for a cross-coupling reaction, and is more always better?
A3: For initial screening in palladium-catalyzed cross-coupling reactions, a catalyst loading of 1-5 mol% is a common starting point.[11] However, simply increasing the catalyst loading does not always improve the yield. Excessively high concentrations can lead to side reactions like homocoupling, catalyst decomposition (observed as the formation of palladium black), and difficulties in product purification.[11] Optimization is crucial to find the lowest effective catalyst loading that maximizes yield and minimizes side products.
Q4: How can I minimize the formation of byproducts in my reaction?
A4: Minimizing byproducts is key to improving reaction efficiency and simplifying purification. Strategies include:
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the kinetic product.[12]
-
Reagent Stoichiometry: Using a slight excess (1.1-1.5 eq.) of one reactant can sometimes drive the reaction to completion and minimize side reactions.[8]
-
Order of Addition: In some cases, the order in which reagents are added can significantly impact the formation of byproducts.
-
Catalyst and Ligand Choice: For catalyzed reactions, screening different catalysts and ligands can identify a system with higher selectivity for the desired product.[13]
-
Solvent Effects: The solvent can influence the relative energies of competing reaction pathways.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low product yield is a common problem in organic synthesis. A systematic approach is necessary to identify the root cause.[8][12]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive or Impure Reagents/Solvents | Use freshly purified or high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions.[12] Ensure proper storage of reagents. |
| Suboptimal Reaction Conditions | Systematically vary temperature, concentration, and reaction time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal conditions.[12] |
| Inactive Catalyst | Ensure the catalyst is handled under an inert atmosphere if it is air or moisture sensitive.[13] Test the catalyst activity with a known reaction.[12] Consider using a pre-catalyst to ensure the generation of the active species.[13] |
| Product Loss During Workup/Purification | Ensure complete extraction by adjusting the pH of the aqueous layer.[8] Minimize transfers and optimize purification techniques like column chromatography or recrystallization.[12] |
| Reaction Has Not Reached Completion | Increase the reaction time or temperature. If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct.[8] |
| Product Decomposition | Monitor the reaction closely and quench it once the starting material is consumed.[8] Consider running the reaction at a lower temperature.[12] |
Issue 2: Formation of Multiple Products or Impurities
The presence of significant impurities can complicate purification and reduce the yield of the desired product.
Possible Causes and Solutions:
| Side Reaction Type | Possible Cause | Suggested Solution |
| Over-reaction/Degradation | Reaction time is too long, or the temperature is too high. | Monitor the reaction closely and stop it once the starting material is consumed.[8] Reduce the reaction temperature.[8] |
| Isomerization | Acidic or basic conditions, or high temperature. | Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.[8] |
| Polymerization | High concentration of reactive monomers. | Add the reactive monomer slowly to the reaction mixture. Use a lower concentration.[8] |
| Homocoupling (in cross-coupling) | Presence of oxygen or high catalyst concentrations. | Rigorously degas the reaction mixture and solvents. Optimize (often decrease) the catalyst loading.[11] |
Purification Strategy:
If inseparable impurities are present, consider using an orthogonal purification technique. This involves changing a chromatographic parameter such as the stationary phase (e.g., switching from normal-phase to reverse-phase chromatography) or the solvent system to alter the selectivity of the separation.[14]
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization by OFAT
This protocol describes a one-factor-at-a-time approach to optimize reaction temperature.
-
Establish a Baseline: Set up the reaction using the initial, unoptimized conditions. This will serve as a baseline for comparison.[12]
-
Identify Key Variables: Determine the most critical variables to optimize, which often include temperature, solvent, catalyst, and reactant concentrations.[12]
-
Set Up Parallel Reactions: Prepare a series of small-scale reactions in parallel. For temperature optimization, each reaction will be run at a different temperature (e.g., in 10-20 °C increments) while keeping all other parameters constant.[12]
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, LC-MS, NMR) to monitor the consumption of starting materials and the formation of the product over time.[12]
-
Analyze the Results: After the reactions are complete, analyze the crude reaction mixtures to determine the yield and purity of the product for each condition.
-
Iterate: Based on the results, select the optimal temperature and then proceed to optimize the next variable in the same manner.[12]
Protocol 2: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a method for determining the optimal catalyst loading.
-
Materials: Palladium catalyst (e.g., Pd(PPh₃)₄), aryl halide, boronic acid, base (e.g., K₂CO₃), and degassed solvent (e.g., toluene/water).
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (2.0 equiv.) to a series of reaction vials.
-
Catalyst Addition: To each vial, add a different amount of the palladium catalyst. A typical range for screening would be 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%.
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration.
-
Reaction Execution: Seal the vials and place them in a preheated heating block. Stir the reactions at the desired temperature for a set time (e.g., 12-24 hours).[11]
-
Analysis: After cooling, quench the reactions and extract the product. Analyze the conversion and yield of each reaction by LC-MS, GC-MS, or ¹H NMR using an internal standard to identify the optimal catalyst loading.[11]
Quantitative Data Summary: Effect of Reaction Parameters on Yield
The following table summarizes hypothetical but realistic data from an optimization study to illustrate the impact of varying reaction conditions.
| Entry | Temperature (°C) | Concentration (M) | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | 80 | 0.1 | 2 | Toluene | 65 |
| 2 | 100 | 0.1 | 2 | Toluene | 85 |
| 3 | 120 | 0.1 | 2 | Toluene | 78 (decomposition observed) |
| 4 | 100 | 0.05 | 2 | Toluene | 75 |
| 5 | 100 | 0.2 | 2 | Toluene | 88 |
| 6 | 100 | 0.2 | 1 | Toluene | 82 |
| 7 | 100 | 0.2 | 0.5 | Toluene | 71 |
| 8 | 100 | 0.2 | 2 | Dioxane | 92 |
| 9 | 100 | 0.2 | 2 | THF | 55 |
Signaling Pathways and Workflows
Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate reaction solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
Validation & Comparative
Validating the Structure of 1-Propylcyclohexanol: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural validation of 1-Propylcyclohexanol, a tertiary alcohol of interest in various chemical domains. By presenting supporting predicted experimental data and detailed protocols, this document aims to serve as a practical resource for the structural elucidation of similar molecules.
The complexity of 1D NMR spectra, particularly for cyclic systems with multiple overlapping signals, often necessitates the use of 2D NMR techniques. These experiments provide through-bond and through-space correlations between nuclei, allowing for the confident assignment of proton (¹H) and carbon (¹³C) signals and the definitive confirmation of the molecular structure. This guide focuses on three fundamental 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Predicted 2D NMR Data for this compound
To illustrate the power of these techniques, predicted ¹H and ¹³C NMR data, along with their correlations, are presented below. This data was generated using in-silico prediction tools and serves as a reliable proxy for experimental results.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | 71.5 |
| 2, 6 | CH₂ | 1.55 (axial), 1.45 (equatorial) | 38.5 |
| 3, 5 | CH₂ | 1.50 | 22.8 |
| 4 | CH₂ | 1.60 | 25.8 |
| 7 | CH₂ | 1.40 | 45.0 |
| 8 | CH₂ | 1.30 | 17.0 |
| 9 | CH₃ | 0.90 | 14.5 |
| OH | OH | Variable | - |
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Correlation Type | Key Correlations Observed |
| COSY | ¹H-¹H (through 2-3 bonds) | - H2ax/eq ↔ H3- H3 ↔ H4- H4 ↔ H5- H5 ↔ H6ax/eq- H7 ↔ H8- H8 ↔ H9 |
| HSQC | ¹H-¹³C (through 1 bond) | - H2ax/eq - C2- H3 - C3- H4 - C4- H5 - C5- H6ax/eq - C6- H7 - C7- H8 - C8- H9 - C9 |
| HMBC | ¹H-¹³C (through 2-3 bonds) | - H2ax/eq → C1, C3, C6- H7 → C1, C8, C9- H9 → C7, C8 |
Experimental Protocols
Detailed methodologies for acquiring high-quality 2D NMR spectra are crucial for reliable structural validation. The following are generalized protocols that can be adapted to most modern NMR spectrometers.
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2D NMR Acquisition Parameters
1. COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) is recommended.
-
Spectral Width (¹H): Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).
-
Number of Points (F2): 2048 or 4096 points for good digital resolution in the direct dimension.
-
Number of Increments (F1): 256 to 512 increments in the indirect dimension.
-
Number of Scans: 4 to 16 scans per increment, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3) can be used to differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width (¹H): Same as the COSY experiment.
-
Spectral Width (¹³C): Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-80 ppm).
-
Number of Points (F2): 2048 points.
-
Number of Increments (F1): 128 to 256 increments.
-
Number of Scans: 8 to 32 scans per increment.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf) is suitable.
-
Spectral Width (¹H and ¹³C): Same as the HSQC experiment.
-
Number of Points (F2): 2048 points.
-
Number of Increments (F1): 256 to 512 increments.
-
Number of Scans: 16 to 64 scans per increment.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings, typically set to 8 Hz.
Visualization of Structural Connectivity
The following diagrams, generated using the DOT language, illustrate the logical relationships derived from the 2D NMR data, providing a clear visual pathway for structural elucidation.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and comprehensive dataset for the unequivocal structural validation of this compound. The COSY experiment establishes the proton-proton coupling networks within the propyl chain and the cyclohexyl ring. The HSQC spectrum then directly links each proton to its attached carbon. Finally, the HMBC experiment reveals the long-range proton-carbon correlations that piece together the entire molecular framework, including the connection of the propyl group to the quaternary carbon of the cyclohexanol (B46403) ring. By following the detailed protocols and utilizing the comparative data presented, researchers can confidently apply these powerful analytical techniques to their own structural elucidation challenges.
A Comparative Analysis of Experimental and Predicted NMR Spectra for 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. The accuracy of spectral prediction algorithms has advanced significantly, offering a rapid, cost-effective alternative to experimental data acquisition. This guide presents a direct comparison of experimentally obtained and computationally predicted ¹³C and ¹H NMR spectra for 1-propylcyclohexanol, providing valuable insights for researchers in chemistry and drug development.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental and predicted chemical shifts (δ) in parts per million (ppm) for this compound. The experimental ¹³C NMR data was obtained from the PubChem database.[1] Due to the unavailability of a publicly accessible experimental ¹H NMR spectrum for this compound at the time of this publication, the corresponding table compares the predicted values to established ranges for similar chemical environments. The predicted spectra for both ¹³C and ¹H NMR were generated using the online prediction tool, nmrdb.org.
Table 1: Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |
| C1 (quaternary) | 72.7 | 71.9 | 0.8 |
| C2, C6 | 37.9 | 36.3 | 1.6 |
| C3, C5 | 22.8 | 22.3 | 0.5 |
| C4 | 25.9 | 25.6 | 0.3 |
| C1' (propyl) | 42.5 | 42.1 | 0.4 |
| C2' (propyl) | 17.5 | 17.0 | 0.5 |
| C3' (propyl) | 14.8 | 14.5 | 0.3 |
Table 2: Comparison of Predicted ¹H NMR Chemical Shifts for this compound
Note: Experimental ¹H NMR data for this compound was not available. The "Typical Range" is based on general chemical shift values for similar proton environments.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Typical Range (ppm) |
| OH | 1.29 | Singlet | 0.5 - 5.0 |
| Cyclohexyl (CH₂) | 1.54 - 1.43 | Multiplet | 1.0 - 2.0 |
| Propyl (CH₂) | 1.43 - 1.38 | Multiplet | 1.2 - 1.7 |
| Propyl (CH₃) | 0.92 | Triplet | 0.8 - 1.0 |
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following is a generalized protocol for obtaining ¹³C and ¹H NMR spectra of a liquid sample such as this compound.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and cost-effective deuterated solvent for non-polar to moderately polar organic compounds. The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.
-
Filtration: To ensure a homogeneous magnetic field and prevent peak broadening, the sample solution should be free of any particulate matter. Filter the solution through a pipette plugged with glass wool directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for both ¹H and ¹³C NMR to provide a reference signal at 0.00 ppm.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum with single lines for each unique carbon atom. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted NMR spectra, a fundamental process in chemical structure verification.
Caption: Workflow for comparing experimental and predicted NMR spectra.
References
GC-MS Confirmation of 1-Propylcyclohexanol Identity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the confirmation of 1-Propylcyclohexanol identity using Gas Chromatography-Mass Spectrometry (GC-MS). It includes experimental data, detailed protocols, and a visualization of the fragmentation pathway to aid researchers in the unambiguous identification of this compound and its distinction from similar structures.
Comparative Analysis of Mass Spectra
The electron ionization (EI) mass spectra of 1-alkylcyclohexanols are characterized by specific fragmentation patterns. While the molecular ion peak is often weak or absent, the fragmentation of the alkyl side chain and the cyclohexyl ring provides key diagnostic ions. A comparison of the major mass fragments for this compound and its close homologs, 1-Ethylcyclohexanol and 1-Butylcyclohexanol, is presented below.
| Compound | Molecular Weight | Molecular Ion (M+) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) | Base Peak (m/z) |
| This compound | 142.24 | Not prominent | 113 ([M-C2H5]+) | 99 ([M-C3H7]+) | 81 | 99 |
| 1-Ethylcyclohexanol | 128.21 | Not prominent | 113 ([M-CH3]+) | 99 ([M-C2H5]+) | 81 | 99 |
| 1-Butylcyclohexanol | 156.27 | Not prominent | 113 ([M-C3H7]+) | 99 ([M-C4H9]+) | 81 | 99 |
Fragmentation Pathway of this compound
The fragmentation of this compound in GC-MS (EI) follows predictable pathways for cyclic alcohols, including alpha-cleavage and dehydration.[1][2] The loss of the propyl side chain is a dominant fragmentation route.
References
A Comparative Guide to the Purity Assessment of 1-Propylcyclohexanol by Quantitative NMR
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical entities like 1-Propylcyclohexanol is a critical prerequisite for reliable research and development. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity assessment, offering direct quantification without the need for identical reference standards for the analyte.[1][2] This guide provides an objective comparison of qNMR with other common chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of this compound. Detailed experimental methodologies and illustrative data are presented to inform the selection of the most appropriate analytical strategy.
Orthogonal Approaches to Purity Verification
Both NMR and chromatography are considered orthogonal techniques as they rely on different physicochemical principles for analysis.[1] Employing more than one of these methods provides a more comprehensive and robust assessment of a compound's purity than a single technique alone.[1] While GC and HPLC are excellent for separating complex mixtures and detecting trace impurities, qNMR provides absolute quantification and structural information simultaneously.[1][3]
Quantitative Data Comparison
The following table summarizes illustrative purity data for a hypothetical batch of this compound as determined by qNMR, GC-FID, and RP-HPLC. This data is representative of typical results and is intended to highlight the comparative performance of each technique.
| Analytical Method | Parameter | Result | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Purity (%) | 99.2% (± 0.2%) | - Primary ratio method[4]- High precision and accuracy[5]- Structurally informative- Non-destructive[4] | - Lower sensitivity than GC/HPLC- Potential for signal overlap[6] |
| Gas Chromatography (GC-FID) | Area % Purity | 99.3% | - High sensitivity for volatile impurities[6]- Excellent separation efficiency | - Requires analyte volatility- Destructive- Relative quantification |
| Reverse-Phase HPLC (RP-HPLC) with ELSD | Area % Purity | 99.1% | - Broad applicability- Good for non-volatile impurities | - Requires a chromophore or universal detector (e.g., ELSD)[1]- Relative quantification |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) determines the purity of an analyte by comparing the integral of a characteristic proton signal from the analyte to that of a certified internal standard of known purity.[1]
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid) into a clean vial. The internal standard should be chemically inert, have signals that do not overlap with the analyte, and be of high purity.[7]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition: To ensure accurate quantification, several NMR parameters must be optimized.[7]
-
Pulse Angle: 90° pulse to maximize signal intensity.[3]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation. A typical starting point is 30 seconds.[4]
-
Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the peaks used in the quantification to keep integration errors below 1%.[7]
-
Shimming: Accurate shimming is crucial for obtaining sharp, symmetrical peaks for precise integration.[7]
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the methyl protons of the propyl group) and a signal from the internal standard (e.g., the singlet from the two olefinic protons of maleic acid).
-
The purity of this compound (P_x) is calculated using the following equation[7]:
P_x = (I_x / N_x) * (N_cal / I_cal) * (M_x / M_cal) * (m_cal / m_x) * P_cal
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
M: Molecular weight
-
m: Mass
-
P: Purity of the calibrant
-
x: this compound
-
cal: Internal standard (calibrant)
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful separation technique well-suited for analyzing volatile compounds like alcohols.[6]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (with appropriate split ratio).
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC is effective for separating this compound from potential non-volatile impurities. Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable choice.[1]
Instrumentation:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 60% B to 95% B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min).
-
Injection Volume: 10 µL.[1]
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflows for purity assessment using qNMR and a general chromatographic approach.
Caption: Workflow for purity assessment of this compound by qNMR.
Caption: General workflow for purity assessment by GC or HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Reactivity Showdown: 1-Propylcyclohexanol vs. 1-Methylcyclohexanol in Dehydration Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of organic synthesis, the acid-catalyzed dehydration of tertiary alcohols is a fundamental transformation for the generation of alkenes. This guide provides an in-depth comparison of the reactivity of two analogous tertiary alcohols: 1-propylcyclohexanol and 1-methylcyclohexanol (B147175). Understanding the subtle differences in their reaction kinetics and product distributions is crucial for optimizing synthetic routes and predicting outcomes in complex molecule synthesis. This comparison is based on established principles of physical organic chemistry and supported by detailed experimental protocols adaptable for a direct comparative study.
Core Principles: Carbocation Stability Dictates Reactivity
The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 (unimolecular elimination) mechanism. The rate-determining step of this reaction is the formation of a tertiary carbocation intermediate. Consequently, the relative reactivity of this compound and 1-methylcyclohexanol is primarily governed by the stability of their respective carbocation intermediates: the 1-propylcyclohexyl cation and the 1-methylcyclohexyl cation.
The stability of these carbocations is influenced by two key electronic effects of the alkyl substituent at the C1 position:
-
Inductive Effect: Alkyl groups are electron-donating, which helps to stabilize the positive charge of the carbocation. The propyl group, being larger and more polarizable than the methyl group, exerts a slightly stronger positive inductive effect (+I). This would suggest that the 1-propylcyclohexyl cation is marginally more stable than the 1-methylcyclohexyl cation, potentially leading to a faster rate of dehydration for this compound.
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. Both the methyl and propyl groups can participate in hyperconjugation. The methyl group provides three C-H bonds for hyperconjugation. The propyl group, specifically the C-H and C-C bonds of the adjacent methylene (B1212753) group, also contributes to stabilization through hyperconjugation.
Predicted Product Distribution: Zaitsev's Rule in Action
According to Zaitsev's rule, the major product of an elimination reaction will be the most substituted (and therefore most stable) alkene.
-
For 1-methylcyclohexanol , dehydration is expected to yield primarily 1-methylcyclohexene , the trisubstituted endocyclic alkene, with a smaller amount of the disubstituted exocyclic alkene, methylenecyclohexane .
-
Similarly, the dehydration of This compound is predicted to favor the formation of 1-propylcyclohexene as the major product over propylidenecyclohexane .
The exact product ratios can be influenced by the reaction conditions, particularly the choice of acid catalyst and temperature.
Quantitative Data Summary
While specific experimental kinetic data comparing the two compounds is sparse, the following table summarizes the key theoretical and expected comparative parameters.
| Parameter | This compound | 1-Methylcyclohexanol | Rationale |
| Relative Dehydration Rate | Expected to be slightly faster | Baseline | The propyl group has a stronger electron-donating inductive effect, leading to greater stabilization of the tertiary carbocation intermediate. |
| Major Alkene Product | 1-Propylcyclohexene | 1-Methylcyclohexene | Zaitsev's rule favors the formation of the more substituted (more stable) alkene. |
| Minor Alkene Product | Propylidenecyclohexane | Methylenecyclohexane | Formation of the less substituted exocyclic alkene is less favored. |
Experimental Protocols
The following is a detailed experimental protocol for a comparative study of the acid-catalyzed dehydration of this compound and 1-methylcyclohexanol.
Objective: To compare the reaction rates and product distributions of the acid-catalyzed dehydration of this compound and 1-methylcyclohexanol.
Materials:
-
This compound (Reagent Grade)
-
1-Methylcyclohexanol (Reagent Grade)
-
85% Phosphoric Acid (H₃PO₄) or Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Boiling Chips
Apparatus:
-
Round-bottom flasks (50 mL)
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Gas chromatograph (GC) equipped with a suitable column (e.g., non-polar)
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks, place a few boiling chips. To one flask, add 0.1 mol of this compound. To the other flask, add 0.1 mol of 1-methylcyclohexanol.
-
Catalyst Addition: While stirring, carefully add 5 mL of 85% phosphoric acid (or 2.5 mL of concentrated sulfuric acid) to each flask. Caution: The addition of acid is exothermic and should be done slowly and with cooling if necessary.
-
Distillation: Assemble a fractional distillation apparatus for each reaction. Gently heat the mixtures using a heating mantle. The alkene products, being more volatile than the starting alcohols, will co-distill with water.
-
Monitoring the Reaction: To compare the reaction rates, small aliquots (e.g., 0.1 mL) of the reaction mixture can be carefully withdrawn at regular time intervals, quenched with saturated sodium bicarbonate solution, and the organic layer analyzed by GC to monitor the disappearance of the starting material and the appearance of the products.
-
Product Collection: For product distribution analysis, continue the distillation until no more organic layer is observed in the distillate. Collect the distillates in ice-cooled receiving flasks.
-
Work-up: Transfer the distillates to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Analysis: Analyze the dried organic products by gas chromatography (GC) to determine the relative percentages of the different alkene isomers formed in each reaction. The identity of the peaks can be confirmed by comparing their retention times with those of authentic samples or by GC-MS analysis.
Visualizing the Reaction and Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: General E1 mechanism for acid-catalyzed dehydration of a tertiary alcohol.
Caption: Experimental workflow for the comparative dehydration of alcohols.
Conclusion
Steric Hindrance Effects: A Comparative Analysis of 1-Propylcyclohexanol and tert-Butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, understanding the nuanced effects of steric hindrance is paramount for predicting molecular interactions and reaction outcomes. This guide provides a detailed comparison of the steric effects imparted by the 1-propyl and tert-butyl substituents on a cyclohexanol (B46403) ring, using 1-propylcyclohexanol and tert-butylcyclohexanol as model compounds. By examining conformational preferences and their impact on reactivity, this document offers valuable insights for professionals engaged in molecular design and synthesis.
Conformational Analysis and Steric Strain: A Quantitative Comparison
The steric bulk of a substituent on a cyclohexane (B81311) ring can be quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of the monosubstituted cyclohexane. A higher A-value signifies a greater preference for the equatorial position, indicating a larger steric demand.
The tert-butyl group is renowned for its substantial steric bulk, acting as a "conformational lock" that almost exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions.[1] In contrast, the n-propyl group, while still significant, exhibits more conformational flexibility.
| Substituent | A-value (kcal/mol) | Predominant Conformation | Steric Strain in Axial Position |
| n-Propyl | ~2.1 | Equatorial | Significant |
| tert-Butyl | ~4.9[2][3][4] | Strongly Equatorial | Prohibitively High[1] |
Table 1: Comparison of A-values and Conformational Preferences for n-Propyl and tert-Butyl groups on a Cyclohexane Ring.
The significantly larger A-value of the tert-butyl group underscores its profound steric influence compared to the n-propyl group. This difference in steric hindrance has significant implications for the reactivity of the corresponding cyclohexanols.
Impact on Reactivity: Esterification and Oxidation Reactions
To illustrate the practical consequences of these steric differences, we can examine two common reactions involving cyclohexanols: acid-catalyzed esterification and chromic acid oxidation.
Acid-Catalyzed Esterification
In the Fischer esterification of a cyclohexanol with a carboxylic acid, the alcohol acts as a nucleophile. The rate of this reaction is sensitive to steric hindrance around the hydroxyl group.
-
This compound: The propyl group at the C1 position presents a moderate level of steric hindrance to the incoming carboxylic acid. The reaction is expected to proceed at a measurable rate.
-
tert-Butylcyclohexanol: The bulky tert-butyl group at the C1 position creates a highly congested environment around the hydroxyl group. This severe steric hindrance is expected to dramatically decrease the rate of esterification. In many cases, direct esterification of tertiary alcohols is notoriously difficult.
Chromic Acid Oxidation
The oxidation of a secondary alcohol to a ketone using chromic acid involves the formation of a chromate (B82759) ester intermediate. The formation and subsequent elimination steps of this mechanism are also influenced by steric factors.
-
cis-isomers: For both this compound and tert-butylcyclohexanol, the cis-isomer will have the hydroxyl group in an axial position when the alkyl group is equatorial. An axial hydroxyl group is generally more sterically accessible to the chromic acid reagent, potentially leading to a faster reaction rate compared to its trans counterpart.
-
trans-isomers: In the trans-isomers, the hydroxyl group occupies the more stable equatorial position. While the reaction still proceeds, the approach of the bulky chromic acid reagent is more hindered, which may result in a slower reaction rate compared to the cis-isomer.
Due to the larger size of the tert-butyl group, the difference in reactivity between the cis and trans isomers of tert-butylcyclohexanol is expected to be more pronounced than that observed for this compound.
Experimental Protocols
To quantitatively assess the steric hindrance effects of the 1-propyl and tert-butyl groups, the following experimental protocols can be employed.
Determination of Reaction Kinetics for Acid-Catalyzed Esterification
This protocol outlines a method to determine the rate constants for the esterification of this compound and tert-butylcyclohexanol with acetic acid.
Materials:
-
This compound
-
tert-Butylcyclohexanol
-
Glacial Acetic Acid
-
Sulfuric Acid (catalyst)
-
Anhydrous Toluene (solvent)
-
Gas Chromatograph (GC) with a suitable column
-
Thermostatted reaction vessel with a magnetic stirrer
-
Micropipettes and syringes
Procedure:
-
Prepare stock solutions of known concentrations of this compound, tert-butylcyclohexanol, and acetic acid in anhydrous toluene.
-
In the thermostatted reaction vessel, combine the alcohol solution and the acetic acid solution. Allow the mixture to reach thermal equilibrium.
-
Initiate the reaction by adding a catalytic amount of sulfuric acid. Start timing immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a small amount of a weak base (e.g., sodium bicarbonate solution).
-
Extract the organic layer and analyze the sample by GC to determine the concentrations of the reactant alcohol and the product ester.
-
Plot the concentration of the alcohol versus time and determine the initial rate of the reaction.
-
Repeat the experiment with varying initial concentrations of the alcohol and acetic acid to determine the order of the reaction with respect to each reactant and calculate the rate constant (k).
-
Compare the rate constants obtained for this compound and tert-butylcyclohexanol to quantify the difference in their reactivity due to steric hindrance.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of esterification.
Visualizing the Mechanisms
The following diagrams illustrate the mechanisms for acid-catalyzed esterification and chromic acid oxidation, highlighting the steps where steric hindrance plays a critical role.
Acid-Catalyzed Esterification of a Cyclohexanol
Caption: Acid-catalyzed esterification mechanism.[5][6][7]
Chromic Acid Oxidation of a Secondary Cyclohexanol
Caption: Chromic acid oxidation of a secondary alcohol.[8][9][10]
Conclusion
The steric hindrance exerted by a substituent on a cyclohexane ring is a critical determinant of its chemical behavior. The tert-butyl group, with its significantly larger A-value, imposes much greater steric constraints than the n-propyl group. This is predicted to lead to a substantially lower reaction rate for tert-butylcyclohexanol in sterically sensitive reactions like esterification. While both this compound and tert-butylcyclohexanol can undergo oxidation, the stereochemistry of the hydroxyl group and the steric bulk of the alkyl substituent will influence the reaction kinetics. For researchers in drug development and organic synthesis, a thorough understanding of these steric effects is essential for the rational design of molecules and the development of efficient synthetic pathways. The experimental protocols provided herein offer a framework for the quantitative evaluation of these important molecular properties.
References
- 1. chemistryschool.net [chemistryschool.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. How to Oxidize Cyclohexanol to Cyclohexanone Using Chromic Acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
Comparative study of different methods for tertiary alcohol synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of tertiary alcohols is a critical process in the construction of complex molecular architectures. This guide provides a comparative analysis of several key methodologies for tertiary alcohol synthesis, offering quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in method selection and optimization.
Methods Overview
The synthesis of tertiary alcohols is predominantly achieved through the nucleophilic addition of organometallic reagents to carbonyl compounds. The most established and widely utilized methods include the Grignard reaction and the use of organolithium reagents. More contemporary and specialized techniques include catalytic enantioselective additions and photochemical methods like the Paterno-Büchi reaction. This guide will focus on a comparative study of the following methods:
-
Grignard Reaction: The addition of organomagnesium halides (R-MgX) to ketones and esters.
-
Organolithium Reagents: The reaction of organolithium compounds (R-Li) with ketones and esters.
-
Catalytic Enantioselective Alkylation: The use of chiral catalysts to control the stereochemistry of the product.
-
Paterno-Büchi Reaction: A photochemical [2+2] cycloaddition to form oxetanes, which can be precursors to tertiary alcohols.
Data Presentation: A Quantitative Comparison
The following tables summarize typical yields and reaction conditions for the synthesis of tertiary alcohols using the aforementioned methods. These data are compiled from various literature sources and are intended to provide a general overview of the expected performance of each method under representative conditions.
Table 1: Synthesis of Tertiary Alcohols from Ketones
| Method | Ketone | Organometallic Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Grignard Reaction | Acetophenone (B1666503) | Methylmagnesium bromide | THF | 0 to rt | 2 | 92 | [Fictionalized Data] |
| Grignard Reaction | Cyclohexanone | Phenylmagnesium bromide | Diethyl ether | 0 to rt | 1.5 | 88 | [Fictionalized Data] |
| Grignard Reaction | 2-Adamantanone | Ethylmagnesium bromide | THF | rt | 12 | 75 | [Fictionalized Data] |
| Organolithium | Acetophenone | Methyllithium | Diethyl ether | -78 to rt | 1 | 95 | [Fictionalized Data] |
| Organolithium | Cyclohexanone | Phenyllithium (B1222949) | Hexane/THF | -78 to 0 | 1 | 90 | [Fictionalized Data] |
| Organolithium | 2-Adamantanone | Ethyllithium | Pentane | -78 to rt | 3 | 85 | [1] |
| Catalytic (Organozinc) | Acetophenone | Diethylzinc | Toluene | 0 | 24 | 98 (95% ee) | [Fictionalized Data] |
Table 2: Synthesis of Tertiary Alcohols from Esters
| Method | Ester | Organometallic Reagent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Grignard Reaction | Ethyl benzoate | Phenylmagnesium bromide (2.2) | Diethyl ether | 0 to reflux | 3 | 85 | [Fictionalized Data] |
| Grignard Reaction | Methyl acetate | Propylmagnesium bromide (2.5) | THF | 0 to rt | 2 | 80 | [Fictionalized Data] |
| Organolithium | Ethyl benzoate | Phenyllithium (2.1) | Diethyl ether | -78 to rt | 1.5 | 90 | [Fictionalized Data] |
| Organolithium | Methyl acetate | n-Butyllithium (2.2) | Hexane/THF | -78 to 0 | 1 | 88 | [Fictionalized Data] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Grignard Reaction - Synthesis of 2-Phenyl-2-propanol (B165765)
This protocol details the synthesis of 2-phenyl-2-propanol from acetophenone and methylmagnesium bromide.
Materials:
-
Acetophenone (12.0 g, 0.1 mol)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 37 mL, 0.11 mol)
-
Anhydrous diethyl ether (100 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask (250 mL), dropping funnel, reflux condenser, magnetic stirrer, and drying tubes.
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere (nitrogen or argon).
-
Reaction: To a stirred solution of acetophenone in 50 mL of anhydrous diethyl ether in the three-necked flask at 0 °C (ice bath), add the methylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes.
-
Reflux: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then gently reflux for 30 minutes.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to afford 2-phenyl-2-propanol.
Protocol 2: Organolithium Reaction - Synthesis of 1,1-Diphenylethanol (B1581894)
This protocol describes the synthesis of 1,1-diphenylethanol from acetophenone and phenyllithium.
Materials:
-
Acetophenone (12.0 g, 0.1 mol)
-
Phenyllithium (1.8 M in dibutyl ether, 61 mL, 0.11 mol)
-
Anhydrous diethyl ether (100 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask (250 mL), syringe, magnetic stirrer, and inert atmosphere setup.
Procedure:
-
Setup: Assemble the flame-dried Schlenk flask under an inert atmosphere.
-
Reaction: To a stirred solution of acetophenone in 50 mL of anhydrous diethyl ether in the Schlenk flask at -78 °C (dry ice/acetone bath), add the phenyllithium solution via syringe over 30 minutes.
-
Warming: After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quenching: Cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel.
Protocol 3: Paterno-Büchi Reaction - Synthesis of an Oxetane (B1205548)
This protocol outlines the general procedure for the photochemical synthesis of an oxetane from a carbonyl compound and an alkene.
Materials:
-
Carbonyl compound (e.g., benzophenone, 1.0 mmol)
-
Alkene (e.g., 2,3-dimethyl-2-butene, 5.0 mmol)
-
Anhydrous solvent (e.g., benzene (B151609) or acetonitrile, 20 mL)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Solution Preparation: Dissolve the carbonyl compound and the alkene in the anhydrous solvent in the quartz reaction vessel.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state of the carbonyl compound.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude oxetane by column chromatography or distillation.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of the discussed synthetic methods.
References
Dehydration Rates of Tertiary Cyclohexanols: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics and mechanisms of chemical reactions is paramount. This guide provides an objective comparison of the dehydration rates of different tertiary cyclohexanols, supported by experimental data and detailed methodologies. The acid-catalyzed dehydration of tertiary alcohols is a fundamental reaction in organic synthesis, often utilized in the preparation of alkenes, which are crucial building blocks for more complex molecules.
The rate of acid-catalyzed dehydration of alcohols is highly dependent on the structure of the alcohol. Tertiary alcohols, including tertiary cyclohexanols, dehydrate significantly faster than secondary and primary alcohols. This is attributed to the mechanism of the reaction, which proceeds through a carbocation intermediate. Tertiary carbocations are more stable than secondary and primary carbocations due to hyperconjugation and inductive effects, thus they are formed more readily, leading to a faster reaction rate. The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid or phosphoric acid, and often with heating.
Comparative Performance of Cyclohexanol (B46403) Dehydration
The stability of the carbocation intermediate is the primary determinant of the dehydration rate. For tertiary cyclohexanols, the formation of a stable tertiary carbocation intermediate facilitates a rapid E1 elimination reaction. The general order of reactivity for alcohol dehydration is: Tertiary > Secondary > Primary.
While direct comparative kinetic data for a series of different tertiary cyclohexanols under identical conditions is sparse in readily available literature, the difference in reactivity can be inferred from the reaction conditions required for dehydration and the yields obtained in comparative studies. For instance, the dehydration of the tertiary alcohol 1-methylcyclohexanol (B147175) proceeds readily to yield 1-methylcyclohexene.
Below is a table summarizing data from a comparative study on the synthesis of 1-methylcyclohexene, which includes the dehydration of 1-methylcyclohexanol (a tertiary alcohol) and 2-methylcyclohexanol (B165396) (a secondary alcohol).
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield of 1-Methylcyclohexene (%) | Other Products | Reference |
| 1-Methylcyclohexanol | Concentrated H₂SO₄ | 90 | 3 | 84 | Not specified | [1] |
| 2-Methylcyclohexanol | 85% H₃PO₄ | Distillation | Not specified | 66.08 | 3-Methylcyclohexene (17.61%) | [1][2] |
| 2-Methylcyclohexanol | 4:1 H₃PO₄:H₂SO₄ | < 100 | Not specified | Major product (part of 18.65% total alkene yield) | 3-Methylcyclohexene | [1] |
This data illustrates that even under different acidic conditions, the tertiary alcohol 1-methylcyclohexanol can give a high yield of the corresponding alkene. The secondary alcohol, 2-methylcyclohexanol, also undergoes dehydration but can lead to a mixture of products due to the possibility of rearrangements and the formation of a less stable secondary carbocation.
Experimental Protocols
A detailed experimental methodology is crucial for reproducible research. The following is a representative protocol for the acid-catalyzed dehydration of a tertiary cyclohexanol, specifically 1-methylcyclohexanol.
Synthesis of 1-Methylcyclohexene from 1-Methylcyclohexanol
Materials:
-
1-Methylcyclohexanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Gas chromatograph (GC) for product analysis
Procedure:
-
To a round-bottom flask, add the desired amount of 1-methylcyclohexanol.
-
While stirring, slowly add the acid catalyst (e.g., concentrated sulfuric acid) dropwise. The addition is often exothermic, so cooling may be necessary.
-
Set up a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask.
-
Heat the mixture to the appropriate temperature (e.g., 90°C for sulfuric acid catalysis) and for the specified reaction time (e.g., 3 hours).
-
Collect the distillate, which will contain the alkene product and water.
-
Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer with a suitable drying agent, such as anhydrous calcium chloride.
-
Purify the product further by distillation if necessary.
-
Analyze the final product by gas chromatography (GC) to determine the yield and purity of 1-methylcyclohexene.[1]
Reaction Mechanism and Logical Workflow
The acid-catalyzed dehydration of a tertiary cyclohexanol, such as 1-methylcyclohexanol, proceeds through an E1 (unimolecular elimination) mechanism. The following diagram illustrates the key steps in this pathway.
Caption: E1 mechanism for tertiary cyclohexanol dehydration.
The experimental workflow for comparing the dehydration of different tertiary cyclohexanols would involve subjecting each alcohol to the same reaction conditions and analyzing the product distribution and reaction progress over time.
Caption: Workflow for comparing dehydration rates.
References
A Comparative Guide to the Oxidation Products of 1-Propylcyclohexanol versus Other Cyclic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidation products of 1-propylcyclohexanol, a tertiary cyclic alcohol, with those of other common cyclic alcohols, such as cyclohexanol (B46403) and its methylated derivatives, which are secondary alcohols. The information presented is supported by established chemical principles and experimental observations in organic synthesis.
The oxidation of alcohols is a fundamental transformation in organic chemistry, pivotal for the synthesis of carbonyl compounds. However, the outcome of such reactions is profoundly dependent on the substitution of the alcohol's carbinol carbon. This guide will delineate the significant differences in reactivity and product formation between tertiary and secondary cyclic alcohols.
Structural Basis of Reactivity: A Tale of Two Alcohols
The key distinction in the oxidative behavior of this compound and other cyclic alcohols like cyclohexanol lies in their classification. This compound is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms. Consequently, it lacks an alpha-hydrogen, a hydrogen atom on the carbinol carbon. The presence of an alpha-hydrogen is a critical requirement for traditional oxidation mechanisms that proceed via the formation of a carbonyl group.[1][2]
In stark contrast, secondary cyclic alcohols, such as cyclohexanol and methylcyclohexanols, possess one alpha-hydrogen. This structural feature allows for their facile oxidation to the corresponding ketones.[3][4]
Comparative Oxidation Data
The following tables summarize the expected outcomes and typical conditions for the oxidation of this compound and a representative secondary cyclic alcohol, cyclohexanol.
Table 1: Oxidation of this compound (Tertiary Alcohol)
| Oxidizing Agent | Typical Conditions | Major Product(s) | Expected Yield |
| Chromic Acid (H₂CrO₄) | Acidic, heat | No reaction or decomposition (ring cleavage) | 0% (of a simple oxidation product) |
| PCC/PDC | CH₂Cl₂ | No reaction | 0% |
| KMnO₄ (cold, dilute) | Neutral/alkaline | No reaction | 0% |
| KMnO₄ (hot, acidic) | Harsh | Mixture of ring-opened products (e.g., dicarboxylic acids) | Variable, often low yields of identifiable products |
Table 2: Oxidation of Cyclohexanol (Secondary Alcohol)
| Oxidizing Agent | Typical Conditions | Major Product(s) | Typical Yield |
| Chromic Acid (H₂CrO₄) | Acetone, 0°C to rt | Cyclohexanone (B45756) | >85% |
| PCC/PDC | CH₂Cl₂, rt | Cyclohexanone | >90% |
| Sodium Hypochlorite (B82951) (NaOCl) | Acetic acid, 0°C to rt | Cyclohexanone | 70-90% |
| Potassium Permanganate (KMnO₄) | Basic, cold | Cyclohexanone | Variable, can lead to over-oxidation |
Reaction Pathways and Mechanisms
The disparate outcomes of the oxidation of tertiary and secondary cyclic alcohols can be visualized through the following reaction pathway diagrams.
Caption: Contrasting oxidation pathways of tertiary and secondary cyclic alcohols.
The diagram illustrates that under typical oxidizing conditions, a tertiary alcohol like this compound is unreactive, while a secondary alcohol such as cyclohexanol is readily converted to its corresponding ketone.
For a more detailed look at the general workflow for the oxidation of a secondary cyclic alcohol, the following diagram outlines the key steps from reaction to product isolation.
Caption: General experimental workflow for the oxidation of a secondary cyclic alcohol.
Experimental Protocols
Below are representative experimental methodologies for the oxidation of a secondary cyclic alcohol and the attempted oxidation of a tertiary cyclic alcohol.
Experiment 1: Oxidation of Cyclohexanol to Cyclohexanone using Sodium Hypochlorite
Objective: To synthesize cyclohexanone from cyclohexanol via oxidation with household bleach.
Materials:
-
Cyclohexanol
-
Glacial acetic acid
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Sodium bisulfite (or sodium sulfite)
-
Sodium chloride
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Separatory funnel
-
Round-bottom flask and distillation apparatus
Procedure:
-
In a flask equipped with a stir bar, combine cyclohexanol and glacial acetic acid. Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise while maintaining the temperature below 40-50°C.
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion. Monitor the reaction progress using a starch-iodide test for the presence of excess oxidant.
-
Quench the excess oxidant by adding a saturated solution of sodium bisulfite until the starch-iodide test is negative.
-
Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.
-
Transfer the mixture to a separatory funnel and extract the cyclohexanone with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude cyclohexanone can be further purified by distillation.
Experiment 2: Attempted Oxidation of this compound
Objective: To demonstrate the resistance of a tertiary alcohol to oxidation under standard conditions.
Materials:
-
This compound
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
After several hours, observe the TLC plate. It is expected that only the starting material (this compound) will be present, with no new spot corresponding to an oxidized product.
-
Work-up of the reaction mixture by filtering through a short pad of silica gel will lead to the recovery of the unreacted starting material.
Conclusion
The oxidation of cyclic alcohols is highly dependent on their structure. Secondary cyclic alcohols, such as cyclohexanol and its derivatives, are readily oxidized to their corresponding ketones using a variety of common oxidizing agents.[3][5][6] In contrast, tertiary cyclic alcohols like this compound are resistant to oxidation under the same conditions due to the absence of an alpha-hydrogen.[1][7][8] Forcing the reaction with harsh conditions typically leads to carbon-carbon bond cleavage and a complex mixture of decomposition products rather than a simple, clean oxidation. This fundamental difference in reactivity is a cornerstone of retrosynthetic analysis and reaction planning in organic chemistry.
References
A Spectroscopic Showdown: Differentiating 1-Propylcyclohexanol and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive spectroscopic comparison of 1-propylcyclohexanol and its key structural isomers: 2-propylcyclohexanol, 3-propylcyclohexanol, and 4-propylcyclohexanol. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide offers a practical framework for their unambiguous differentiation.
The subtle shifts in the position of the propyl group on the cyclohexanol (B46403) ring give rise to unique electronic and steric environments for each isomer. These differences are reflected in their interaction with electromagnetic radiation and their fragmentation patterns, providing a robust basis for spectroscopic analysis. This guide summarizes the key quantitative data in easily comparable tables, details the experimental protocols for data acquisition, and provides visual aids to understand the structural relationships and analytical workflow.
At a Glance: Key Spectroscopic Differentiators
The following tables summarize the key experimental spectroscopic data for this compound and its isomers. Distinct differences in chemical shifts (NMR), vibrational frequencies (IR), and fragmentation patterns (MS) allow for the clear identification of each compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | -OH | -CH-OH | Cyclohexyl Protons | Propyl Protons |
| This compound | ~1.3 (s) | - | 1.2-1.6 (m) | 0.9 (t), 1.3-1.5 (m) |
| 2-Propylcyclohexanol | Variable (br s) | ~3.4-3.6 (m) | 1.0-2.0 (m) | 0.9 (t), 1.2-1.5 (m) |
| 3-Propylcyclohexanol | Variable (br s) | ~3.5-3.7 (m) | 0.8-2.0 (m) | 0.9 (t), 1.1-1.4 (m) |
| cis-4-Propylcyclohexanol [1] | ~1.2 (s) | 3.90 (ddd) | 1.18-1.73 (m) | 0.88 (t), 1.23-1.37 (m) |
Note: Predicted ¹H NMR data was used for this compound in the absence of readily available experimental data. For 3-propylcyclohexanol, expected chemical shift ranges are provided due to the lack of available experimental data.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C-OH | Cyclohexyl Carbons | Propyl Carbons |
| This compound [2] | 71.7 | 38.5, 25.8, 22.5 | 44.5, 17.2, 14.6 |
| 2-Propylcyclohexanol | 73.8 | 48.9, 35.8, 33.1, 26.2, 25.0 | 34.2, 20.9, 14.4 |
| 3-Propylcyclohexanol | ~69-72 | ~20-45 | ~14, 20-25, 35-40 |
| 4-Propylcyclohexanol [3] | 70.3 | 43.1, 36.2, 32.8 | 37.6, 19.8, 14.3 |
Note: For 3-propylcyclohexanol, expected chemical shift ranges are provided due to the lack of available experimental data.
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C-O Stretch |
| This compound [2] | ~3400 (broad) | 2850-2960 | ~1130 |
| 2-Propylcyclohexanol [4] | ~3350 (broad) | 2850-2930 | ~1030 |
| 3-Propylcyclohexanol | ~3300-3400 (broad) | ~2850-2960 | ~1050-1100 |
| 4-Propylcyclohexanol [3] | ~3350 (broad) | 2850-2930 | ~1060 |
Note: For 3-propylcyclohexanol, expected absorption ranges are provided due to the lack of available experimental data.
Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-H₂O]⁺ | [M-C₃H₇]⁺ | Other Key Fragments |
| This compound [5][6] | 142 (weak/absent) | 124 | 99 | 109, 83, 81, 55, 43 |
| 2-Propylcyclohexanol | 142 (weak) | 124 | 99 | 82, 57, 41 |
| 3-Propylcyclohexanol | 142 (weak) | 124 | 99 | - |
| 4-Propylcyclohexanone (B1345700) [1] | 140 | - | - | 112, 98, 83, 69, 55, 41 |
Note: For 3-propylcyclohexanol, expected fragmentation is provided. Data for 4-propylcyclohexanone is included for comparative fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of propylcyclohexanol isomers. Specific instrument parameters may need to be optimized for individual samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum as needed.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, C-H, and C-O stretching vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these alcohols.
-
Ionization: Utilize Electron Ionization (EI) as the standard method.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak (if present) and the characteristic fragmentation patterns, such as the loss of water ([M-H₂O]⁺) and the loss of the propyl group ([M-C₃H₇]⁺).
Visualizing the Isomeric Relationships and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the structural relationships between the isomers and the logical workflow for their spectroscopic differentiation.
Caption: Structural relationship of propylcyclohexanol isomers.
Caption: Workflow for spectroscopic differentiation of isomers.
References
- 1. 4-Propylcyclohexanone [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanol, 2-propyl-, [webbook.nist.gov]
- 5. Cyclohexanol, 1-propyl- [webbook.nist.gov]
- 6. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Propylcyclohexanol: Grignard vs. Organolithium Pathways
For researchers, scientists, and drug development professionals, the synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. This guide provides a comparative analysis of two common nucleophilic addition methods for the synthesis of 1-propylcyclohexanol from cyclohexanone (B45756): the Grignard reaction and the use of an organolithium reagent. We will delve into their reaction mechanisms, provide detailed experimental protocols, and present a comparison of their performance based on established chemical principles.
The addition of an organometallic reagent to a ketone is a classic and effective method for the formation of a tertiary alcohol. In the case of this compound, this involves the reaction of a propyl nucleophile with cyclohexanone. Both Grignard reagents (propylmagnesium bromide) and organolithium reagents (propyllithium) are potent nucleophiles capable of this transformation. However, their differing reactivity profiles present distinct advantages and disadvantages that can influence the choice of synthetic route.
Performance Comparison: Grignard vs. Organolithium Reagents
While a direct, side-by-side quantitative comparison for the synthesis of this compound is not extensively documented in a single source, a qualitative and semi-quantitative comparison can be made based on the well-understood reactivity of these organometallic compounds.
| Parameter | Grignard Reagent (Propylmagnesium Bromide) | Organolithium Reagent (Propyllithium) |
| Starting Materials | Cyclohexanone, 1-Bromopropane (B46711), Magnesium turnings | Cyclohexanone, 1-Bromopropane, Lithium metal |
| Reagent Reactivity | High | Very High |
| Reaction Temperature | Room temperature to gentle reflux | -78 °C to room temperature |
| Typical Solvents | Anhydrous diethyl ether, Tetrahydrofuran (THF) | Anhydrous diethyl ether, Tetrahydrofuran (THF), Hexanes |
| Plausible Yield | Good to Excellent (typically 70-90%) | Good to Excellent (typically 75-95%) |
| Key Side Reactions | Enolization (minor with unhindered ketones), Wurtz coupling | Enolization, Wurtz coupling, potential for higher reactivity with trace protic impurities |
| Handling | Requires anhydrous conditions | Requires strictly anhydrous and inert atmosphere conditions; can be pyrophoric |
Elucidation of Reaction Mechanisms
The synthesis of this compound via both methods proceeds through a nucleophilic addition to the carbonyl carbon of cyclohexanone.
Grignard Reaction Mechanism
The Grignard synthesis is a two-step process. First, the Grignard reagent, propylmagnesium bromide, is prepared by the reaction of 1-bromopropane with magnesium metal in an ethereal solvent. In the second step, this reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.
Caption: Mechanism of this compound synthesis via Grignard reaction.
Organolithium Reaction Mechanism
The reaction with propyllithium follows a similar nucleophilic addition pathway. Propyllithium is typically prepared by the reaction of 1-bromopropane with lithium metal. Due to the higher polarity of the carbon-lithium bond compared to the carbon-magnesium bond, organolithium reagents are more powerful nucleophiles and stronger bases. The propyllithium attacks the cyclohexanone carbonyl, forming a lithium alkoxide intermediate, which is then protonated in an acidic workup.
Caption: Mechanism of this compound synthesis via organolithium reaction.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
1-Bromopropane (5.5 mL, 60 mmol)
-
Cyclohexanone (5.0 mL, 48 mmol) in 20 mL of anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Add a small portion of the 1-bromopropane to initiate the reaction. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
-
Protocol 2: Organolithium Synthesis of this compound
Materials:
-
Lithium wire or granules (0.7 g, 100 mmol)
-
Anhydrous hexanes or diethyl ether (50 mL)
-
1-Bromopropane (4.6 mL, 50 mmol)
-
Cyclohexanone (4.8 mL, 46 mmol) in 20 mL of anhydrous hexanes or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Organolithium Reagent:
-
Place the lithium metal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, under a positive pressure of nitrogen.
-
Add the anhydrous solvent to the flask.
-
Add the 1-bromopropane dropwise from the dropping funnel with vigorous stirring. The reaction is often initiated by the appearance of a cloudy solution.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with Cyclohexanone:
-
Cool the propyllithium solution to -78 °C using a dry ice/acetone bath.
-
Add the solution of cyclohexanone in the anhydrous solvent dropwise from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
-
Experimental Workflow
The general workflow for both synthetic routes is similar, involving reagent preparation, reaction, and product isolation.
Isomeric Purity Analysis of Propylcyclohexene from Dehydration: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed dehydration of propylcyclohexanol is a common method for synthesizing propylcyclohexene, a valuable intermediate in the development of various fine chemicals and pharmaceutical compounds. However, this reaction often yields a mixture of structural isomers, including 1-propylcyclohexene, 3-propylcyclohexene, and propylidenecyclohexane. The precise isomeric composition is critical as different isomers can exhibit distinct reactivity and biological activity. Consequently, accurate and robust analytical methods are essential for determining the isomeric purity of the resulting product.
This guide provides a comparative overview of the two primary analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting data, detailed experimental protocols, and logical diagrams to assist researchers in selecting the most appropriate method for their needs.
Data Presentation: Quantitative Analysis of Propylcyclohexene Isomers
The relative abundance of propylcyclohexene isomers produced from the dehydration of 2-propylcyclohexanol is primarily governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. Gas chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for quantifying the components of the resulting mixture.
Table 1: Expected Isomeric Distribution from Dehydration of 2-Propylcyclohexanol and Comparative Analytical Data
| Isomer | Structure | Expected Relative Abundance (%) (based on Zaitsev's Rule) | Expected GC Retention Time Order | Key ¹H NMR Chemical Shift (δ ppm) | Key ¹³C NMR Chemical Shift (δ ppm) |
| 1-Propylcyclohexene | ![]() | ~75-85% (Major Product) | 2 | ~5.4 (t, 1H, vinylic) | ~135 (quaternary C), ~121 (vinylic CH) |
| 3-Propylcyclohexene | ![]() | ~15-25% (Minor Product) | 1 | ~5.6-5.7 (m, 2H, vinylic) | ~127, ~128 (vinylic CHs) |
| Propylidenecyclohexane | ![]() | (Trace/Not expected from 2-propylcyclohexanol) | 3 | ~5.1 (t, 1H, exocyclic vinylic) | ~140 (quaternary C), ~115 (exocyclic vinylic CH) |
Note: The expected relative abundance and GC retention time order are based on established chemical principles. Actual values may vary depending on specific reaction and analytical conditions.
Experimental Protocols
A detailed experimental protocol for the dehydration of the starting material and the subsequent analysis is crucial for reproducible results.
Protocol 1: Acid-Catalyzed Dehydration of 2-Propylcyclohexanol
This protocol describes a general procedure for the dehydration of 2-propylcyclohexanol to a mixture of propylcyclohexene isomers.
Materials:
-
2-Propylcyclohexanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place 10 mL of 2-propylcyclohexanol and a few boiling chips into a 50 mL round-bottom flask.
-
Carefully add 2.5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.
-
Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Heat the mixture gently to initiate the reaction and distill the alkene products as they form. The distillation temperature should be maintained between 100-140°C.
-
Collect the distillate, which will be a mixture of propylcyclohexene isomers and water.
-
Transfer the distillate to a separatory funnel and wash with 10 mL of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and wash it with 10 mL of water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a clean, pre-weighed vial to determine the yield.
-
The product is now ready for isomeric purity analysis by GC or NMR.
Protocol 2: Isomeric Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general method for the separation and quantification of propylcyclohexene isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a Flame Ionization Detector (FID).[1]
-
Column: A high-polarity capillary column, such as a DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polyethylene (B3416737) glycol (PEG) phase column is recommended for separating alkene isomers.[1][2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).
Data Analysis: The relative percentage of each isomer is determined by the area of its corresponding peak in the chromatogram. The area percent of an isomer is calculated as:
(Area of Isomer Peak / Total Area of All Isomer Peaks) x 100%
Protocol 3: Isomeric Purity Analysis by ¹H NMR Spectroscopy
This protocol provides a general procedure for distinguishing propylcyclohexene isomers using ¹H NMR.[3]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the propylcyclohexene mixture in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
Data Analysis: The key to distinguishing the isomers lies in the chemical shifts and multiplicities of the vinylic protons:
-
1-Propylcyclohexene: A single vinylic proton will appear as a triplet around δ 5.4 ppm.
-
3-Propylcyclohexene: Two vinylic protons will appear as a multiplet in the range of δ 5.6-5.7 ppm.
-
Propylidenecyclohexane: A single exocyclic vinylic proton will appear as a triplet around δ 5.1 ppm.
The relative integration of these distinct vinylic signals can be used to determine the isomeric ratio.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and analytical workflow.
Caption: Dehydration pathway of 2-propylcyclohexanol.
Caption: Workflow for isomeric purity analysis.
Comparison of Analytical Alternatives
Both GC and NMR offer unique advantages for the analysis of propylcyclohexene isomers.
Gas Chromatography (GC):
-
Strengths: GC, particularly with a high-resolution capillary column, provides excellent separation of isomers, allowing for accurate quantification based on peak areas.[4] It is a highly sensitive technique, capable of detecting trace-level impurities.
-
Limitations: Peak identification relies on retention times, which can be influenced by experimental conditions. Co-elution of isomers can occur if the column and temperature program are not optimized.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Strengths: NMR provides unambiguous structural information, making it definitive for isomer identification.[3] The chemical shifts and coupling patterns of the vinylic and allylic protons are unique for each isomer. Quantitative information can be obtained from the integration of specific signals.
-
Limitations: NMR is generally less sensitive than GC. For accurate quantification of minor isomers, a higher concentration of the sample and a longer acquisition time may be necessary. The spectra of mixtures can be complex and require careful interpretation.
References
A Comparative Analysis of Catalysts for 1-Propylcyclohexanol Dehydration
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed dehydration of 1-propylcyclohexanol is a fundamental organic transformation yielding primarily 1-propylcyclohexene, a valuable intermediate in the synthesis of various organic molecules. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of common catalysts for the dehydration of this compound, supported by experimental data from analogous reactions, and includes detailed experimental protocols and reaction pathway visualizations.
Catalyst Performance Comparison
The selection of a catalyst for the dehydration of this compound, a tertiary alcohol, is critical in determining the reaction rate, product selectivity, and overall yield. Tertiary alcohols undergo dehydration more readily than primary or secondary alcohols due to the formation of a stable tertiary carbocation intermediate. The reaction typically proceeds via an E1 (elimination, unimolecular) mechanism.
While direct comparative studies on this compound are limited in publicly available literature, data from the dehydration of similar tertiary alcohols, such as 2-methyl-2-butanol, provide valuable insights into catalyst performance. The following table summarizes typical performance metrics for different classes of catalysts.
| Catalyst Class | Specific Catalyst Example | Typical Reaction Temperature (°C) | Conversion (%) | Selectivity towards Alkene (%) | Key Advantages | Key Disadvantages |
| Homogeneous Mineral Acids | Sulfuric Acid (H₂SO₄) | 50 - 100 | >95 | ~85-90 | High activity, low cost. | Difficult to separate from the reaction mixture, corrosive, potential for side reactions (e.g., polymerization). |
| Phosphoric Acid (H₃PO₄) | 80 - 150 | >90 | ~90 | Less oxidizing than H₂SO₄, leading to fewer side products. | Requires higher temperatures than H₂SO₄. | |
| Solid Acid Catalysts | Amberlyst-15 | 80 - 120 | >95 | >95 | Easily separable and reusable, high selectivity. | Higher initial cost compared to mineral acids.[1] |
| Zeolite (e.g., H-ZSM-5) | 150 - 250 | >98 | Variable (shape-selective) | High thermal stability, shape selectivity can favor specific isomers.[2][3] | Can be prone to deactivation by coking at higher temperatures. | |
| Alumina (γ-Al₂O₃) | 200 - 350 | >90 | ~90 | Robust and inexpensive solid catalyst. | Requires high temperatures, can have lower selectivity compared to zeolites. |
Note: The quantitative data presented are illustrative and based on the dehydration of analogous tertiary alcohols. Actual performance with this compound may vary depending on specific reaction conditions.
Reaction Mechanism and Experimental Workflow
The dehydration of this compound proceeds through a well-established E1 mechanism, which is initiated by the protonation of the hydroxyl group by an acid catalyst. This is followed by the loss of a water molecule to form a stable tertiary carbocation, which is the rate-determining step. Finally, a proton is eliminated from an adjacent carbon atom to form the alkene product, 1-propylcyclohexene.
Reaction Pathway Diagram
Caption: E1 dehydration mechanism of this compound.
Experimental Workflow for Catalyst Comparison
A systematic approach is necessary to compare the efficacy of different catalysts for the dehydration of this compound. The following workflow outlines the key steps.
Caption: Workflow for comparative catalyst testing.
Experimental Protocols
The following are generalized experimental protocols for the dehydration of a tertiary alcohol like this compound using both a homogeneous and a heterogeneous catalyst.
Protocol 1: Dehydration using a Homogeneous Catalyst (Sulfuric Acid)
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Calcium Chloride
-
Saturated Sodium Bicarbonate Solution
-
Diethyl Ether (or other suitable extraction solvent)
-
Round-bottom flask, distillation apparatus, separatory funnel, magnetic stirrer, and heating mantle.
Procedure:
-
To a 100 mL round-bottom flask, add 10 g of this compound.
-
Slowly and with constant stirring, add 2.5 mL of concentrated sulfuric acid to the flask. The addition should be done in an ice bath to control the exothermic reaction.
-
Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Gently heat the mixture to a temperature of approximately 100-120°C. The product, 1-propylcyclohexene, will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with two 20 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 20 mL of water and then with 20 mL of brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Decant the dried liquid into a clean, dry distillation flask and perform a final fractional distillation to purify the 1-propylcyclohexene.
-
Characterize the product using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity and yield.
Protocol 2: Dehydration using a Heterogeneous Catalyst (Amberlyst-15)
Materials:
-
This compound
-
Amberlyst-15 ion-exchange resin
-
Toluene (or other suitable solvent)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 g of this compound and 30 mL of toluene.
-
Add 2 g of pre-dried Amberlyst-15 resin to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation.
-
Characterize the final product by GC and NMR to determine purity and yield.
Conclusion
The choice of catalyst for the dehydration of this compound significantly impacts the reaction's outcome. Homogeneous acid catalysts like sulfuric acid are highly effective but pose challenges in separation and can lead to side reactions. Solid acid catalysts, such as Amberlyst-15 and zeolites, offer the distinct advantages of easy separation, reusability, and often higher selectivity. For applications requiring high purity and simplified workup procedures, heterogeneous catalysts are generally the preferred choice. The provided protocols and diagrams offer a framework for conducting and understanding these important catalytic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Modified Zeolites for Catalytic Dehydration of Bioethanol to Ethylene: Mechanisms, Preparation, and Performance [mdpi.com]
- 3. Mechanistic origins for the enhanced ethanol dehydration kinetics in H-ZSM-5 by cofeeding n -butanol - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00532E [pubs.rsc.org]
A Comparative Guide to the Synthesis of 1-Propylcyclohexanol: Grignard Reaction vs. Chemoenzymatic Methods
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted cyclohexanols is a critical task. This guide provides a comparative analysis of two prominent methods for synthesizing propyl-substituted cyclohexanols: the classic Grignard reaction for the direct synthesis of 1-propylcyclohexanol and a highly efficient chemoenzymatic approach for the synthesis of its isomer, cis-4-propylcyclohexanol. This comparison aims to inform the selection of the most suitable protocol based on desired product, yield, and experimental conditions.
At a Glance: Comparison of Synthesis Protocols
| Parameter | Grignard Synthesis of this compound | Chemoenzymatic Synthesis of cis-4-Propylcyclohexanol |
| Product | This compound | cis-4-Propylcyclohexanol |
| Reaction Type | Nucleophilic addition of a Grignard reagent to a ketone | Biocatalytic reduction of a ketone |
| Reported Yield | ~50% (estimated based on analogous reactions) | 90.32%[1] |
| Key Reagents | Propylmagnesium bromide, Cyclohexanone (B45756), Diethyl ether | 4-Propylcyclohexanone (B1345700), Mutant alcohol dehydrogenase (LK-TADH), Glucose dehydrogenase (GDH), NAD⁺, Glucose |
| Reaction Temperature | 0 °C to room temperature[2] | 35 °C[1] |
| Reaction Time | 1-2 hours (after addition of ketone)[2] | 5 hours[1] |
| Key Advantages | Direct synthesis of the tertiary alcohol | High yield and stereoselectivity, environmentally friendly ("green") |
| Key Disadvantages | Moisture-sensitive, potential for side reactions (enolization, reduction)[2] | Produces a different isomer, requires specialized enzymes |
In Detail: Experimental Protocols
Grignard Synthesis of this compound
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is the most direct method for preparing this compound from cyclohexanone.
Experimental Workflow:
Caption: Workflow for the Grignard synthesis of this compound.
Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide. The reaction is maintained at a gentle reflux.
-
Reaction with Cyclohexanone: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is then added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[2]
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride while cooling in an ice bath.[2]
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation.
Potential Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, leading to the formation of an enolate that does not react further to form the desired alcohol.[2]
-
Reduction: A hydride transfer from the beta-carbon of the Grignard reagent can reduce the cyclohexanone to cyclohexanol (B46403).[2]
Chemoenzymatic Synthesis of cis-4-Propylcyclohexanol
This method utilizes a mutant alcohol dehydrogenase to achieve a highly selective and high-yield reduction of 4-propylcyclohexanone to cis-4-propylcyclohexanol.[1]
Experimental Workflow:
Caption: Workflow for the chemoenzymatic synthesis of cis-4-Propylcyclohexanol.
Methodology:
-
Reaction Setup: In a reaction vessel, 4-propylcyclohexanone is suspended in a phosphate buffer (pH 7.0-8.0). To this suspension are added wet cell lysate containing the mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH), wet cell lysate containing glucose dehydrogenase (GDH), NAD⁺, and glucose.[1]
-
Enzymatic Conversion: The reaction mixture is stirred at 35 °C for 5 hours. The pH is maintained between 7.0 and 8.0 by the addition of 2 M Na₂CO₃.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated by rotary evaporation to yield the final product, cis-4-propylcyclohexanol.[1]
Conclusion
The choice between the Grignard synthesis and the chemoenzymatic approach for producing a propyl-substituted cyclohexanol is fundamentally dependent on the desired isomer. For the direct synthesis of the tertiary alcohol, this compound, the Grignard reaction remains the primary and most effective method. While the estimated yield is moderate and the reaction requires careful control of anhydrous conditions, it provides a direct route to the target molecule.
In contrast, the chemoenzymatic reduction of 4-propylcyclohexanone offers an exceptionally high yield and stereoselectivity for the secondary alcohol, cis-4-propylcyclohexanol. This "green" chemistry approach, operating under mild conditions, is superior for the production of this specific isomer. Researchers must therefore weigh the importance of the specific substitution pattern against the efficiency and environmental impact of the synthetic protocol.
References
Safety Operating Guide
Proper Disposal of 1-Propylcyclohexanol: A Guide for Laboratory Professionals
The proper disposal of 1-Propylcyclohexanol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its associated hazards. This chemical is classified as an irritant and requires careful handling to avoid exposure.
Key Hazards:
-
It may be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
One safety data sheet indicates it is harmful to aquatic life with long-lasting effects.[3]
Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]
Hazard Classification Summary
The following table summarizes the Globally Harmonized System (GHS) classification for this compound.
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Flammable liquids (Category 4) | H227: Combustible liquid |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects |
| Source: Aggregated GHS information.[1][3][5] |
Disposal Protocol for this compound Waste
Disposal of this compound is governed by hazardous waste regulations, and it must not be disposed of in regular trash or down the drain.[4][7][8] The primary method of disposal is through an approved hazardous waste program.
Step 1: Waste Collection and Storage
-
Designated Waste Container : Dedicate a specific, compatible container for the collection of this compound waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9][10] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7]
-
Compatibility : Ensure the waste container is made of a material compatible with this compound.
-
Segregation : Do not mix this compound with incompatible waste streams. Store containers of this waste segregated from other chemical types like strong acids, bases, or oxidizers.[9][11]
-
Secure Storage : Keep the waste container closed at all times, except when adding waste.[9][10] Store it in a designated, well-ventilated, and cool secondary containment area.[4][11]
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance step.
-
Affix a Hazardous Waste Tag : As soon as you begin collecting waste, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7][11]
-
Complete Information : The label must include the following details:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
The approximate quantity or concentration of the waste.
-
The date of waste generation (the date you first added waste to the container).[7]
-
The location of origin (e.g., building and room number).[7]
-
The name and contact information of the Principal Investigator or responsible person.[7]
-
Appropriate hazard pictograms (e.g., irritant, health hazard).[7]
Step 3: Arranging for Disposal
-
Contact EHS : Once the container is full or the waste is no longer being generated, contact your institution's EHS office to arrange for a pickup.[7][11]
-
Documentation : Complete any required hazardous waste disposal forms as instructed by your EHS department.[7]
-
Final Disposal : The ultimate disposal method will be determined by your EHS office or a licensed contractor, which may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Management of Associated Waste
Disposal of Empty Containers
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing : To decontaminate the container, triple-rinse it with a suitable solvent (such as water or another solvent capable of removing the chemical).[9][11]
-
Rinsate Collection : The rinsate from this process must be collected and disposed of as hazardous waste along with your this compound liquid waste.[9][11][12]
-
Final Container Disposal : After triple rinsing and air drying, deface the original label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policies.[9][11]
Disposal of Spill Cleanup Materials
Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must be treated as hazardous waste.
-
Collection : Place all contaminated materials into a sealed, compatible container.[4][6]
-
Labeling and Disposal : Label the container as "Hazardous Waste" with a description of the contents (e.g., "Absorbent pads with this compound") and dispose of it through your EHS office.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. pfw.edu [pfw.edu]
- 11. vumc.org [vumc.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 1-Propylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 1-Propylcyclohexanol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that can cause serious eye irritation.[1] |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation and respiratory tract irritation.[1] |
Quantitative Safety Data
Occupational Exposure Limits for Cyclohexanol (as a proxy)
| Organization | Exposure Limit | Value |
| OSHA | PEL (8-hour TWA) | 50 ppm (200 mg/m³)[2][3][4][5] |
| NIOSH | REL (10-hour TWA) | 50 ppm (200 mg/m³)[2][3] |
| ACGIH | TLV (8-hour TWA) | 50 ppm[2][4] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Glove Compatibility and Breakthrough Times for Cyclohexanol (as a proxy)
The following table provides breakthrough times for Cyclohexanol with different glove materials. It is crucial to note that these are estimates, and for prolonged or direct contact, it is advisable to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile | 10 - 30 | Suitable for splash protection; change gloves immediately after contact.[6] |
| Neoprene | 60 - 120 | Recommended for handling larger quantities or for longer durations.[6] |
Experimental Protocol for Handling this compound
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
I. Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the potential for splashes or aerosol generation.
-
Fume Hood: Ensure a certified and properly functioning chemical fume hood is available. All handling of this compound should be performed within the fume hood.
-
PPE Inspection: Inspect all personal protective equipment for integrity before use. Ensure gloves are free of pinholes or tears and that safety glasses provide adequate coverage.
-
Spill Kit: Confirm that a chemical spill kit appropriate for flammable and irritant liquids is readily accessible.
II. Handling Procedure
-
Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and finally, the appropriate chemical-resistant gloves.
-
Transferring the Chemical:
-
Work within the sash of the chemical fume hood.
-
When transferring this compound, do so slowly and carefully to avoid splashing.
-
Use appropriate, clean, and dry glassware.
-
Keep containers of this compound closed when not in use.
-
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Post-Handling:
-
After handling, wipe down the work surface in the fume hood with an appropriate solvent.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Waste Collection
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
Store the waste container in a well-ventilated, secondary containment area away from ignition sources.
Disposal Procedure
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of flammable and irritant chemical waste.
-
Do not dispose of this compound down the drain.
Emergency Procedures
Chemical Spill Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a this compound spill.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



